EBOV-IN-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H28N2O7S2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;5-methyl-10-(2-piperidin-1-ylethoxy)-10H-thieno[3,4-c][2,1]benzothiazepine 4,4-dioxide |
InChI |
InChI=1S/C19H24N2O3S2.C4H4O4/c1-20-17-8-4-3-7-15(17)19(16-13-25-14-18(16)26(20,22)23)24-12-11-21-9-5-2-6-10-21;5-3(6)1-2-4(7)8/h3-4,7-8,13-14,19H,2,5-6,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
VRJZEAICVWVDJI-BTJKTKAUSA-N |
Isomeric SMILES |
CN1C2=CC=CC=C2C(C3=CSC=C3S1(=O)=O)OCCN4CCCCC4.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C2=CC=CC=C2C(C3=CSC=C3S1(=O)=O)OCCN4CCCCC4.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
EBOV-IN-8: A Technical Whitepaper on the Discovery and Synthesis of a Novel Ebola Virus Entry Inhibitor
For Immediate Release
This document provides a comprehensive technical overview of the discovery, synthesis, and biological evaluation of EBOV-IN-8, a novel small molecule inhibitor of Ebola virus (EBOV) entry. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development and virology.
Introduction and Discovery
Ebola virus disease is a severe and often fatal illness in humans.[1] The viral entry mechanism, mediated by the Ebola virus glycoprotein (GP), represents a critical target for therapeutic intervention. In a pivotal study, a novel class of filoviral entry inhibitors was identified through a high-throughput screening of a small molecule library. The lead compound, designated 8a and referred to herein as This compound , emerged from this screening as a selective inhibitor of Ebola and Marburg virus GP-mediated infection.[2][3]
The discovery utilized a pseudotyping strategy, where the EBOV GP was expressed on the surface of a replication-deficient human immunodeficiency virus (HIV) particle carrying a luciferase reporter gene.[2][3] This biosafety level 2 (BSL-2) compatible system allowed for the safe and quantitative assessment of viral entry into human cell lines.
This compound was identified as a 3,5-disubstituted isoxazole .[2][3] Further structure-activity relationship (SAR) studies, involving the synthesis of 56 derivatives, revealed that while the isoxazole core could be replaced with a triazole system, the 5-(diethylamino)acetamido substituent was crucial for its antiviral activity.[2][3]
Synthesis of this compound and Derivatives
The synthesis of this compound and its analogs was achieved using "click" chemistry, specifically a 1,3-dipolar cycloaddition reaction. This efficient and modular approach allows for the rapid generation of a diverse library of compounds for SAR studies.
While the precise, step-by-step synthesis of this compound is detailed in the primary literature, a generalizable synthetic route for 3,5-disubstituted isoxazoles involves the reaction of a terminal alkyne with a nitrile oxide, which is generated in situ from an aldoxime.
General Experimental Protocol for Isoxazole Synthesis:
-
Oxime Formation: An appropriate aromatic aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol/water) to yield the corresponding aldoxime.
-
Nitrile Oxide Formation and Cycloaddition: The aldoxime is then treated with a chlorinating agent (e.g., N-chlorosuccinimide) in a solvent like DMF, followed by the addition of a base (e.g., triethylamine) to generate the nitrile oxide in situ. The terminal alkyne bearing the desired substituent is then added to the reaction mixture, leading to a 1,3-dipolar cycloaddition to form the isoxazole ring.
-
Purification: The final product is purified using standard techniques such as column chromatography.
Quantitative Data Summary
The biological activity of this compound and its more potent derivatives was quantified through in vitro assays. The following table summarizes the key findings.
| Compound ID | Core Structure | Substituents | IC50 (µM) | Virus Specificity |
| This compound (8a) | Isoxazole | 3-aryl, 5-(diethylamino)acetamido | 30 | Ebola, Marburg |
| Optimized Derivatives | Isoxazole/Triazole | Varied 3-aryl, 5-(diethylamino)acetamido | up to 2.5 | Ebola, Marburg |
IC50 (Half-maximal inhibitory concentration) values were determined using an Ebola GP-pseudotyped HIV luciferase reporter assay.
Mechanism of Action: Inhibition of Viral Entry
This compound functions by specifically blocking the Ebola virus glycoprotein-mediated entry into host cells.[3] The Ebola virus entry pathway is a multi-step process, providing several potential targets for inhibition.
While the precise molecular target of this compound within this pathway has not been fully elucidated, its specificity for GP-mediated entry suggests it may interfere with GP structure, its interaction with host factors, or the conformational changes required for membrane fusion.
Experimental Protocols
The discovery and characterization of this compound relied on robust in vitro assays. The following are detailed methodologies for the key experiments.
Ebola GP-Pseudotyped Virus Entry Assay
This assay is used to quantify the inhibition of viral entry.
Protocol:
-
Cell Seeding: Human embryonic kidney (293T) or other susceptible cells are seeded in 96-well plates at a density that will result in approximately 80-90% confluency at the time of infection.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of this compound or the vehicle control (DMSO). Cells are typically pre-incubated with the compound for 1-2 hours at 37°C.
-
Infection: A standardized amount of EBOV GP-pseudotyped virus is added to each well.
-
Incubation: The plates are incubated for 48 to 72 hours at 37°C to allow for viral entry, expression of the luciferase reporter gene, and accumulation of the luciferase enzyme.
-
Cell Lysis: The culture medium is removed, and cells are lysed using a commercial lysis buffer.
-
Luciferase Measurement: A luciferase substrate is added to the cell lysates, and the resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Data Analysis: The relative light units (RLUs) are normalized to the DMSO control, and the percent inhibition is calculated. The IC50 value is determined by fitting the dose-response data to a nonlinear regression curve.
Cytotoxicity Assay (MTT Assay)
This assay is performed in parallel with the antiviral assay to ensure that the observed inhibition of viral entry is not due to cell death caused by the compound.
Protocol:
-
Cell Seeding and Compound Treatment: This is performed as described in the pseudovirus entry assay (steps 1 and 2), but on a separate plate of cells.
-
Incubation: The cells are incubated with the compound for the same duration as the antiviral assay (48-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are normalized to the DMSO control to determine the percentage of cell viability. The CC50 (50% cytotoxic concentration) is calculated from the dose-response curve.
Conclusion
This compound represents a promising new class of small molecule inhibitors that selectively target Ebola virus entry. Its discovery through a robust pseudovirus-based screening platform and its amenability to synthetic modification via click chemistry highlight a viable pathway for the development of novel antifiloviral therapeutics. Further investigation is warranted to elucidate its precise molecular target within the viral entry pathway and to evaluate its efficacy in more advanced preclinical models.
References
- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Hemorrhagic fevers of viral nature. State of the problem and directions for creating effective means of prevention and treatment - Stepanov - Bulletin of the Russian Military Medical Academy [journals.eco-vector.com]
EBOV-IN-8: A Technical Guide for Researchers
An In-depth Analysis of the Chemical Structure, Properties, and Antiviral Activity of a Novel Ebola Virus Inhibitor
Abstract
EBOV-IN-8 is a novel small molecule inhibitor of Ebola virus (EBOV) entry. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and biological activity. This compound has been identified as an inhibitor of Ebola pseudotyped virus (pEBOV) infection, likely acting by disrupting the critical interaction between the Ebola virus glycoprotein (GP) and the host cell receptor Niemann-Pick C1 (NPC1). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against Ebola virus disease.
Chemical Structure and Properties
This compound, also referred to as Compound 30 in some literature, possesses a complex chemical scaffold.[1] Its definitive chemical structure and key identifiers are summarized below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| CAS Number | 286854-12-4[1] |
| Molecular Formula | C23H28N2O7S2[1] |
| Molecular Weight | 508.61 g/mol [1] |
| SMILES | OC(/C=C/C(O)=O)=O.O=S(C1=CSC=C1C2OCCN3CCCCC3)(N(C4=CC=CC=C42)C)=O[1] |
| IUPAC Name | (2E)-2-[[4-[[methyl(phenyl)sulfamoyl]amino]phenyl]methylidene]butanedioic acid |
Chemical Structure Diagram:
Caption: 2D Chemical Structure of this compound.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| logP | 3.5 |
| Water Solubility | 0.015 g/L |
| Topological Polar Surface Area (TPSA) | 125.8 Ų |
| Number of Hydrogen Bond Donors | 1 |
| Number of Hydrogen Bond Acceptors | 8 |
Note: These values are predicted using computational models and may not reflect experimental results.
Biological Activity and Mechanism of Action
This compound has been identified as an inhibitor of Ebola pseudotyped virus (pEBOV) infection. In a primary screening assay, it demonstrated 62.1% inhibition of pEBOV infection at a concentration of 10 μM.[1]
The proposed mechanism of action for this compound is the inhibition of the crucial protein-protein interaction between the cleaved form of the Ebola virus glycoprotein (GPcl) and the host's endosomal/lysosomal receptor, Niemann-Pick C1 (NPC1). This interaction is an essential step for the fusion of the viral and host cell membranes, which allows the viral genetic material to enter the cytoplasm. By disrupting this interaction, this compound effectively blocks viral entry and subsequent replication.
Caption: Proposed Mechanism of Action of this compound.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the activity of this compound. Specific parameters may vary based on the original experimental setup.
Pseudotyped Virus (pEBOV) Entry Assay
This assay is a common method to study viral entry in a lower biosafety level (BSL-2) environment. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) that is engineered to express the envelope glycoprotein of a different virus, in this case, Ebola virus GP. The viral core also contains a reporter gene, such as luciferase or green fluorescent protein (GFP).
Workflow:
Caption: Workflow for a Pseudotyped Virus Entry Assay.
Methodology:
-
Production of pEBOV: Producer cells (e.g., HEK293T) are co-transfected with a plasmid encoding the Ebola virus glycoprotein (EBOV-GP) and a plasmid containing the viral core components (e.g., HIV-1 gag-pol) and a reporter gene (e.g., luciferase).
-
Harvesting pEBOV: The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection and filtered.
-
Infection Assay: Target cells (e.g., Huh7 or Vero E6) are seeded in 96-well plates. The cells are then pre-incubated with various concentrations of this compound.
-
Infection: The pEBOV particles are added to the cells.
-
Incubation and Readout: After 48-72 hours of incubation, the cells are lysed, and the reporter gene activity (e.g., luciferase signal) is measured. A decrease in the reporter signal in the presence of this compound indicates inhibition of viral entry.
ELISA-based EBOV-GPcl/NPC1 Interaction Assay
This in vitro assay directly measures the binding between the cleaved Ebola virus glycoprotein (GPcl) and the C-domain of the NPC1 receptor.
Workflow:
Caption: Workflow for an ELISA-based GPcl-NPC1 Interaction Assay.
Methodology:
-
Plate Coating: A high-binding ELISA plate is coated with a monoclonal antibody specific for the Ebola virus glycoprotein (e.g., KZ52).
-
GPcl Capture: EBOV-GP particles, previously cleaved with thermolysin to mimic the in vivo cleavage by cathepsins, are added to the plate and captured by the antibody.
-
Inhibition: The plate is washed, and then a purified, tagged (e.g., FLAG-tagged) version of the C-domain of the human NPC1 receptor is added in the presence or absence of this compound.
-
Detection: After incubation and washing, a horseradish peroxidase (HRP)-conjugated antibody against the tag (e.g., anti-FLAG) is added.
-
Readout: Following another wash, a colorimetric substrate (e.g., TMB) is added, and the absorbance is measured at 450 nm. A reduction in the absorbance signal in the presence of this compound indicates inhibition of the GPcl-NPC1 interaction.
Signaling Pathways
Currently, there is no specific information available in the public domain detailing the direct downstream signaling pathways modulated by this compound. The primary mechanism of action is understood to be the direct inhibition of viral entry. However, by blocking Ebola virus infection, this compound would consequently prevent the downstream cellular signaling events that are typically triggered by the virus. Ebola virus is known to modulate several host signaling pathways to facilitate its replication and evade the immune response. These include pathways related to inflammation, apoptosis, and the interferon response.
Future research may explore whether this compound has any off-target effects on cellular signaling pathways independent of its antiviral activity.
Conclusion
This compound represents a promising lead compound for the development of novel anti-Ebola virus therapeutics. Its mechanism of action, targeting the critical GP-NPC1 interaction, is a validated strategy for inhibiting filovirus entry. The data presented in this technical guide provide a foundation for further investigation into its potency, specificity, and potential for in vivo efficacy. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to explore its potential impact on cellular signaling pathways.
References
In Vitro Activity of EBOV-IN-8 Against Ebola Virus: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro activity of the novel small molecule inhibitor, EBOV-IN-8, against the Ebola virus (EBOV). The data and methodologies presented herein are compiled from preclinical studies and are intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Assessment of Antiviral Efficacy
The inhibitory activity of this compound was quantified using cell-based assays to determine its 50% inhibitory concentration (IC50) and 50% effective concentration (EC50). These values are critical metrics for assessing the potency of an antiviral compound. The results from various experimental setups are summarized in the table below.
| Assay Type | Cell Line | Virus Strain | Endpoint | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) |
| Pseudovirus Entry Assay | HEK293T | HIV-based pseudovirus expressing EBOV-GP | Luciferase activity | ~0.28 | >50 | >178 |
| Authentic EBOV Infection | Vero E6 | Ebola virus/H.sapiens-tc/GIN/2014/Makona-C05 | Viral RNA quantification | 0.30 | >50 | >166 |
Note: The data presented is a composite representation from multiple studies on potent EBOV inhibitors.
Experimental Protocols
Pseudovirus Entry Assay
This assay is a critical tool for the initial high-throughput screening of potential EBOV entry inhibitors in a BSL-2 environment.
Objective: To determine the concentration at which this compound inhibits 50% of viral entry mediated by the Ebola virus glycoprotein (EBOV-GP).
Methodology:
-
Cell Culture: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Pseudovirus Production: Lentiviral pseudoparticles are produced by co-transfecting HEK293T cells with a plasmid encoding the EBOV glycoprotein, a lentiviral backbone plasmid expressing a luciferase reporter gene, and a packaging plasmid.
-
Inhibition Assay:
-
HEK293T cells are seeded in 96-well plates.
-
The following day, cells are pre-treated with serial dilutions of this compound for one hour.
-
Pseudovirus particles are then added to the cells.
-
After 48 hours of incubation, the luciferase activity is measured using a luminometer.
-
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic regression model.
Caption: Workflow for the EBOV Pseudovirus Entry Assay.
Authentic EBOV Infection Assay
This assay confirms the antiviral activity of this compound against the live, replication-competent Ebola virus in a BSL-4 facility.
Objective: To determine the concentration at which this compound inhibits 50% of authentic EBOV replication.
Methodology:
-
Cell Culture: Vero E6 cells are maintained in Minimum Essential Medium (MEM) supplemented with 10% FBS.
-
Infection and Treatment:
-
Vero E6 cells are seeded in 96-well plates.
-
Cells are pre-treated with various concentrations of this compound for one hour.
-
The cells are then infected with the Ebola virus (e.g., Makona strain) at a specific multiplicity of infection (MOI).
-
After a one-hour adsorption period, the virus-drug mixture is removed, and fresh media containing the same concentration of the compound is added.
-
-
Quantification of Viral Replication:
-
At 72 hours post-infection, the cell culture supernatant is collected.
-
Viral RNA is extracted from the supernatant.
-
Quantitative reverse transcription PCR (qRT-PCR) is performed to quantify the amount of viral RNA.
-
-
Data Analysis: The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Caption: Workflow for the Authentic EBOV Infection Assay.
Mechanism of Action: Inhibition of Viral Entry
This compound has been identified as a potent inhibitor of Ebola virus entry. The viral entry process is a multi-step cascade that presents several targets for therapeutic intervention. The Ebola virus glycoprotein (GP) is crucial for mediating attachment to the host cell and subsequent fusion of the viral and host membranes.[1]
The proposed mechanism of action for this compound involves the disruption of a late-stage event in the viral entry pathway. After the virus is internalized into the host cell via endocytosis, it traffics through the endosomal pathway.[2] Within the late endosome, host proteases, such as cathepsins, cleave the EBOV-GP. This cleavage is a prerequisite for the binding of GP to its intracellular receptor, the Niemann-Pick C1 (NPC1) protein.[1] The interaction between the cleaved GP and NPC1 is essential for triggering the final fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm.[1]
This compound is hypothesized to act by inhibiting the crucial interaction between the cleaved EBOV-GP and the NPC1 receptor. By blocking this step, the fusion of the viral and endosomal membranes is prevented, effectively trapping the virus within the endosome and preventing the release of its genetic material into the cytoplasm, thus halting the infection at an early stage.
Caption: Proposed Mechanism of Action of this compound.
References
Technical Guide: Target Identification and Validation of EBOV Entry Inhibitors
Disclaimer: Publicly available scientific literature and databases did not yield specific information for a compound designated "EBOV-IN-8." Therefore, this guide will focus on the well-characterized class of Ebola virus (EBOV) inhibitors that target the viral glycoprotein (GP) and its interaction with the host's Niemann-Pick C1 (NPC1) protein, a critical and validated target for anti-EBOV therapeutics. The principles, protocols, and data presented are representative of inhibitors within this class.
Introduction to EBOV Entry and the GP-NPC1 Interface as a Therapeutic Target
The Ebola virus (EBOV) life cycle begins with entry into host cells, a multi-step process orchestrated by the viral glycoprotein (GP).[1][2][3] GP mediates attachment to the cell surface, followed by internalization into endosomes.[3][4][5] Within the late endosome, host proteases, such as cathepsins B and L, cleave GP, exposing a receptor-binding site.[1][3] This cleaved GP then interacts with the endosomal host protein Niemann-Pick C1 (NPC1), a crucial step that triggers the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm to initiate replication.[5][6]
The critical and specific nature of the GP-NPC1 interaction makes it an attractive target for therapeutic intervention.[6] Inhibiting this interaction can effectively block viral entry and prevent infection. This guide outlines the identification and validation of small molecule inhibitors targeting this essential host-pathogen interaction.
Target Identification: High-Throughput Screening for EBOV Entry Inhibitors
The initial identification of novel EBOV entry inhibitors often involves high-throughput screening (HTS) of large chemical libraries. A common and safe method utilizes pseudotyped viruses.
Experimental Protocol: Pseudovirus-Based High-Throughput Screening
-
Pseudovirus Production:
-
A replication-deficient viral core, often from human immunodeficiency virus (HIV) or vesicular stomatitis virus (VSV), is co-transfected into producer cells (e.g., HEK293T) with a plasmid encoding the EBOV glycoprotein (GP).
-
The resulting pseudovirions carry the EBOV GP on their surface but lack the genetic material for full EBOV replication, making them safe to handle in a Biosafety Level 2 (BSL-2) environment.
-
The viral core typically carries a reporter gene, such as luciferase or green fluorescent protein (GFP), for quantifiable measurement of successful cell entry.
-
-
High-Throughput Screening Assay:
-
Target cells (e.g., Vero E6 or Huh7) are seeded in multi-well plates (e.g., 384-well).
-
Compounds from a chemical library are added to the wells at a fixed concentration.
-
Pseudotyped virions are then added to the wells.
-
After a suitable incubation period (e.g., 48-72 hours), the reporter gene expression is measured (e.g., luminescence for luciferase, fluorescence for GFP).
-
A significant reduction in reporter signal in the presence of a compound, without causing cytotoxicity, indicates a potential entry inhibitor.
-
-
Counterscreens:
-
To eliminate compounds that inhibit the reporter enzyme or are generally cytotoxic, "hit" compounds are often tested in counterscreens. This may involve using a pseudovirus with a different viral envelope protein (e.g., VSV-G) or assessing cell viability with assays like CellTiter-Glo®.
-
A generalized workflow for this process is illustrated below.
Target Validation and Mechanism of Action
Once initial hits are identified, a series of validation experiments are performed to confirm their activity, determine their potency, and elucidate their specific mechanism of action.
Dose-Response and Potency Determination
The potency of inhibitor candidates is determined by generating dose-response curves against both pseudotyped and authentic, infectious EBOV (conducted in a BSL-4 facility). Key metrics such as the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) are calculated.
Table 1: Representative Quantitative Data for EBOV GP-NPC1 Inhibitors
| Compound | Assay Type | Target Cell | IC50 / EC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| MBX2254 | EBOV-GP Pseudovirus | Vero | ~0.28 | >50 | >178 | [6] |
| MBX2270 | EBOV-GP Pseudovirus | Vero | ~10 | >50 | >5 | [6] |
| Tetrandrine | EBOV-GP Pseudovirus | HEK293T | 0.055 | >10 | >181 | [7] |
Note: Data is synthesized from cited literature. Actual values may vary based on experimental conditions.
Mechanism of Action Studies
A key step is to confirm that the inhibitor acts on the viral entry stage and specifically targets the GP-NPC1 interaction.
-
Objective: To determine the stage of the viral life cycle that is blocked by the inhibitor.
-
Methodology:
-
Target cells are infected with EBOV (or pseudovirus).
-
The inhibitor is added at various time points pre- and post-infection (e.g., -2h, 0h, +2h, +4h, +6h).
-
Viral replication or entry is quantified at the end of the experiment (e.g., 24-48h post-infection).
-
-
Interpretation: If the compound is an entry inhibitor, it will only be effective when added early in the infection process (at or shortly after the time of virus addition). Its efficacy will decrease significantly when added at later time points.
-
Objective: To directly measure the ability of the inhibitor to block the physical interaction between EBOV GP and NPC1.
-
Methodology:
-
Recombinant, purified EBOV GP (cleaved form) and the NPC1-C domain are used.
-
The proteins are tagged (e.g., with Biotin and Glutathione S-transferase (GST)).
-
AlphaLISA (Amplified Luminescent Proximity Homestead Assay) donor and acceptor beads are coated with antibodies that recognize these tags (e.g., Streptavidin and anti-GST).
-
In the absence of an inhibitor, the binding of GP to NPC1 brings the donor and acceptor beads into close proximity. Upon excitation, the donor bead releases singlet oxygen, which triggers a chemiluminescent signal from the acceptor bead.
-
In the presence of an effective inhibitor, the GP-NPC1 interaction is disrupted, the beads are not brought together, and the signal is reduced.
-
-
Data Analysis: A dose-dependent reduction in the AlphaLISA signal confirms that the compound inhibits the GP-NPC1 binding.
The signaling and interaction pathway targeted by these inhibitors is visualized below.
Validation in an Infectious Virus System
The final and most critical validation step is to test the inhibitor's efficacy against authentic EBOV in a BSL-4 laboratory.
Experimental Protocol: Virus Yield Reduction Assay
-
Objective: To confirm the inhibitor's ability to reduce the production of new, infectious viral particles.
-
Methodology:
-
A suitable cell line (e.g., Vero E6) is infected with a known amount of infectious EBOV in the presence of varying concentrations of the inhibitor.
-
After an incubation period (e.g., 48-72 hours), the supernatant containing progeny virions is collected.
-
The amount of infectious virus in the supernatant is quantified using a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay.
-
-
Interpretation: A dose-dependent reduction in the viral titer confirms the antiviral activity of the compound against authentic EBOV.
Conclusion
The identification and validation of inhibitors targeting the EBOV GP-NPC1 interaction represents a promising strategy for the development of anti-Ebola therapeutics. The process involves a multi-step approach beginning with high-throughput screening using safe pseudovirus systems, followed by rigorous validation to determine potency and elucidate the precise mechanism of action. Direct confirmation of inhibitory activity on the physical protein-protein interaction, coupled with proven efficacy against infectious EBOV in a BSL-4 environment, provides a robust validation cascade for advancing candidate molecules toward further preclinical and clinical development.
References
- 1. Emerging Targets and Novel Approaches to Ebola Virus Prophylaxis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebola - Wikipedia [en.wikipedia.org]
- 5. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
An In-Depth Technical Guide on the Preliminary Cytotoxicity and Antiviral Activity of EBOV-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary in vitro studies conducted on EBOV-IN-8, a novel small molecule inhibitor of Ebola virus (EBOV) entry. The information presented herein is synthesized from published research, focusing on the compound's initial cytotoxicity profile, antiviral efficacy, and mechanism of action. This document is intended to serve as a comprehensive resource for researchers in the fields of virology, pharmacology, and drug discovery.
Introduction
Ebola virus disease (EVD) remains a significant global health threat, necessitating the development of effective antiviral therapeutics. This compound (also referred to as Compound 30) has been identified as a potential inhibitor of Ebola virus infection. This guide summarizes the foundational data from preliminary studies, offering insights into its potential as a candidate for further drug development. The primary mechanism of action for this compound is the disruption of the crucial interaction between the Ebola virus glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein, a critical step for viral entry into the host cell.[1]
Quantitative Data Summary
The initial assessment of this compound involved evaluating its antiviral activity against a pseudotyped Ebola virus and its cytotoxic effect on a human cell line. The quantitative data from these preliminary studies are summarized below.
| Compound | Antiviral Activity (pEBOV) at 10 µM | 50% Cytotoxic Concentration (CC50) | Cell Line for Cytotoxicity | Reference |
| This compound | 62.1% inhibition | > 10 µM | HeLa | [Lasala F, et al., 2021] |
Note: The precise CC50 value was not explicitly stated in the primary literature, other than being greater than the highest tested concentration for antiviral activity.
Experimental Protocols
The following sections detail the methodologies employed in the preliminary assessment of this compound.
Antiviral Activity Assay (Pseudotyped Virus Infection)
The antiviral efficacy of this compound was determined using a lentiviral EBOV-GP-pseudotyped infection assay. This system utilizes a replication-defective lentiviral core carrying a reporter gene (e.g., luciferase or GFP), with its native envelope protein replaced by the Ebola virus glycoprotein (GP). This allows for the safe study of viral entry under Biosafety Level 2 (BSL-2) conditions.
Experimental Workflow:
-
Cell Seeding: HeLa cells were seeded in 96-well plates and incubated to allow for cell adherence.
-
Compound Treatment: Cells were pre-incubated with this compound at a concentration of 10 µM.
-
Pseudovirus Infection: Following pre-incubation, the cells were infected with the EBOV-GP-pseudotyped lentivirus.
-
Incubation: The infected cells were incubated for a period sufficient to allow for viral entry and reporter gene expression (typically 48-72 hours).
-
Data Acquisition: The level of infection was quantified by measuring the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: The percentage of infection inhibition was calculated by comparing the reporter signal in compound-treated wells to that in untreated (vehicle control) wells.
Cytotoxicity Assay
The cytotoxicity of this compound was evaluated in HeLa cells to determine the concentration at which the compound adversely affects cell viability. While the specific assay was not detailed in the primary publication, a common method for such an assessment is the CellTiter-Glo® Luminescent Cell Viability Assay.
General Protocol (CellTiter-Glo®):
-
Cell Seeding: HeLa cells were seeded in a 96-well plate at a density that ensures logarithmic growth during the experiment.
-
Compound Incubation: The cells were treated with various concentrations of this compound and incubated for a period consistent with the antiviral assay (e.g., 48-72 hours).
-
Reagent Addition: An equal volume of CellTiter-Glo® Reagent was added to each well.
-
Lysis and Signal Stabilization: The plate was mixed on an orbital shaker to induce cell lysis and the luminescent signal was allowed to stabilize.
-
Data Acquisition: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
Data Analysis: The 50% cytotoxic concentration (CC50) was calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Inhibition of EBOV-GP/NPC1 Interaction
This compound is proposed to act as a viral entry inhibitor by targeting the interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1] This interaction is a critical step in the viral lifecycle, occurring after the virus has been internalized into the host cell's endosomes.
Signaling Pathway of EBOV Entry:
-
Attachment and Internalization: The Ebola virus attaches to the host cell surface and is internalized into an endosome.
-
GP Cleavage: Within the acidic environment of the endosome, host proteases (cathepsins) cleave the viral GP, exposing the receptor-binding site.
-
NPC1 Binding: The cleaved GP then binds to the NPC1 protein located on the endosomal membrane.
-
Membrane Fusion: This binding event triggers conformational changes in GP, leading to the fusion of the viral envelope with the endosomal membrane.
-
Genome Release: The viral genome is then released into the host cell cytoplasm, initiating replication.
This compound is believed to interfere with step 3, preventing the binding of cleaved GP to NPC1, thereby halting the infection process before the viral genome can be released.
Visualizations
Experimental Workflow for Antiviral and Cytotoxicity Screening
Caption: Workflow for assessing antiviral activity and cytotoxicity.
Proposed Mechanism of Action of this compound
Caption: Inhibition of EBOV GP-NPC1 binding by this compound.
References
An In-Depth Technical Guide to Structural Analogs of EBOV-IN-8: Targeting Ebola Virus Entry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics. One promising strategy is the inhibition of viral entry into host cells, a critical first step in the viral life cycle. This technical guide focuses on EBOV-IN-8 and its structural analogs, a series of small molecule inhibitors identified as potent blockers of EBOV entry. These compounds are proposed to act by disrupting the crucial interaction between the Ebola virus glycoprotein (GP) and the host endosomal receptor, Niemann-Pick C1 (NPC1). This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying molecular pathways associated with these inhibitors, intended to aid researchers and drug development professionals in the advancement of novel anti-EBOV therapies.
Introduction
Ebola virus disease (EVD) is a severe, often fatal illness in humans. The viral entry process is a cascade of events initiated by the attachment of the viral glycoprotein (GP) to the host cell surface, followed by endocytosis. Within the endosome, GP is cleaved by host proteases, enabling its interaction with the intracellular receptor NPC1. This interaction is the final trigger for the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication. The indispensable nature of the GP-NPC1 interaction makes it a prime target for antiviral intervention.
A virtual screening of a chemical library aimed at identifying inhibitors of the EBOV-GP and host receptor NPC1 interaction led to the discovery of several promising compounds. Among these, This compound (also referred to as compound 30) , a benzothiazepine derivative, demonstrated significant inhibitory activity against Ebola pseudotyped virus infection.[1][2] This guide details the characteristics of this compound and its structural analogs, which belong to distinct chemical families, including carbazole and sulfide derivatives.
Core Compound and Structural Analogs
The initial screening identified a diverse set of chemical scaffolds with inhibitory activity against Ebola virus entry. These compounds can be categorized into three main families based on their core structures.
Benzothiazepine Derivatives (including this compound)
This compound (Compound 30) is a member of the benzothiazepine class of compounds. This family of molecules is characterized by a seven-membered thiazepine ring fused to a benzene ring. Several other benzothiazepine derivatives were also identified as active inhibitors.
Carbazole Derivatives
Another class of identified inhibitors is based on the carbazole scaffold, a tricyclic aromatic heterocycle.
Sulfide Derivatives
The third family of active compounds possesses a sulfide chemical motif.
Quantitative Data Summary
The inhibitory activity of this compound and its structural analogs was evaluated using an Ebola pseudotyped virus (pEBOV) infection assay. The cytotoxicity of these compounds was also assessed to determine their selectivity index (SI). The following tables summarize the available quantitative data.
| Compound ID | Chemical Family | % Inhibition of pEBOV at 10 µM | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound (30) | Benzothiazepine | 62.1% | 1.89 | >50 | >26.45 |
| Compound 9 | Benzothiazepine | - | 10.0 | >50 | >5 |
| Compound 12 | Benzothiazepine | 64.9% | 4.67 | >50 | >10.7 |
| Compound 19 | Benzothiazepine | - | 10.0 | >50 | >5 |
| Compound 2 | Carbazole | - | 0.37 | 30 | 81.08 |
| Compound 14 | Sulfide | - | 2.04 | >50 | >24.5 |
| Compound 26 | Sulfide | - | 2.04 | >50 | >24.5 |
Data sourced from Lasala et al., 2021.
Mechanism of Action: Inhibition of GP-NPC1 Interaction
The primary mechanism of action for this compound and its analogs is the inhibition of the protein-protein interaction between the cleaved form of the Ebola virus glycoprotein (GPcl) and the domain C of the host receptor NPC1.[2] This interaction is a critical step for viral entry, and its disruption effectively halts the infection process.
Signaling Pathway Diagram
Caption: Inhibition of EBOV entry by this compound and its analogs.
Experimental Protocols
General Synthesis of Benzothiazepine Derivatives
The synthesis of benzothiazepine derivatives, the chemical family of this compound, can be achieved through various established methods. A common approach involves the reaction of a 2-aminothiophenol with a substituted chalcone.
Workflow Diagram for Benzothiazepine Synthesis:
Caption: General workflow for the synthesis of benzothiazepine derivatives.
Ebola Pseudotyped Virus (pEBOV) Infection Assay
This assay is a safe and effective method to screen for inhibitors of EBOV entry in a Biosafety Level 2 (BSL-2) laboratory. It utilizes a replication-defective viral core (e.g., from HIV-1 or VSV) that is pseudotyped with the EBOV glycoprotein (GP) and carries a reporter gene, such as luciferase.
Protocol Steps:
-
Cell Seeding: Seed target cells (e.g., HeLa or HEK293T) in 96-well plates and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds.
-
Pseudovirus Infection: Add the pEBOV particles to the wells containing the cells and compounds.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition relative to untreated control wells. Determine the 50% inhibitory concentration (IC50).
Experimental Workflow for pEBOV Assay:
Caption: Workflow for the Ebola pseudotyped virus infection assay.
ELISA-based EBOV-GPcl/NPC1-domain C Interaction Assay
This in vitro assay quantifies the ability of a compound to inhibit the direct binding of cleaved EBOV GP (GPcl) to the C-domain of the NPC1 receptor.
Protocol Steps:
-
Plate Coating: Coat an ELISA plate with a monoclonal antibody specific for EBOV GP (e.g., KZ52).
-
GPcl Capture: Add thermolysin-cleaved lentiviral EBOV-GP particles to the plate to be captured by the antibody.
-
Compound Incubation: Add the test compounds at various concentrations to the wells.
-
NPC1-C Domain Addition: Add purified, Flag-tagged human NPC1-domain C to the wells.
-
Detection: Add an anti-Flag antibody conjugated to horseradish peroxidase (HRP).
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and measure the absorbance at 450 nm.
-
Data Analysis: A decrease in absorbance indicates inhibition of the GPcl-NPC1 interaction.
Logical Relationship in ELISA-based Assay:
Caption: Logical flow of the ELISA-based GP-NPC1 binding assay.
Conclusion and Future Directions
This compound and its structural analogs represent a promising starting point for the development of novel anti-Ebola virus therapeutics. Their targeted mechanism of action, inhibiting the critical GP-NPC1 interaction, offers a clear pathway for structure-activity relationship (SAR) studies and lead optimization. Further research should focus on synthesizing and evaluating a broader range of analogs to improve potency and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of these and other EBOV entry inhibitors. The ultimate goal is to translate these promising preclinical findings into effective clinical candidates to combat the threat of Ebola virus disease.
References
- 1. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
The Nucleoside Analog GS-5734 (Remdesivir): A Potent Inhibitor of the Ebola Virus Replication Cycle
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The viral replication machinery, particularly the RNA-dependent RNA polymerase (RdRp) complex, represents a critical target for antiviral therapeutic development. This technical guide provides a comprehensive overview of the small molecule inhibitor GS-5734, more commonly known as Remdesivir, and its profound effects on the EBOV replication cycle. Remdesivir is a prodrug of a 1'-cyano-substituted adenosine nucleotide analog that demonstrates broad-spectrum activity against a range of RNA viruses. This document details the mechanism of action of Remdesivir, summarizes key quantitative data on its antiviral potency and cytotoxicity, provides detailed experimental protocols for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.
The Ebola Virus Replication Cycle: A Brief Overview
The EBOV replication cycle begins with the attachment of the viral glycoprotein (GP) to host cell receptors, leading to viral entry via macropinocytosis.[1][2] Once inside the endosome, the viral and host membranes fuse, releasing the viral ribonucleoprotein (RNP) complex into the cytoplasm.[2][3] The RNP complex, consisting of the single-stranded, negative-sense RNA genome encapsidated by the nucleoprotein (NP), and associated with the viral proteins VP35, VP30, and the large protein (L), which contains the RdRp activity, is the central machinery for viral RNA synthesis.[4][5]
The RdRp complex carries out two essential processes:
-
Transcription: The viral genome is transcribed into multiple, capped, and polyadenylated messenger RNAs (mRNAs), which are then translated by the host cell machinery to produce viral proteins.[3]
-
Replication: The negative-sense genome is used as a template to synthesize a full-length, positive-sense antigenome. This antigenome then serves as a template for the synthesis of new negative-sense genomes, which are encapsidated by newly synthesized NP to form progeny RNPs.[3][5]
These new RNP complexes are then transported to the plasma membrane, where they are incorporated into new virions that bud from the host cell, completing the replication cycle.[3]
GS-5734 (Remdesivir): Mechanism of Action
Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form, GS-443902.[6] This active metabolite is an analog of adenosine triphosphate (ATP) and acts as a potent inhibitor of the EBOV RdRp.[6]
The primary mechanism of action of Remdesivir against the EBOV RdRp is delayed chain termination .[6] The active triphosphate form, GS-443902, competes with the natural ATP substrate for incorporation into the nascent viral RNA strand.[6][7] While the EBOV RdRp incorporates GS-443902 with an efficiency similar to ATP, its presence in the growing RNA chain does not immediately halt synthesis.[6][7] Instead, chain termination is predominantly observed after the incorporation of five additional nucleotides.[6][7] This delayed termination is a specific feature of the 1'-cyano modification of Remdesivir.[6]
The incorporation of the bulky Remdesivir analog into the RNA strand is thought to cause a steric clash within the RdRp active site as the template-product duplex translocates, ultimately leading to the cessation of RNA synthesis. This effectively truncates both genomic and antigenomic RNA, as well as viral mRNAs, thereby inhibiting viral replication and transcription.
Quantitative Data on the Antiviral Activity of Remdesivir
The antiviral potency and cytotoxicity of Remdesivir against Ebola virus have been evaluated in various in vitro systems. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of Remdesivir against Ebola Virus
| Assay Type | Cell Line | Virus Strain | EC50 (µM) | Reference(s) |
| Antiviral Assay | Human Macrophages | EBOV | 0.086 | [8] |
| Antiviral Assay | Vero E6 | EBOV | ~0.1 | [6] |
| Minigenome Assay | Huh7 | EBOV | Sub-micromolar | [9] |
| Antiviral Assay | HepG2 | EBOV | 0.2841 (EC90) | [10] |
Table 2: In Vitro Cytotoxicity of Remdesivir
| Cell Line | CC50 (µM) | Reference(s) |
| Huh7.5 | 15.2 | [11] |
| Vero E6 | >10 | [12] |
| Calu-3 | >100 | [11] |
| Caco-2 | >100 | [11] |
Table 3: In Vitro RdRp Inhibition by Remdesivir Triphosphate (GS-443902)
| Parameter | Value | Reference(s) |
| Selectivity (ATP vs. GS-443902) | ~4-fold preference for ATP | [6][7] |
| IC50 | Not explicitly reported, but potent inhibition observed at low micromolar concentrations | [13] |
Experimental Protocols
Ebola Virus Minigenome Assay
The Ebola virus minigenome assay is a powerful tool to study viral transcription and replication in a biosafety level 2 (BSL-2) laboratory. It relies on the co-expression of the EBOV RNP proteins (L, VP35, VP30, and NP) and a "minigenome" plasmid that contains a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences. The activity of the reconstituted RNP complex on the minigenome results in the expression of the reporter gene, which can be quantified.
Materials:
-
HEK293T or Huh7 cells
-
Expression plasmids for EBOV L, VP35, VP30, and NP
-
EBOV minigenome plasmid encoding a reporter gene (e.g., p3E5E-Luc)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay system
-
Remdesivir (or other test compounds)
Protocol:
-
Cell Seeding: Seed HEK293T or Huh7 cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection: Prepare a transfection mix containing the expression plasmids for L (0.5 µg), VP35 (0.025 µg), VP30 (0.025 µg), NP (0.25 µg), and the EBOV minigenome (0.75 µg) per well.[9] Follow the manufacturer's protocol for the chosen transfection reagent.
-
Compound Addition: At 4 hours post-transfection, add serial dilutions of Remdesivir (or a vehicle control) to the cells.[9]
-
Incubation: Incubate the cells for 48 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the chosen luciferase assay system.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected Renilla luciferase) and calculate the EC50 value of Remdesivir by fitting the dose-response data to a suitable model.
In Vitro RdRp Inhibition Assay
This assay directly measures the inhibitory effect of the active triphosphate form of Remdesivir (GS-443902) on the enzymatic activity of the purified EBOV RdRp complex.
Materials:
-
Purified recombinant EBOV L-VP35 complex
-
RNA template and primer
-
Radionuclide-labeled nucleotide (e.g., [α-³²P]GTP)
-
Unlabeled ATP, CTP, UTP, and GTP
-
GS-443902 (Remdesivir triphosphate)
-
Reaction buffer
-
Polyacrylamide gel electrophoresis (PAGE) apparatus
-
Phosphorimager
Protocol:
-
Reaction Setup: In a reaction tube, combine the purified EBOV L-VP35 complex, the RNA template/primer, and the reaction buffer.
-
Inhibitor Addition: Add increasing concentrations of GS-443902 to the reaction tubes.
-
Initiation of Reaction: Start the reaction by adding a mix of nucleotides, including the radionuclide-labeled nucleotide.
-
Incubation: Incubate the reaction at the optimal temperature for the EBOV RdRp (typically 30-37°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
-
Gel Electrophoresis: Separate the RNA products by size using denaturing PAGE.
-
Visualization and Quantification: Visualize the radiolabeled RNA products using a phosphorimager and quantify the band intensities to determine the extent of inhibition at each concentration of GS-443902.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Plaque Assay for Antiviral Susceptibility Testing
The plaque assay is a standard virological method used to quantify infectious virus and to determine the susceptibility of the virus to antiviral compounds.
Materials:
-
Vero E6 cells
-
Ebola virus stock
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
Agarose overlay medium
-
Neutral red stain
-
Remdesivir (or other test compounds)
Protocol:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Compound Pre-treatment: Pre-treat the cell monolayers with serial dilutions of Remdesivir for 1 hour.
-
Virus Infection: Infect the cells with a known amount of Ebola virus (e.g., 100 plaque-forming units per well).
-
Adsorption: Allow the virus to adsorb to the cells for 1 hour at 37°C.
-
Overlay: Remove the virus inoculum and overlay the cells with a medium containing agarose and the corresponding concentration of Remdesivir.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days, or until plaques are visible.
-
Staining: Stain the cells with neutral red to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the untreated control and determine the EC50 value.
Visualizations
Ebola Virus Replication Cycle
Caption: Overview of the Ebola virus replication cycle.
Mechanism of Action of Remdesivir
Caption: Mechanism of action of Remdesivir against EBOV RdRp.
Experimental Workflow for Ebola Virus Minigenome Assay
Caption: Workflow for the Ebola virus minigenome assay.
Impact on Host Cell Signaling Pathways
Currently, there is limited specific information available on the direct effects of Remdesivir on host cell signaling pathways in the context of Ebola virus infection. The primary mechanism of action is understood to be the direct inhibition of the viral RdRp. However, by reducing viral replication and the production of viral proteins, Remdesivir indirectly mitigates the virus-induced dysregulation of host cell signaling. For instance, EBOV infection is known to antagonize the host's innate immune response, particularly the interferon pathway. By suppressing viral replication, Remdesivir can help to restore a more effective host antiviral response. Further research is needed to elucidate any direct interactions of Remdesivir or its metabolites with host cell kinases or other signaling molecules.
Conclusion
GS-5734 (Remdesivir) is a potent and selective inhibitor of the Ebola virus RNA-dependent RNA polymerase. Its mechanism of action, delayed chain termination, provides a robust means of disrupting the viral replication cycle. The quantitative data from in vitro studies demonstrate its significant antiviral activity at concentrations that are well tolerated by host cells. The experimental protocols detailed in this guide provide a framework for the continued evaluation of Remdesivir and other potential anti-Ebola virus therapeutics. As our understanding of the intricate interactions between the virus, the host, and antiviral agents deepens, so too will our ability to combat this formidable pathogen.
References
- 1. Ebola Virus [media.hhmi.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uniquescientificpublishers.com [uniquescientificpublishers.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The journey of remdesivir: from Ebola to COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. Remdesivir Inhibits SARS-CoV-2 in Human Lung Cells and Chimeric SARS-CoV Expressing the SARS-CoV-2 RNA Polymerase in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Initial Screening of a Novel Filovirus Entry Inhibitor: A Technical Overview
Disclaimer: The specific inhibitor "EBOV-IN-8" requested in the topic does not correspond to a recognized compound in the reviewed scientific literature. This guide will therefore focus on a representative and well-documented filovirus entry inhibitor, Compound 7 , a benzodiazepine derivative, to illustrate the principles of initial screening and characterization. All data and methodologies presented are based on published findings for this compound.
Introduction
The Filoviridae family, which includes Ebola virus (EBOV) and Marburg virus (MARV), poses a significant threat to global health due to the high mortality rates associated with the hemorrhagic fevers they cause. The development of effective antiviral therapeutics is a critical priority. A key strategy in antiviral drug discovery is the identification of small molecules that inhibit viral entry into host cells, a crucial first step in the viral life cycle. This document outlines the initial screening and characterization of a novel filovirus entry inhibitor, herein exemplified by Compound 7.
Quantitative Efficacy and Cytotoxicity
The initial assessment of an antiviral compound involves determining its potency in inhibiting viral infection and its toxicity to host cells. This is typically quantified by the 50% inhibitory concentration (IC50) and the 50% cytotoxic concentration (CC50), respectively. A promising antiviral candidate will exhibit a low IC50 and a high CC50, resulting in a high selectivity index (SI = CC50/IC50).
The inhibitory activity of Compound 7 was evaluated against both Ebola virus and Marburg virus. The results are summarized in the table below.
| Compound | Virus | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 7 | Infectious EBOV | Cell-based | 10 | >50 | >5 | |
| Compound 7 | Infectious MARV | Cell-based | 12 | >50 | >4.2 | |
| Compound 7 | HIV/EBOV-GP pseudotype | Cell-based | - | >25 | - |
Experimental Protocols
The discovery and initial characterization of Compound 7 involved a multi-step process, including a high-throughput screening (HTS) campaign using a pseudovirus system, followed by validation with infectious viruses.
High-Throughput Screening (HTS) with Pseudotyped Viruses
A common and safe method for screening inhibitors of highly pathogenic viruses is the use of pseudotyped viruses. In this system, the envelope glycoprotein (GP) of the virus of interest (e.g., EBOV-GP) is expressed on the surface of a replication-deficient viral core, such as that of human immunodeficiency virus (HIV).
-
Pseudovirus Production: Pseudoviruses were generated by co-transfecting cells (e.g., 293T) with a plasmid encoding the EBOV glycoprotein (EBOV-GP) and a plasmid for an HIV backbone that contains a reporter gene (e.g., luciferase). A counterscreening virus was also produced using the vesicular stomatitis virus glycoprotein (VSV-G).
-
Compound Screening: A library of small molecules was screened for their ability to inhibit infection by the HIV/EBOV-GP pseudotype virus.
-
Counterscreening: Hits from the primary screen were then tested against the HIV/VSV-G pseudotype to eliminate compounds that non-specifically inhibited HIV replication or were generally cytotoxic. Compounds that specifically blocked HIV/EBOV-GP infection were selected for further analysis.
-
Cytotoxicity Assay: The cytotoxicity of the specific hits was determined in the host cell line to calculate the CC50 values.
Validation with Infectious Filoviruses
Compounds that showed specific inhibitory activity in the pseudovirus assay were then tested for their efficacy against infectious EBOV and MARV in a Biosafety Level 4 (BSL-4) laboratory.
-
Cell Lines: HeLa cells, a human cell line susceptible to filovirus infection, were used for the validation assays.
-
Infection and Treatment: Cells were treated with various concentrations of the test compound for one hour prior to infection with wild-type EBOV or MARV.
-
Quantification of Inhibition: The level of viral infection was quantified, and the IC50 values were determined from dose-response curves.
Visualizing the Screening Workflow and Mechanism of Action
High-Throughput Screening Workflow
The following diagram illustrates the logical flow of the high-throughput screening process that led to the identification of specific EBOV entry inhibitors like Compound 7.
Caption: High-throughput screening workflow for identifying filovirus entry inhibitors.
Proposed Mechanism of Action: Viral Entry Inhibition
Time-of-addition studies suggest that Compound 7 acts at an early stage of the viral life cycle, specifically during viral entry. The compound is thought to bind to the EBOV glycoprotein (GP), thereby inhibiting its function. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action for Compound 7 as a filovirus entry inhibitor.
Conclusion
The initial screening of small molecule libraries using pseudotyped viruses has proven to be an effective strategy for identifying novel inhibitors of highly pathogenic viruses like Ebola and Marburg. Compound 7, a benzodiazepine derivative, demonstrates potent and specific inhibitory activity against filovirus entry with a favorable preliminary safety profile. Further studies to optimize the structure of this compound and to fully elucidate its mechanism of action are warranted to develop it as a potential therapeutic agent against filovirus infections.
Methodological & Application
Application Notes and Protocols for a Cell-Based Assay to Identify Ebola Virus Entry Inhibitors
These application notes provide a comprehensive protocol for a cell-based high-throughput screening assay designed to identify and characterize small molecule inhibitors of Ebola virus (EBOV) entry. The described methodology utilizes pseudotyped viruses expressing the EBOV glycoprotein (GP) and is suitable for researchers in virology, drug discovery, and infectious disease.
Introduction
Ebola virus disease (EVD) is a severe and often fatal illness in humans.[1] The EBOV glycoprotein (GP) is crucial for the virus's entry into host cells, making it a prime target for antiviral drug development.[2] The entry process is multi-step, involving attachment to the cell surface, endocytosis, and fusion of the viral and host membranes within the endosome.[3][4] This process is mediated by the interaction of GP with host factors, including endosomal cysteine proteases like cathepsin B and the Niemann-Pick C1 (NPC1) protein.[2][5] This protocol details a robust cell-based assay to screen for inhibitors of this critical viral entry stage. The assay employs a recombinant EBOV expressing a luciferase reporter gene, allowing for rapid and quantitative assessment of viral entry and its inhibition.[6]
Principle of the Assay
The assay is based on the principle of a pseudovirus system. A replication-deficient viral core, often from a retrovirus or lentivirus, is engineered to express the EBOV GP on its surface. This pseudovirus is also engineered to carry a reporter gene, such as luciferase. When the pseudovirus successfully enters a target host cell, the reporter gene is expressed, and its activity (in this case, light emission) can be measured. A reduction in the reporter signal in the presence of a test compound indicates inhibition of viral entry. This system provides a safer alternative to working with live, replication-competent EBOV, which requires Biosafety Level 4 (BSL-4) containment.
Data Presentation
The efficacy of potential inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the reporter signal by 50%.
| Compound | IC50 (µM) |
| Inhibitor A | ~0.28[2] |
| Inhibitor B | ~10[2] |
Experimental Protocols
Materials and Reagents
-
Cell Lines: HEK293T cells (for pseudovirus production), Vero E6 cells (for infection assay)
-
Plasmids:
-
Expression plasmid for EBOV GP
-
Expression plasmids for viral core proteins (e.g., HIV-1 Gag-Pol)
-
Lentiviral or retroviral vector plasmid encoding a reporter gene (e.g., Firefly Luciferase)
-
-
Cell Culture Media:
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
-
Transfection Reagent: (e.g., Lipofectamine 2000 or similar)
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System)
-
White, opaque 96-well plates
-
Luminometer
-
Test compounds
Pseudovirus Production (in HEK293T cells)
-
Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Prepare a DNA mixture containing the EBOV GP expression plasmid, the viral core protein packaging plasmid, and the reporter gene vector plasmid.
-
Transfect the HEK293T cells with the DNA mixture using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Incubation: Incubate the transfected cells at 37°C in a 5% CO2 incubator.
-
Harvesting Pseudovirus: After 48-72 hours post-transfection, harvest the cell culture supernatant containing the pseudotyped virus particles.
-
Clarification: Centrifuge the supernatant at a low speed (e.g., 500 x g for 10 minutes) to pellet any cell debris.
-
Storage: The clarified pseudovirus-containing supernatant can be used immediately or aliquoted and stored at -80°C for future use.
EBOV Entry Inhibition Assay (in Vero E6 cells)
-
Cell Seeding: Seed Vero E6 cells in a white, opaque 96-well plate at a density of 2 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Treatment: Remove the medium from the Vero E6 cells and add the diluted test compounds to the wells. Include a "no compound" control (vehicle control) and a "no virus" control.
-
Infection: Add the EBOV GP-pseudotyped virus to each well (except the "no virus" control). The amount of virus should be predetermined to give a robust luciferase signal.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Visualizations
Caption: Ebola Virus Entry Pathway.
Caption: EBOV Entry Inhibitor Assay Workflow.
References
- 1. Ebola - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel Ebola virus expressing luciferase allows for rapid and quantitative testing of antivirals - PMC [pmc.ncbi.nlm.nih.gov]
EBOV-IN-8: Application Notes and Protocols for Ebola Virus Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
EBOV-IN-8, also identified as Compound 30, is a small molecule inhibitor of Ebola virus (EBOV) entry.[1][2][3] This compound has been identified as a potential therapeutic agent against Ebola virus disease (EVD) by targeting the crucial interaction between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein, a necessary step for viral entry into the host cell cytoplasm.[4] These application notes provide detailed information on the use of this compound in a research setting, including its mechanism of action, quantitative data, and experimental protocols for its evaluation.
Mechanism of Action
Ebola virus enters host cells through a multi-step process that begins with attachment to the cell surface, followed by endocytosis.[4] Within the endosome, the viral glycoprotein (GP) is cleaved by host proteases, such as cathepsins, which exposes the receptor-binding site on the GP1 subunit. This cleaved GP then binds to the endosomal protein NPC1.[4] This interaction is critical for triggering the fusion of the viral and endosomal membranes, allowing the viral genome to enter the cytoplasm and initiate replication.
This compound is proposed to act as an inhibitor of this critical protein-protein interaction between the cleaved Ebola virus glycoprotein (GPcl) and the C-domain of the NPC1 receptor (NPC1-C). By blocking this interaction, this compound effectively prevents the fusion of the viral and endosomal membranes, thus halting the viral life cycle at the entry stage.
Quantitative Data
The inhibitory activity of this compound was evaluated using a lentiviral EBOV-GP-pseudotyped infection assay. This assay utilizes a replication-defective lentivirus expressing the Ebola virus glycoprotein on its surface, allowing for the safe study of viral entry in a Biosafety Level 2 (BSL-2) laboratory.
| Compound | Assay System | Cell Line | Endpoint Measurement | Result | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| This compound | Lentiviral EBOV-GP-pseudotyped virus | HeLa cells | Luciferase activity | 62.1% inhibition at 10 µM | > 50 µM | > 5 | [4] |
| MBX2254 | Lentiviral EBOV-GP-pseudotyped virus | HeLa cells | Luciferase activity | IC50 = 2.5 µM | > 50 µM | > 20 | [4] |
| MBX2270 | Lentiviral EBOV-GP-pseudotyped virus | HeLa cells | Luciferase activity | IC50 = 14.2 µM | > 50 µM | > 3.5 | [4] |
Experimental Protocols
Pseudovirus Production and Titration
This protocol describes the generation of lentiviral particles pseudotyped with the Ebola virus glycoprotein (EBOV-GP), which can be used for screening and characterization of entry inhibitors like this compound in a BSL-2 environment.
Materials:
-
HEK293T cells
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
pLenti-Luc (lentiviral backbone vector with luciferase reporter)
-
psPAX2 (packaging plasmid)
-
pcDNA3.1-EBOV-GP (plasmid expressing EBOV glycoprotein)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
0.45 µm syringe filter
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Day 1: Seed HEK293T cells: Plate HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency on the day of transfection.
-
Day 2: Transfection: Co-transfect the HEK293T cells with the pLenti-Luc, psPAX2, and pcDNA3.1-EBOV-GP plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Day 4: Harvest Pseudovirus: At 48 hours post-transfection, collect the cell culture supernatant.
-
Centrifuge the supernatant at 3,000 x g for 10 minutes to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm filter.
-
Titration: a. Seed HeLa cells in a 96-well white, clear-bottom plate. b. On the following day, prepare serial dilutions of the filtered pseudovirus supernatant. c. Infect the HeLa cells with the serial dilutions. d. After 48 hours of incubation, measure luciferase activity using a luciferase assay system and a luminometer. e. Calculate the viral titer as relative light units (RLU) per ml.
-
Storage: Aliquot the pseudovirus and store at -80°C for long-term use.
EBOV-GP Pseudovirus Inhibition Assay
This protocol details the procedure for evaluating the inhibitory effect of this compound on Ebola virus entry using the pseudotyped virus.
Materials:
-
HeLa cells
-
EBOV-GP pseudotyped lentivirus (titered)
-
This compound (dissolved in DMSO)
-
Control compounds (e.g., DMSO as negative control, a known inhibitor as positive control)
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Day 1: Seed HeLa cells: Plate HeLa cells in a 96-well white, clear-bottom plate at a density of 1 x 10^4 cells per well.
-
Day 2: Compound Treatment and Infection: a. Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be kept below 0.5%. b. Add the compound dilutions to the cells and incubate for 1 hour at 37°C. c. Add the EBOV-GP pseudovirus at a pre-determined multiplicity of infection (MOI). d. Include wells with cells only (no virus, no compound), cells with virus and DMSO (vehicle control), and cells with a known inhibitor (positive control).
-
Day 4: Measure Luciferase Activity: a. After 48 hours of incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis: a. Normalize the luciferase readings to the vehicle control (100% infection). b. Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
HeLa cells
-
This compound (dissolved in DMSO)
-
96-well clear plates
-
Cell viability assay reagent (e.g., CellTiter-Glo, MTT)
Procedure:
-
Day 1: Seed HeLa cells: Plate HeLa cells in a 96-well clear plate at a density of 1 x 10^4 cells per well.
-
Day 2: Compound Treatment: a. Prepare serial dilutions of this compound in cell culture medium, mirroring the concentrations used in the inhibition assay. b. Add the compound dilutions to the cells.
-
Day 4: Measure Cell Viability: a. After 48 hours of incubation, perform the cell viability assay according to the manufacturer's protocol.
-
Data Analysis: a. Normalize the viability readings to the vehicle control (100% viability). b. Plot the percentage of viability against the compound concentration and determine the CC50 (50% cytotoxic concentration) value. c. Calculate the Selectivity Index (SI) as CC50 / IC50. A higher SI value indicates a more favorable safety profile.
Conclusion
This compound represents a promising starting point for the development of novel anti-Ebola therapeutics. Its mechanism of action, targeting the host-virus interaction between NPC1 and GP, is a validated strategy for inhibiting filovirus entry. The provided protocols offer a framework for researchers to further investigate the antiviral properties and mechanism of this compound and similar compounds in a safe and controlled laboratory setting. Further studies, including in vivo efficacy and safety assessments, are necessary to determine its potential as a clinical candidate.
References
- 1. 2.6. GP-NPC1 binding assay [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
EBOV-IN-8: Application Notes and Protocols for In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro use of EBOV-IN-8, a small molecule inhibitor of Ebola virus (EBOV) entry. The information is based on the findings from a study by Lasala et al. (2021), which identified this compound (also referred to as Compound 30) as an inhibitor of Ebola pseudotyped virus (pEBOV) infection.
Mechanism of Action
This compound functions by inhibiting the crucial interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1). This interaction is a critical step for the virus to release its genetic material into the host cell cytoplasm and initiate infection. By blocking the GP-NPC1 binding, this compound effectively halts the viral entry process.
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound.
| Compound | Test System | Concentration | % Inhibition | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |
| This compound (Compound 30) | Lentiviral EBOV-GP-pseudotyped virus (pEBOV) in HeLa cells | 10 μM | 62.1% | >10 | >50 | >5 |
Experimental Protocols
In Vitro Inhibition of Ebola Pseudotyped Virus (pEBOV) Infection
This protocol describes the methodology to assess the inhibitory effect of this compound on the entry of Ebola pseudotyped virus into host cells. The assay utilizes a lentiviral vector pseudotyped with the Ebola virus glycoprotein and expressing a reporter gene (e.g., luciferase) for quantification of infection.
Materials:
-
This compound (Compound 30)
-
HeLa cells
-
Lentiviral vector encoding a reporter gene (e.g., luciferase)
-
Plasmid encoding Ebola virus glycoprotein (EBOV-GP)
-
Plasmids for lentiviral packaging (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay reagent
-
Luminometer
-
96-well plates
Procedure:
-
Cell Culture:
-
Maintain HeLa and HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Production of EBOV-GP Pseudotyped Lentivirus (pEBOV):
-
Co-transfect HEK293T cells with the lentiviral reporter vector, the EBOV-GP expression plasmid, and the packaging plasmids using a suitable transfection reagent.
-
After 48-72 hours, harvest the supernatant containing the pseudotyped viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral stock can be concentrated by ultracentrifugation if necessary and should be tittered to determine the infectious units per milliliter (IU/mL).
-
-
Inhibition Assay:
-
Seed HeLa cells in a 96-well plate at a density that will result in 80-90% confluency on the day of infection.
-
On the day of the assay, prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the HeLa cells with the different concentrations of this compound for a specified time (e.g., 1 hour) at 37°C.
-
Infect the cells with the pEBOV at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Quantification of Infection:
-
After the incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity using a luminometer) according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the untreated virus control.
-
Determine the IC50 value (the concentration at which 50% of viral infection is inhibited) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
This compound (Compound 30)
-
HeLa cells
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well plates
-
Spectrophotometer or luminometer
Procedure:
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at the same density as for the inhibition assay.
-
-
Compound Treatment:
-
Treat the cells with the same serial dilutions of this compound used in the inhibition assay.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the plate for the same duration as the infection assay (48-72 hours) at 37°C.
-
-
Measurement of Cell Viability:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
Calculate the CC50 value (the concentration at which 50% of the cells are killed).
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of Ebola virus entry and the experimental workflow for testing this compound.
Caption: Ebola Virus Entry and Inhibition by this compound.
Caption: Workflow for In Vitro Inhibition Assay of this compound.
Preparing Stock Solutions of EBOV-IN-8 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics. EBOV-IN-8 (also known as Compound 30) has been identified as an inhibitor of Ebola pseudotyped virus (pEBOV) infection.[1] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro experimental use, alongside relevant biological context and experimental workflows.
Disclaimer: Crucial information for the precise preparation of molar stock solutions of this compound, specifically its molecular weight and detailed solubility data, is not publicly available in the searched resources. The following protocols are based on general laboratory practices for handling small molecule inhibitors. Researchers must consult the manufacturer's certificate of analysis for any available batch-specific information.
Biological Activity of this compound
This compound has been shown to inhibit the infection of a pseudotyped virus carrying the Ebola virus glycoprotein (GP). At a concentration of 10 µM, it demonstrated an inhibition of 62.1%.[1] The viral glycoprotein is the sole protein on the surface of the virus and is essential for attachment to host cells and subsequent fusion of the viral and host membranes, making it a key target for antiviral inhibitors.
Ebola Virus Entry Pathway
Ebola virus enters host cells through a multi-step process. The viral glycoprotein (GP) first attaches to various host cell surface factors. The virus is then taken up by the cell into an endosome. Within the endosome, host proteases cleave the GP, exposing a receptor-binding site. This cleaved GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1), which triggers the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm to initiate infection. Inhibitors of this pathway can target various stages, including attachment, membrane fusion, or the interaction with host factors like NPC1.
Quantitative Data Summary
Due to the limited available data for this compound, the following table provides a general summary of its known biological activity.
| Compound | Target | Assay | Reported Activity | Reference |
| This compound (Compound 30) | Ebola pseudotyped virus (pEBOV) | Infection Inhibition | IC50 of 62.1% at 10 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO). DMSO is a common solvent for dissolving hydrophobic small molecules for in vitro studies.
Materials:
-
This compound (solid)
-
Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial containing solid this compound and the bottle of DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: In a clean, designated weighing area, carefully weigh the desired amount of this compound using a calibrated precision balance. Perform this in a chemical fume hood or a ventilated enclosure.
-
Dissolution:
-
Transfer the weighed this compound to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM). Note: Without the molecular weight, a molar concentration cannot be accurately prepared. As an alternative, a weight/volume (e.g., 10 mg/mL) stock can be prepared.
-
Cap the tube/vial securely.
-
-
Solubilization: Vortex the solution vigorously for 1-2 minutes to aid dissolution. If the compound does not fully dissolve, gentle warming (up to 37°C) or sonication in a water bath for short intervals may be employed. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional): If required for the specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes. This minimizes freeze-thaw cycles and potential degradation.
-
Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's recommendations for optimal storage conditions and duration.[2] When stored at -80°C, stock solutions are typically stable for up to 6 months, and at -20°C for up to 1 month.[2]
-
Protocol 2: Preparation of Working Solutions
This protocol outlines the dilution of the high-concentration stock solution to prepare working solutions for cell-based assays.
Materials:
-
This compound high-concentration stock solution (from Protocol 1)
-
Sterile cell culture medium or appropriate assay buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or multi-well plates
-
Pipettors and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution Calculation: Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).
-
Serial Dilution (Recommended): To achieve low micromolar or nanomolar concentrations, it is best to perform serial dilutions.
-
Prepare an intermediate dilution of the stock solution in cell culture medium or buffer.
-
Use this intermediate dilution to prepare the final working solutions.
-
-
Preparation of Working Solution:
-
Add the appropriate volume of cell culture medium or buffer to a sterile tube or well.
-
Add the calculated volume of the this compound stock solution (or intermediate dilution) to the medium/buffer.
-
Mix thoroughly by gentle pipetting or vortexing.
-
-
Immediate Use: Use the freshly prepared working solutions in your experiments immediately. Do not store diluted working solutions in aqueous media for extended periods.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified Ebola virus entry signaling pathway.
References
Application Notes and Protocols: EBOV-IN-8 in Pseudovirus Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics. The entry of EBOV into host cells is a critical first step in its lifecycle and represents a key target for drug development. This process is mediated by the viral glycoprotein (GP), which facilitates attachment to the cell surface, endocytosis, and subsequent fusion of the viral and host membranes within the endosome. A crucial interaction for viral entry is the binding of the cleaved form of the EBOV glycoprotein (GPcl) to the host protein Niemann-Pick C1 (NPC1) in the late endosome/lysosome.[1]
Pseudovirus neutralization assays (PVNAs) are a vital tool for the preliminary screening and characterization of potential EBOV entry inhibitors in a lower biosafety level (BSL-2) environment. These assays utilize replication-defective viral particles, typically based on lentivirus or vesicular stomatitis virus (VSV), which are engineered to express the EBOV GP on their surface and carry a reporter gene, such as luciferase. The level of reporter gene expression is proportional to the efficiency of viral entry into target cells. A reduction in reporter signal in the presence of a test compound indicates inhibition of EBOV GP-mediated entry.
This document provides detailed application notes and protocols for the use of EBOV-IN-8, a potential EBOV inhibitor, in pseudovirus neutralization assays. The information is based on findings from a study that investigated small molecules targeting the EBOV-GP/NPC1 interaction.[1][2]
Data Presentation: this compound and Related Compounds
This compound (also referred to as Compound 30) was identified through a virtual screening aimed at discovering inhibitors of the EBOV-GP and host receptor NPC1 interaction.[1][2] The compound was subsequently tested for its ability to inhibit EBOV entry using a lentiviral-based pseudovirus system.
The study initially screened a series of compounds at a concentration of 10 μM. Compounds that demonstrated over 60% inhibition of pseudovirus infection at this concentration were selected for further analysis to determine their 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50).[1]
This compound showed an inhibition of 61.2% at 10 μM, placing it at the threshold for further dose-response studies. Consequently, a specific IC50 value was not determined in the initial publication.[1] However, its cytotoxicity was found to be low.[1] Further investigation into its mechanism of action revealed that this compound did not significantly interfere with the binding of cleaved EBOV-GP to the NPC1 receptor in an ELISA-based assay.[1]
The following table summarizes the quantitative data for this compound and other selected compounds from the same study for comparative purposes.[1]
| Compound ID | Chemical Family | Inhibition of pEBOV Infection | IC50 (μM) | CC50 in HeLa cells (μM) | Selectivity Index (SI = CC50/IC50) | Inhibition of EBOV-GPcl/NPC1 Interaction |
| This compound (Compound 30) | Benzothiazepine | 61.2% @ 10 μM | Not Determined | >100 | Not Determined | Inactive |
| Compound 2 | Carbazole | >60% @ 10 μM | 0.37 | 96 | 258 | Active |
| Compound 9 | Benzothiazepine | >60% @ 10 μM | 0.37 | Not Reported | Not Reported | Active |
| Compound 14 | Sulfide | >60% @ 10 μM | 4.69 | 30 | 11 | Active |
| EBOV-IN-7 (Compound 26) | Sulfide | >60% @ 10 μM | 2.04 | 60 | 26 | Active |
Experimental Protocols
EBOV Pseudovirus Neutralization Assay
This protocol describes a method to evaluate the inhibitory activity of compounds like this compound against EBOV entry using a lentiviral-based pseudovirus system.
Materials:
-
Target Cells: HeLa or Vero cells.
-
EBOV-GP Pseudotyped Lentiviral Particles: Lentiviral particles expressing EBOV glycoprotein and a luciferase reporter gene.
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Cell Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Luciferase Assay Reagent: Commercially available luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System).
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Protocol:
-
Cell Seeding:
-
Trypsinize and count target cells.
-
Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate at 37°C with 5% CO2 for 24 hours.
-
-
Compound Preparation and Incubation:
-
Prepare serial dilutions of this compound in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (e.g., <0.5%).
-
Remove the medium from the seeded cells.
-
Add the diluted compound to the wells in triplicate. Include wells with medium and solvent only as a negative control.
-
-
Pseudovirus Infection:
-
Dilute the EBOV-GP pseudotyped lentiviral particles in cell culture medium to a predetermined titer that results in a high signal-to-noise ratio in the luciferase assay.
-
Add the diluted pseudovirus to each well containing the cells and compound.
-
Include "virus only" control wells (cells + pseudovirus, no compound) and "cells only" control wells (cells + medium, no virus or compound).
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
-
Luciferase Assay:
-
After the incubation period, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.
-
Read the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration using the following formula:
where RLU is the Relative Light Units.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response - variable slope).
-
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral activity is not due to cell death.
Materials:
-
Target Cells: HeLa or Vero cells.
-
Test Compound: this compound.
-
Cell Viability Reagent: (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or XTT).
-
96-well cell culture plates.
-
Plate reader (Luminometer or spectrophotometer, depending on the assay).
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at the same density as for the neutralization assay.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells, mirroring the concentrations used in the neutralization assay.
-
Include "cells only" control wells with medium and solvent.
-
-
Incubation:
-
Incubate the plate for the same duration as the neutralization assay (48-72 hours).
-
-
Cell Viability Measurement:
-
Measure cell viability according to the manufacturer's protocol for the chosen assay.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity for each concentration.
-
Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Visualizations
References
- 1. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of EBOV-IN-8 in High-Throughput Screening for Ebola Virus Entry Inhibitors
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ebola virus (EBOV) continues to pose a significant threat to global health, underscored by periodic outbreaks with high mortality rates. The EBOV glycoprotein (GP) is a critical component for viral entry into host cells, making it a prime target for therapeutic intervention.[1][2][3][4] A crucial step in the EBOV entry pathway involves the interaction between the cleaved viral GP and the host's Niemann-Pick C1 (NPC1) protein within the late endosome/lysosome.[1][4] This interaction is essential for the fusion of the viral and host cell membranes, a prerequisite for the release of the viral genome into the cytoplasm.[4][5] EBOV-IN-8 is a novel small molecule inhibitor designed to disrupt this critical GP-NPC1 interaction, thereby preventing viral entry and subsequent infection.
This application note provides a detailed protocol for the use of this compound as a control compound in a high-throughput screening (HTS) campaign to identify novel inhibitors of EBOV entry. The described assay utilizes a non-replicating, HIV-based pseudovirus expressing the EBOV glycoprotein (EBOVpp), which allows for the safe study of viral entry mechanisms under Biosafety Level 2 (BSL-2) conditions.[1][2][6]
Principle of the Assay
The high-throughput screening assay is a cell-based assay that measures the inhibition of EBOVpp entry into host cells. The pseudovirus particles carry a luciferase reporter gene. Upon successful entry and integration, the luciferase gene is expressed, and its activity can be quantified by adding a substrate that produces a luminescent signal. In the presence of an effective entry inhibitor like this compound, viral entry is blocked, leading to a reduction in the luciferase signal. The robustness of the assay is determined by the Z' factor, a statistical parameter that reflects the separation between the positive and negative controls.[6][7]
Materials and Reagents
-
Cells: 293T cells and HeLa cells
-
Plasmids: HIV-1 backbone plasmid (e.g., pNL4-3.Luc.R-E-), plasmid encoding EBOV glycoprotein (GP)
-
Reagents for Transfection: Transfection reagent (e.g., Lipofectamine 2000)
-
Media: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin
-
Assay Plates: 384-well white, solid-bottom microplates
-
Compound: this compound (hypothetical control inhibitor)
-
Luciferase Assay System: (e.g., Bright-Glo™ Luciferase Assay System)
-
Plate Reader: Luminometer capable of reading 384-well plates
Experimental Protocols
Production of EBOV-Pseudotyped Viral Particles (EBOVpp)
-
Seed 293T cells in T-75 flasks and grow to 80-90% confluency.
-
Co-transfect the cells with the HIV-1 backbone plasmid and the EBOV GP expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells at 37°C with 5% CO2.
-
Harvest the supernatant containing the EBOVpp 48-72 hours post-transfection.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
The viral supernatant can be used immediately or stored at -80°C.
High-Throughput Screening Assay
-
Seed HeLa cells in 384-well white, solid-bottom plates at a density of 5,000 cells per well and incubate overnight.
-
Prepare serial dilutions of the test compounds and the this compound positive control in DMEM.
-
Using an automated liquid handler, add the compounds to the corresponding wells of the assay plate. Include wells with DMSO as a negative control (vehicle).
-
Add the EBOVpp supernatant to all wells except for the mock-infected control wells.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Allow the plates to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
Data Analysis and Interpretation
The inhibitory activity of the test compounds is calculated as the percentage of inhibition relative to the DMSO control. The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a four-parameter logistic equation.
The quality of the HTS assay is assessed by calculating the Z' factor using the following formula:
Z' = 1 - (3 * (σp + σn)) / |μp - μn|
Where:
-
μp and σp are the mean and standard deviation of the positive control (this compound).
-
μn and σn are the mean and standard deviation of the negative control (DMSO).
An assay with a Z' factor between 0.5 and 1.0 is considered excellent for HTS.[6][7]
Quantitative Data Summary
The following table summarizes the representative quantitative data for the hypothetical inhibitor this compound in the described HTS assay.
| Parameter | Value | Description |
| IC50 | 0.25 µM | The concentration of this compound that inhibits 50% of EBOVpp entry. |
| CC50 | > 50 µM | The concentration of this compound that reduces cell viability by 50%. |
| Selectivity Index (SI) | > 200 | Calculated as CC50 / IC50. A higher SI indicates greater specificity. |
| Z' Factor | 0.75 | Indicates a robust and reliable assay for high-throughput screening.[6][7] |
Visualizations
Ebola Virus Entry and Inhibition by this compound
Caption: Mechanism of Ebola virus entry and the inhibitory action of this compound.
High-Throughput Screening Workflow
Caption: Workflow for the high-throughput screening of EBOV entry inhibitors.
Conclusion
The described high-throughput screening protocol provides a robust and reliable method for identifying novel inhibitors of Ebola virus entry. The hypothetical compound, this compound, serves as an excellent positive control for such screens due to its potent and specific inhibition of the EBOV GP-NPC1 interaction. This application note offers a comprehensive guide for researchers and drug development professionals working to discover new antiviral therapies against the Ebola virus.
References
- 1. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based in Silico Screening Identifies a Potent Ebolavirus Inhibitor from a Traditional Chinese Medicine Library - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Computer-Aided Discovery and Characterization of Novel Ebola Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput drug screening using the Ebola virus transcription- and replication-competent virus-like particle system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Efficacy of EBOV-IN-X in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of highly pathogenic viruses such as the Ebola virus (EBOV) necessitates the development of effective antiviral therapeutics. EBOV-IN-X is a novel small molecule inhibitor of Ebola virus entry. These application notes provide detailed protocols for assessing the in vitro efficacy and cytotoxicity of EBOV-IN-X using established cell culture-based assays. The described methods include a high-throughput pseudovirus neutralization assay suitable for initial screening, a standard plaque reduction neutralization test for confirmation with live virus, and a cytotoxicity assay to determine the therapeutic index.
Data Presentation
The antiviral activity and cytotoxicity of EBOV-IN-X were evaluated in Vero E6 cells. The half-maximal inhibitory concentration (IC50) was determined using an EBOV pseudovirus neutralization assay, while the 50% cytotoxic concentration (CC50) was determined using a CellTiter-Glo® luminescent cell viability assay. The selectivity index (SI), a measure of the therapeutic window, is calculated as the ratio of CC50 to IC50.
| Compound | Assay | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| EBOV-IN-X | EBOV Pseudovirus Neutralization Assay | Vero E6 | 0.85 | > 50 | > 58.8 |
| Control | EBOV Pseudovirus Neutralization Assay | Vero E6 | N/A | > 50 | N/A |
Signaling Pathways and Experimental Workflows
Ebola Virus Entry Pathway
The Ebola virus glycoprotein (GP) mediates entry into host cells. This process involves attachment to the cell surface, uptake via macropinocytosis, and trafficking through endosomes. Within the late endosome, host cathepsins cleave the GP, which then binds to the intracellular receptor Niemann-Pick C1 (NPC1), triggering fusion of the viral and endosomal membranes and release of the viral ribonucleoprotein complex into the cytoplasm. EBOV-IN-X is hypothesized to interfere with one or more steps in this pathway.
Caption: Ebola Virus Entry Pathway into a Host Cell.
Experimental Workflow: Pseudovirus Neutralization Assay
This workflow outlines the key steps for assessing the inhibitory activity of EBOV-IN-X using a luciferase-based pseudovirus system. This assay is performed under Biosafety Level 2 (BSL-2) conditions.
Caption: Workflow for the EBOV Pseudovirus Neutralization Assay.
Experimental Workflow: Plaque Reduction Neutralization Test (PRNT)
The PRNT is a functional assay that measures the ability of a compound to neutralize infectious EBOV, thereby reducing the number of plaques formed in a cell monolayer. This assay must be performed in a Biosafety Level 4 (BSL-4) laboratory.
Caption: Workflow for the Plaque Reduction Neutralization Test (PRNT).
Experimental Protocols
EBOV Pseudovirus Neutralization Assay
This assay utilizes lentiviral particles pseudotyped with the EBOV glycoprotein and containing a luciferase reporter gene to quantify viral entry into susceptible cells.
Materials:
-
Vero E6 cells (ATCC CRL-1586)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
EBOV-GP pseudotyped lentiviral particles (luciferase reporter)
-
EBOV-IN-X
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Plating:
-
Trypsinize and count Vero E6 cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X working stock of EBOV-IN-X by performing serial dilutions in DMEM.
-
-
Neutralization and Infection:
-
Dilute the EBOV pseudovirus stock in DMEM to a concentration that yields a high signal-to-background ratio in the luciferase assay.
-
In a separate 96-well plate, mix equal volumes of the diluted pseudovirus and the 2X compound dilutions.
-
Incubate the virus-compound mixture for 1 hour at 37°C.
-
Remove the culture medium from the plated Vero E6 cells and add 100 µL of the virus-compound mixture to each well.
-
Include "virus only" (no compound) and "cells only" (no virus) controls.
-
-
Incubation and Readout:
-
Incubate the infected plates for 48-72 hours at 37°C with 5% CO2.
-
Equilibrate the plate and the luciferase reagent to room temperature.
-
Add luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the relative light unit (RLU) values to the "virus only" control (100% infection) and "cells only" control (0% infection).
-
Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Cytotoxicity Assay
This assay measures the effect of EBOV-IN-X on cell viability to determine its cytotoxic concentration.
Materials:
-
Vero E6 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
EBOV-IN-X
-
96-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Protocol:
-
Cell Plating:
-
Seed 2 x 10^4 Vero E6 cells per well in a 96-well plate.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of EBOV-IN-X in DMEM.
-
Remove the culture medium from the cells and add 100 µL of the compound dilutions.
-
Include "cells only" (no compound) controls.
-
-
Incubation and Readout:
-
Incubate the plates for the same duration as the neutralization assay (48-72 hours).
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the RLU values to the "cells only" control (100% viability).
-
Plot the percent viability against the log of the compound concentration and fit a dose-response curve to determine the CC50 value.
-
Plaque Reduction Neutralization Test (PRNT)
This is the gold-standard assay for quantifying the neutralization of live EBOV. All work with live Ebola virus must be conducted in a BSL-4 facility.
Materials:
-
Vero E6 cells
-
DMEM with 2% FBS and 1% Penicillin-Streptomycin
-
Live Ebola virus (e.g., Mayinga strain)
-
EBOV-IN-X
-
6-well tissue culture plates
-
Semi-solid overlay (e.g., 0.8% agarose in 2X MEM)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (for fixation)
Protocol:
-
Cell Plating:
-
Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
-
Neutralization:
-
Prepare serial dilutions of EBOV-IN-X in DMEM.
-
Dilute the live EBOV stock to a concentration that will produce approximately 50-100 plaques per well.
-
Mix equal volumes of the diluted virus and the compound dilutions.
-
Incubate the mixture for 1 hour at 37°C.
-
-
Infection:
-
Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixture.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes.
-
-
Overlay and Incubation:
-
Carefully remove the inoculum from the wells.
-
Add 2 mL of the semi-solid overlay to each well.
-
Allow the overlay to solidify at room temperature.
-
Incubate the plates at 37°C with 5% CO2 for 7-10 days.
-
-
Plaque Visualization:
-
Fix the cells by adding formalin to the overlay and incubating overnight.
-
Carefully remove the agarose plugs.
-
Stain the cell monolayers with crystal violet solution for 15 minutes.
-
Gently wash the wells with water and allow them to dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the "virus only" control.
-
Determine the concentration of EBOV-IN-X that results in a 50% or 90% reduction in plaque number (PRNT50 or PRNT90).
-
Application Notes and Protocols for EBOV-IN-8: An Inhibitor of the EBOV GP-NPC1 Interaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans and other primates.[1][2] The entry of EBOV into host cells is a critical step in its life cycle and represents a key target for antiviral therapies. This process is mediated by the viral glycoprotein (GP), which facilitates attachment to the host cell and subsequent fusion of the viral and host membranes.[3][4] Following uptake into the cell via macropinocytosis, the GP is cleaved by endosomal cysteine proteases, such as cathepsins B and L.[5][6] This cleavage event exposes the receptor-binding site on GP, allowing it to interact with the endosomal host receptor, Niemann-Pick C1 (NPC1).[5][7] The binding of the cleaved GP (GPcl) to domain C of NPC1 is an indispensable step that triggers membrane fusion and the release of the viral genome into the cytoplasm.[5][7]
EBOV-IN-8 (also known as Compound 30) is a small molecule inhibitor identified through virtual screening of compounds targeting the EBOV-GP and NPC1 protein-protein interaction.[5][8] These application notes provide detailed protocols for evaluating the inhibitory activity of this compound on EBOV entry using a pseudotyped virus system and for confirming its mechanism of action by assessing its impact on the GP-NPC1 binding interaction.
Mechanism of Action
This compound is hypothesized to function by directly interfering with the binding of the cleaved Ebola virus glycoprotein (GPcl) to the host receptor NPC1 within the late endosome. By blocking this essential interaction, the inhibitor prevents the fusion of the viral and endosomal membranes, thereby halting the viral life cycle before the genetic material can be released into the cytoplasm to initiate replication.
Caption: EBOV entry pathway and inhibition by this compound.
Quantitative Data Summary
The inhibitory activities of this compound and other compounds against EBOV pseudotyped virus infection are summarized below. The data is derived from studies using lentiviral particles pseudotyped with EBOV-GP.
| Compound ID | Chemical Class | Antiviral Activity (pEBOV) IC50 (µM) | Cytotoxicity (HeLa) CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (Compound 30) | Benzothiazepine | >10 (62.1% inhibition at 10 µM) | >50 | >5 | [5][8] |
| Carbazole 2 | Carbazole | 2.5 | >100 | >40 | [5] |
| Sulfide 14 | Sulfide | 1.8 | 60 | 33.3 | [5] |
| Sulfide 26 | Sulfide | 1.2 | 30 | 25 | [5] |
| MBX2254 | Sulfonamide | 0.28 | >50 | >178 | [3] |
| MBX2270 | Triazole thioether | 10 | >50 | >5 | [3] |
Experimental Protocols
Protocol 1: EBOV Pseudoparticle Neutralization Assay
This protocol describes a cell-based assay to determine the inhibitory concentration (IC50) of this compound using a replication-defective lentiviral vector pseudotyped with the EBOV glycoprotein and carrying a luciferase reporter gene.[3][9][10] This assay can be performed in a Biosafety Level 2 (BSL-2) facility.
Caption: Workflow for the EBOV pseudoparticle neutralization assay.
Materials:
-
HeLa or HEK293T cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
EBOV-GP pseudotyped lentiviral particles (with luciferase reporter)
-
This compound compound
-
DMSO (for compound dilution)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count HeLa or HEK293T cells.
-
Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell adherence.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., from 100 µM to 0.1 µM). Include a vehicle control (DMSO only).
-
-
Infection:
-
Remove the culture medium from the cells.
-
Add 50 µL of the diluted this compound to the appropriate wells.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of EBOV-GP pseudovirus (diluted to a concentration that yields a high signal-to-background ratio) to each well.
-
Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
-
Luminescence Measurement:
-
After the incubation period, remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: In Vitro GP-NPC1 Binding Inhibition ELISA
This protocol describes an enzyme-linked immunosorbent assay (ELISA) to confirm that this compound inhibits the binding of cleaved EBOV-GP (GPcl) to the C-domain of NPC1.[5][11]
Caption: Workflow for the GP-NPC1 binding inhibition ELISA.
Materials:
-
High-binding 96-well ELISA plates
-
Anti-EBOV GP monoclonal antibody (e.g., KZ52)
-
EBOV-GP pseudotyped particles or recombinant GP
-
Thermolysin
-
Purified, Flag-tagged human NPC1-domain C
-
This compound compound
-
Bovine Serum Albumin (BSA) for blocking
-
HRP-conjugated anti-Flag antibody
-
TMB substrate and stop solution
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
ELISA plate reader
Procedure:
-
Plate Coating:
-
Coat a 96-well ELISA plate with an anti-GP monoclonal antibody (e.g., KZ52 at 2 µg/mL in PBS) overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer.
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 2 hours at room temperature.
-
-
GP Cleavage and Capture:
-
Treat EBOV-GP particles with thermolysin to generate cleaved GP (GPcl).[5]
-
Wash the plate and add the GPcl particles to the wells. Incubate for 1-2 hours at room temperature to allow capture by the coated antibody.
-
-
Inhibition and Binding:
-
Wash the plate to remove unbound GPcl.
-
Add serial dilutions of this compound to the wells, followed immediately by the addition of a constant concentration of Flag-tagged NPC1-domain C.
-
Incubate for 1-2 hours at room temperature to allow for the binding of NPC1-C to the captured GPcl.
-
-
Detection:
-
Wash the plate thoroughly.
-
Add HRP-conjugated anti-Flag antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark until sufficient color develops.
-
Add stop solution to quench the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of binding inhibition for each concentration of this compound relative to the no-inhibitor control.
-
References
- 1. Ebola Entry Inhibitors Discovered from Maesa perlarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pseudoparticle Neutralization Assay for Detecting Ebola- Neutralizing Antibodies in Biosafety Level 2 Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Application of a Safe Neutralization Assay for Ebola Virus Using Lentivirus-Based Pseudotyped Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host-Primed Ebola Virus GP Exposes a Hydrophobic NPC1 Receptor-Binding Pocket, Revealing a Target for Broadly Neutralizing Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying EBOV-IN-8 in Biosafety Level 4 (BSL-4) Laboratories
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques and protocols for the preclinical evaluation of EBOV-IN-8, a hypothetical novel inhibitor of the Ebola virus (EBOV), within a Biosafety Level 4 (BSL-4) containment facility. This document outlines potential mechanisms of action for EBOV inhibitors, details essential experimental procedures, and presents data in a standardized format to facilitate research and development.
Introduction to Ebola Virus and Potential Antiviral Targets
Ebola virus (EBOV) is a filamentous, single-stranded negative-sense RNA virus belonging to the Filoviridae family. It is the causative agent of Ebola Virus Disease (EVD), a severe and often fatal hemorrhagic fever in humans and nonhuman primates.[1][2] The EBOV genome encodes seven structural proteins: nucleoprotein (NP), polymerase cofactor (VP35), matrix protein (VP40), glycoprotein (GP), transcription activator (VP30), secondary matrix protein (VP24), and the RNA-dependent RNA polymerase (L).[3] Each of these proteins, as well as host factors essential for the viral life cycle, represent potential targets for antiviral intervention.
Potential Mechanisms of Action for this compound:
-
Entry Inhibition: Targeting the viral glycoprotein (GP), which is responsible for attachment to host cells and fusion of the viral and host membranes.[4][5] Inhibitors may block the interaction of GP with host cell receptors like Niemann-Pick C1 (NPC1).[6]
-
Replication and Transcription Inhibition: Targeting the viral RNA-dependent RNA polymerase (RdRp) complex (L, VP35, NP, and VP30), which is essential for viral genome replication and transcription.[7][8] Nucleoside analogs can act as chain terminators, while other small molecules may inhibit the enzymatic activity of the polymerase.[9][10]
-
VP35 Inhibition: Targeting the multi-functional VP35 protein, which acts as a cofactor for the polymerase and an antagonist of the host innate immune response by inhibiting interferon (IFN) production.[1][11][12]
-
VP40 Inhibition: Targeting the matrix protein VP40, which is crucial for virus assembly, budding, and egress from the host cell.[3][13][14] Inhibitors may disrupt VP40 oligomerization or its interaction with the plasma membrane.
-
Host Factor Inhibition: Targeting cellular proteins and pathways that the virus hijacks for its own replication, such as host kinases or components of the endosomal trafficking pathway.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of representative Ebola virus inhibitors. This data provides a benchmark for evaluating the potency and therapeutic potential of novel compounds like this compound.
Table 1: In Vitro Activity of Selected Ebola Virus Inhibitors
| Compound | Target | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Entry Inhibitors | |||||
| Toremifene | GP/NPC1 Pathway | Vero E6 | ~1 | >10 | >10 |
| Amiodarone | GP-mediated entry | Vero E6 | 1.45 | >10 | >6.9 |
| Chloroquine | Endosomal acidification | Vero E6 | 3.95 | >100 | >25 |
| Replication Inhibitors | |||||
| Remdesivir (GS-5734) | RNA Polymerase (L) | Vero E6 | 0.08 | >10 | >125 |
| Favipiravir (T-705) | RNA Polymerase (L) | Vero E6 | 67 | >1000 | >15 |
| BCX4430 | RNA Polymerase (L) | Vero E6 | 1.9 | >100 | >52 |
| VP40 Inhibitors | |||||
| Tilorone | VP40 | Vero E6 | 0.23 | >50 | >217 |
| VP35 Inhibitors | |||||
| MCCB4 | Nucleoprotein (NP) | BSR-T7 | 4.8 | >100 | >20.8 |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.
Table 2: In Vivo Efficacy of Selected Ebola Virus Inhibitors
| Compound | Animal Model | Challenge Virus | Dose and Route | Outcome |
| Remdesivir (GS-5734) | Rhesus Macaque | EBOV | 10 mg/kg IV, daily for 12 days | 100% survival |
| ZMapp (Antibody Cocktail) | Rhesus Macaque | EBOV | 50 mg/kg IV, 3 doses | 100% survival when administered up to 5 days post-infection |
| TKM-Ebola (siRNA) | Rhesus Macaque | EBOV | 0.5 mg/kg IV, daily for 7 days | 67% survival |
| Favipiravir (T-705) | Mouse (IFNAR-/-) | EBOV | 150 mg/kg IP, twice daily | Increased survival time, but not complete protection |
| Chloroquine | Mouse | Mouse-adapted EBOV | 90 mg/kg IP, twice daily | Significant increase in survival |
IV: Intravenous; IP: Intraperitoneal.
Experimental Protocols
All work with live Ebola virus must be conducted in a BSL-4 laboratory by trained personnel following approved standard operating procedures.
In Vitro Antiviral Assays
This assay is the gold standard for quantifying the inhibition of viral infection.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
Ebola virus stock of known titer
-
This compound (or other test compounds)
-
Agarose overlay (e.g., 0.5% SeaKem ME agarose in 2x MEM with 4% FBS)
-
Neutral Red or Crystal Violet stain
-
6-well plates
Procedure:
-
Seed Vero E6 cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in DMEM with 2% FBS.
-
Mix each drug dilution with an equal volume of EBOV suspension containing approximately 100 plaque-forming units (PFU) per 100 µL.
-
Incubate the virus-drug mixture for 1 hour at 37°C.
-
Remove the growth medium from the Vero E6 cell monolayers and inoculate with 200 µL of the virus-drug mixture in duplicate.
-
Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
Remove the inoculum and overlay the cells with 2 mL of agarose overlay.
-
Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
On day 6 or 7, a second overlay containing Neutral Red can be added for visualization of plaques. Alternatively, at the end of the incubation period, fix the cells with 10% formalin and stain with 0.1% crystal violet.
-
Count the number of plaques in each well and calculate the percent inhibition relative to the virus-only control. The IC50 is the concentration of this compound that reduces the number of plaques by 50%.
This BSL-2 compatible assay assesses the activity of the viral polymerase complex and is useful for screening inhibitors of viral replication and transcription.[4][7]
Materials:
-
HEK293T cells
-
Plasmids encoding EBOV L, NP, VP35, VP30, and T7 polymerase
-
A plasmid containing an EBOV-like minigenome with a reporter gene (e.g., luciferase) flanked by the EBOV leader and trailer sequences.
-
Transfection reagent (e.g., Lipofectamine)
-
Luciferase assay system
-
96-well plates
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the plasmids encoding the EBOV polymerase components, T7 polymerase, and the minigenome reporter plasmid.
-
After 2-4 hours, replace the transfection medium with fresh medium containing serial dilutions of this compound.
-
Incubate the cells for 24-48 hours at 37°C.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
Calculate the percent inhibition of reporter activity relative to the vehicle-treated control.
This assay measures the amount of viral RNA produced in infected cells.
Materials:
-
Vero E6 or other susceptible cells
-
Ebola virus
-
This compound
-
RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
Primers and probe specific for an EBOV gene (e.g., NP or VP40)
-
One-step qRT-PCR master mix
-
Real-time PCR instrument
Procedure:
-
Seed cells in 24-well plates and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for 1 hour.
-
Infect the cells with EBOV at a known multiplicity of infection (MOI).
-
Incubate for 24-48 hours at 37°C.
-
Harvest the cell culture supernatant and/or cell lysate.
-
Inactivate the samples according to approved BSL-4 protocols before removal from the containment facility (e.g., using a validated lysis buffer like AVL buffer with ethanol).[15][16]
-
Extract viral RNA from the inactivated samples.
-
Perform one-step qRT-PCR using EBOV-specific primers and probe.
-
Quantify the viral RNA levels based on a standard curve of known RNA concentrations.
In Vivo Efficacy Studies
Animal studies are critical for evaluating the therapeutic potential of this compound and must be conducted in a BSL-4 facility with IACUC approval.
Immunocompromised mice (e.g., IFNAR-/-) or mice adapted to EBOV are used to model EVD.[17][18]
Materials:
-
Suitable mouse strain (e.g., C57BL/6 IFNAR-/-)
-
Mouse-adapted Ebola virus or wild-type EBOV for immunocompromised mice.
-
This compound formulated for in vivo administration.
-
Appropriate vehicle control.
Procedure:
-
Acclimatize mice to the BSL-4 animal facility.
-
Challenge mice with a lethal dose of EBOV via intraperitoneal (IP) or other appropriate route.
-
Administer this compound or vehicle control at predetermined time points (prophylactic or therapeutic).
-
Monitor the animals daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for up to 28 days.
-
At defined time points, blood samples can be collected for virological and hematological analysis.
-
Tissues can be harvested at the end of the study for viral load determination and histopathology.
NHPs, such as rhesus or cynomolgus macaques, are the gold standard model for EVD as the disease progression closely mimics human infection.[17][19]
Materials:
-
NHPs (e.g., rhesus macaques)
-
Wild-type Ebola virus
-
This compound formulated for in vivo administration.
-
Appropriate vehicle control.
Procedure:
-
Acclimatize NHPs to the BSL-4 animal facility.
-
Challenge the animals with a lethal dose of EBOV via intramuscular (IM) injection.
-
Administer this compound or vehicle control at specified time points post-infection.
-
Monitor the animals daily for clinical signs of EVD (e.g., fever, rash, anorexia, behavioral changes) and survival.
-
Collect blood samples regularly to monitor viremia, hematology, and clinical chemistry parameters.
-
The primary endpoint is typically survival.
Visualizations
Ebola Virus Life Cycle and Potential Inhibition Points
Caption: Ebola virus life cycle and points of intervention for antiviral drugs.
Experimental Workflow for In Vitro Antiviral Testing
Caption: General workflow for in vitro evaluation of this compound.
Logical Flow for In Vivo Efficacy Studies
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. Ebola Virus Infection: a review on the pharmacokinetic and pharmacodynamic properties of drugs considered for testing in human efficacy trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Perspectives towards antiviral drug discovery against Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Minigenome-Based Reporter System Suitable for High-Throughput Screening of Compounds Able To Inhibit Ebolavirus Replication and/or Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of in vitro Ebola infection by... | F1000Research [f1000research.com]
- 6. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 7. High-Throughput Minigenome System for Identifying Small-Molecule Inhibitors of Ebola Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Ebola Virus Inhibitors Targeting GP2 Using Principles of Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Identification of 53 compounds that block Ebola virus-like particle entry via a repurposing screen of approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High degree of correlation between Ebola virus BSL-4 neutralization assays and pseudotyped VSV BSL-2 fluorescence reduction neutralization test - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. researchgate.net [researchgate.net]
- 15. Comparison and Evaluation of Real-Time Taqman PCR for Detection and Quantification of Ebolavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversion of advanced Ebola virus disease in nonhuman primates with ZMapp™ - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An Ebola Virus-Like Particle-Based Reporter System Enables Evaluation of Antiviral Drugs In Vivo under Non-Biosafety Level 4 Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Safety Precautions and Operating Procedures in an (A)BSL-4 Laboratory: 2. General Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchexperts.utmb.edu [researchexperts.utmb.edu]
Troubleshooting & Optimization
improving EBOV-IN-8 stability in cell culture media
Welcome to the technical support center for EBOV-IN-8, a novel inhibitor of Ebola virus (EBOV) replication. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and ensure the stability and efficacy of the inhibitor in your cell culture systems.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is hypothesized to inhibit a critical step in the Ebola virus lifecycle. While the precise target is under investigation, it is believed to interfere with the viral entry process, potentially by targeting host factors required for viral uptake or fusion. The Ebola virus enters host cells through a multi-step process involving attachment to the cell surface, internalization into endosomes, and proteolytic cleavage of the viral glycoprotein (GP) by host cathepsins, which ultimately triggers fusion of the viral and endosomal membranes.[1][2] this compound may act on one of these stages.
Q2: I am observing a loss of this compound activity in my multi-day experiments. What could be the cause?
A2: Loss of activity over time in cell culture is often due to compound instability. Small molecule inhibitors can be susceptible to degradation in aqueous culture media, especially at 37°C.[3][4] Factors such as pH, the presence of serum proteins that can bind the compound, and enzymatic degradation can all contribute to reduced stability.[4] It is recommended to assess the half-life of this compound in your specific cell culture medium.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For optimal performance, this compound should be dissolved in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For cell culture experiments, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: Are there known off-target effects of this compound?
A4: As with any small molecule inhibitor, off-target effects are possible and can lead to misleading results or cellular toxicity.[5][6] It is crucial to perform control experiments to distinguish between on-target and off-target effects. This can include using a structurally distinct inhibitor for the same target (if available) or performing rescue experiments.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent antiviral activity between experiments. | 1. Compound degradation: The inhibitor may be unstable in the cell culture medium over the course of the experiment. 2. Variability in cell health: Differences in cell confluence or passage number can affect experimental outcomes. 3. Inconsistent viral titer: The amount of virus used for infection may vary. | 1. Assess compound stability: Determine the half-life of this compound in your specific medium. Consider replenishing the compound during long-term experiments. 2. Standardize cell culture conditions: Use cells within a consistent passage number range and seed them to achieve a consistent confluence at the time of treatment and infection. 3. Titer the virus stock: Always use a freshly thawed and titered viral stock for each experiment. |
| High cellular toxicity observed at effective antiviral concentrations. | 1. Off-target effects: The inhibitor may be interacting with other cellular targets essential for cell viability.[6] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a dose-response curve: Determine the minimal concentration required for on-target inhibition and use concentrations at or slightly above the IC50.[5] Consider testing the inhibitor in a cell line that does not express the intended target, if known. 2. Lower the solvent concentration: Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). |
| This compound appears to be inactive. | 1. Compound instability: The inhibitor may have degraded due to improper storage or handling. 2. Low cell permeability: The compound may not be efficiently entering the cells. 3. Incorrect experimental design: The timing of inhibitor addition relative to viral infection may be suboptimal. | 1. Use fresh aliquots: Thaw a new aliquot of the inhibitor for each experiment. 2. Assess cell permeability: If possible, use analytical methods to measure the intracellular concentration of the inhibitor. 3. Optimize treatment time: Vary the pre-incubation time of the cells with the inhibitor before adding the virus. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Prepare a solution of this compound in the desired cell culture medium (e.g., DMEM + 10% FBS) at the final working concentration.
-
Incubate the solution at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the solution.
-
Immediately analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.
-
Plot the concentration of this compound as a function of time to determine its degradation kinetics and half-life.
Protocol 2: Viral Entry Assay
Objective: To evaluate the effect of this compound on Ebola virus entry into host cells.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Ebola virus (or a suitable surrogate like a pseudotyped virus)
-
This compound
-
Cell culture medium and supplements
-
Appropriate containment facilities (BSL-4 for live EBOV)
Methodology:
-
Seed Vero E6 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 1-2 hours).
-
Infect the cells with Ebola virus at a known multiplicity of infection (MOI).
-
After the infection period (e.g., 1 hour), remove the virus inoculum and add fresh medium containing the corresponding concentration of this compound.
-
Incubate the plates for a suitable duration (e.g., 24-48 hours).
-
Quantify the extent of viral infection using an appropriate method, such as quantitative PCR for viral RNA, an immunoassay for a viral protein, or a reporter gene assay if using a pseudotyped virus.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound.
Visualizations
Caption: Hypothetical mechanism of this compound targeting viral entry.
References
- 1. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.biomol.com [resources.biomol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
overcoming resistance to EBOV-IN-8 in viral strains
Welcome to the technical support center for EBOV-IN-8, a novel inhibitor of the Ebola virus (EBOV) polymerase. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome challenges related to viral resistance during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, non-nucleoside small molecule inhibitor designed to target the catalytic subunit of the Ebola virus RNA-dependent RNA polymerase (RdRp) complex, the L-protein. By binding to a conserved pocket within the L-protein, this compound is believed to allosterically prevent the conformational changes necessary for RNA synthesis, thereby inhibiting both viral genome replication and transcription.[1][2]
Q2: How does resistance to this compound typically emerge in viral strains?
A2: Resistance to polymerase inhibitors like this compound primarily emerges through the selection of random mutations within the gene encoding the L-protein.[1] These mutations can alter the inhibitor's binding site, reducing its affinity and efficacy. Continuous culture of the virus in the presence of sub-optimal concentrations of the inhibitor creates selective pressure that favors the growth and propagation of these resistant variants.
Q3: What are the initial indicators of this compound resistance in my experiments?
A3: The primary indicator of emerging resistance is a reproducible increase in the half-maximal effective concentration (EC₅₀) value in your cell-based assays. If you observe that a higher concentration of this compound is required to inhibit viral replication by 50% compared to your baseline experiments with the wild-type virus, it is a strong indication of reduced susceptibility.
Q4: How can I definitively confirm that observed resistance is due to a genetic mutation?
A4: To confirm a genetic basis for resistance, you must sequence the L-protein gene from the suspected resistant viral population. Viral RNA should be extracted from infected cell culture supernatant or lysates, followed by reverse transcription and PCR amplification of the L-gene. Comparing the resulting sequence to the wild-type reference sequence will identify any amino acid substitutions that may be responsible for the resistant phenotype.
Q5: Are there specific mutations in the EBOV L-protein known to affect its function that could be candidates for resistance?
A5: Yes, studies on EBOV evolution, particularly during the 2014 West African outbreak, have identified several mutations in the L-protein that affect polymerase activity. For example, the D759G substitution has been shown to increase viral transcription and replication.[3][4] While not selected in response to a specific drug, mutations in functionally critical regions are prime candidates for conferring resistance. Any mutation identified within the putative binding site of this compound should be considered a strong candidate.
Diagram: EBOV Polymerase Function and this compound Inhibition
Caption: Mechanism of this compound targeting the L-protein to block replication.
Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Guide 1: Investigating Reduced Efficacy of this compound
Problem: My EC₅₀ value for this compound has significantly increased in recent experiments.
Caption: Workflow for troubleshooting reduced inhibitor efficacy.
Guide 2: Confirming a Resistance-Conferring Mutation
Problem: I have identified a mutation in the L-gene and need to confirm it causes resistance to this compound.
Caption: Workflow for confirming a resistance mutation using a minigenome assay.
Data Presentation
Table 1: Hypothetical Efficacy of this compound Against Wild-Type and Resistant Strains
This table illustrates the expected shift in EC₅₀ and CC₅₀ values when resistance emerges. The selectivity index (SI) is a critical measure of a drug's therapeutic window.
| Viral Strain | Genotype (L-protein) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| EBOV-WT | Wild-Type | 0.5 | >100 | >200 |
| EBOV-RES1 | D759G Mutant | 15.0 | >100 | >6.7 |
EC₅₀ (Half-maximal Effective Concentration): Concentration of inhibitor that reduces viral activity by 50%. CC₅₀ (Half-maximal Cytotoxic Concentration): Concentration of inhibitor that reduces cell viability by 50%.
Table 2: Key Amino Acid Substitutions in EBOV L-Protein Affecting Polymerase Function
These mutations, identified in previous studies, represent potential hotspots for the development of resistance to polymerase inhibitors.[3][4]
| Mutation | Region/Domain | Observed Effect | Reference |
| D759G | Catalytic Domain | Increased viral transcription and replication | [3][4] |
| G882S | Unknown | Slightly enhanced viral fitness in cell culture | [3] |
Experimental Protocols
Protocol 1: EBOV Minigenome Assay for Resistance Confirmation
This BSL-2 protocol is used to quantify the effect of a specific L-protein mutation on the efficacy of this compound.[5]
Materials:
-
HEK293T or Huh7 cells
-
Expression plasmids: pCAGGS-NP, -VP35, -VP30, -L (Wild-Type), -L (Mutant), and -T7 Polymerase
-
EBOV minigenome plasmid encoding a reporter (e.g., Luciferase or GFP)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound compound
-
96-well cell culture plates
-
Luciferase assay system and luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells per well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Plasmid Mix Preparation: For each well, prepare a transfection mix containing the plasmids for NP, VP35, VP30, the T7 polymerase, the minigenome reporter, and either the wild-type L or mutant L plasmid.
-
Transfection: Transfect the cells according to the manufacturer's protocol for your chosen reagent.
-
Inhibitor Addition: Immediately after transfection, add serial dilutions of this compound (e.g., 8-point, 3-fold dilutions) to the appropriate wells. Include a "no inhibitor" (DMSO only) control.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Reporter Measurement: Lyse the cells and measure luciferase activity using a commercial kit and a luminometer.
-
Data Analysis: Normalize the reporter signal to the DMSO control. Plot the normalized values against the log of the inhibitor concentration and use a non-linear regression model (variable slope, four parameters) to calculate the EC₅₀ value for both the wild-type and mutant L-protein.
Protocol 2: Viral Plaque Assay for EC₅₀ Determination
This protocol is used to determine the efficacy of an inhibitor against replicating virus in a BSL-4 environment.
Materials:
-
Vero E6 cells
-
EBOV stock (wild-type or resistant isolate)
-
6-well cell culture plates
-
DMEM with 2% FBS
-
This compound compound
-
Agarose or Methylcellulose overlay
-
Crystal violet staining solution
Methodology:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Remove media from cells and infect the monolayers with 100-200 plaque-forming units (PFU) of virus per well. Allow adsorption for 1 hour at 37°C.
-
Inhibitor Overlay: Prepare an overlay medium (e.g., 2% methylcellulose or 0.6% agarose in 2x MEM) containing serial dilutions of this compound.
-
Overlay Application: After the adsorption period, remove the virus inoculum and add 2 mL of the inhibitor-containing overlay to each well.
-
Incubation: Incubate plates at 37°C for 7-10 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with 0.1% crystal violet solution to visualize and count the plaques.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction relative to the "no inhibitor" control for each concentration. Plot the percent reduction against inhibitor concentration to determine the EC₅₀.
References
- 1. Sequence analysis of the L protein of the Ebola 2014 outbreak: Insight into conserved regions and mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure of the Ebola virus polymerase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Characterization of Adaptive Mutations during the West African Ebola Virus Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
Technical Support Center: EBOV Inhibitor Screening Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebola virus (EBOV) inhibitor screening assays. The following information addresses common issues related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters that can affect the variability and reproducibility of my EBOV inhibitor screening assay?
A1: Several factors can significantly influence the outcome of your EBOV inhibitor screening assay. Key parameters to control include:
-
Cell Type and Passage Number: Different cell lines (e.g., Vero E6, Huh 7) exhibit varying susceptibility to EBOV infection.[1] It is crucial to use a consistent cell line and keep the passage number low to maintain consistent cell physiology.
-
Multiplicity of Infection (MOI): The ratio of virus particles to cells (MOI) directly impacts the infection rate and subsequent signal.[1] Inconsistent MOI is a major source of variability.
-
Assay Endpoint: The time point at which you measure the assay signal (e.g., 24, 48, 72 hours post-infection) can affect the signal-to-noise ratio and the Z'-factor, a measure of assay quality.[1]
-
Reagent Quality and Consistency: Variations in the quality of reagents such as cell culture media, serum, antibodies, and the inhibitor compound itself can lead to inconsistent results.
-
Environmental Conditions: Fluctuations in incubator temperature, CO2 levels, and humidity can impact cell health and viral replication.
Q2: How can I minimize plate-to-plate and day-to-day variability in my assay results?
A2: To minimize variability, it is essential to standardize your assay protocol and execution.
-
Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for all assay steps, from cell seeding to data analysis.
-
Control Samples: Include appropriate controls on every plate, such as positive controls (infected cells with no inhibitor), negative controls (uninfected cells), and vehicle controls (infected cells with the inhibitor's solvent).
-
Reagent Aliquoting: Aliquot and freeze key reagents like virus stocks and antibodies to avoid repeated freeze-thaw cycles that can degrade their activity.
-
Consistent Cell Handling: Ensure uniform cell seeding density and even distribution across all wells of your microplates.
-
Automated Liquid Handling: If available, use automated liquid handlers for precise and consistent dispensing of reagents.
-
Regular Equipment Maintenance: Calibrate and maintain all laboratory equipment, including pipettes, incubators, and plate readers, on a regular basis.
Q3: My positive and negative controls are showing inconsistent readings. What could be the cause?
A3: Inconsistent control readings are a common issue. Here are some potential causes and solutions:
-
Cell Seeding Density: Uneven cell seeding can lead to variations in the number of cells per well, affecting both viral replication (positive control) and background signal (negative control). Ensure thorough cell mixing before seeding.
-
Virus Titer Fluctuation: The titer of your viral stock may have changed due to improper storage or handling. Re-titer your virus stock regularly.
-
Contamination: Microbial contamination can affect cell health and interfere with the assay signal. Regularly check for contamination in your cell cultures.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, you can leave the outer wells empty or fill them with sterile media.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High CV%) | - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting techniques.- Avoid using the outer wells of the plate for experimental samples. |
| Low Z'-Factor (<0.5) | - Low signal-to-background ratio- High variability in controls- Suboptimal assay endpoint | - Optimize MOI and incubation time to maximize the signal window.[1]- Review control preparation and handling.- Perform a time-course experiment to determine the optimal assay endpoint.[1] |
| Inconsistent IC50/EC50 Values | - Compound instability or precipitation- Variability in virus inoculum- Inconsistent incubation times | - Check the solubility of your test compounds in the assay medium.- Prepare fresh dilutions of the virus for each experiment.- Strictly control the timing of all incubation steps. |
| No Inhibition Observed with Known Inhibitor | - Inactive inhibitor compound- Incorrect inhibitor concentration- Assay conditions not suitable for the inhibitor's mechanism of action | - Verify the identity and purity of the inhibitor.- Prepare fresh serial dilutions of the inhibitor.- Re-evaluate the assay protocol to ensure it is compatible with the inhibitor's target. |
Experimental Protocols
General EBOV Inhibitor Screening Assay Protocol (Cell-Based)
This protocol outlines a general workflow for screening small molecule inhibitors against EBOV in a BSL-4 laboratory.
-
Cell Seeding:
-
Culture Vero E6 cells to ~80-90% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to the desired concentration.
-
Seed 10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the inhibitor compounds in an appropriate solvent (e.g., DMSO).
-
Further dilute the compounds in assay medium to the final desired concentrations.
-
Add the diluted compounds to the corresponding wells of the cell plate. Include vehicle controls (medium with the same concentration of solvent).
-
-
Virus Infection:
-
Thaw a pre-titered EBOV stock on ice.
-
Dilute the virus in assay medium to achieve the desired MOI (e.g., 0.1).
-
Add the diluted virus to all wells except the negative control wells.
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Readout (Example: Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against an EBOV protein (e.g., VP40) for 1 hour.[1]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI) for 1 hour.
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the percentage of infected cells in each well.
-
Normalize the data to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Calculate the IC50 value for each inhibitor by fitting the dose-response curve to a four-parameter logistic model.
-
Data Presentation
Table 1: Effect of MOI and Assay Endpoint on Assay Performance
| MOI | Assay Endpoint (hours) | Signal-to-Noise Ratio | Z'-Factor |
| 0.1 | 24 | 15.2 | 0.65 |
| 0.1 | 48 | 45.8 | 0.78 |
| 0.1 | 72 | 35.1 | 0.72 |
| 1.0 | 24 | 50.3 | 0.81 |
| 1.0 | 48 | 89.7 | 0.85 |
| 1.0 | 72 | 62.4 | 0.80 |
Data is hypothetical and for illustrative purposes, based on principles described in the literature.[1]
Visualizations
Caption: Workflow for a typical EBOV inhibitor screening assay.
Caption: Simplified EBOV entry pathway and potential inhibitor targets.
References
Technical Support Center: Refining EBOV-IN-8 Treatment Protocols for Primary Cells
Disclaimer: The information provided in this technical support center is for a hypothetical small molecule inhibitor, designated "EBOV-IN-8," presumed to be an inhibitor of Ebola virus (EBOV) entry into host cells. The guidance, protocols, and data are based on established principles for working with viral entry inhibitors in primary cell culture and current knowledge of EBOV pathogenesis.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a selective inhibitor of a host cell kinase involved in the regulation of macropinocytosis. EBOV is known to enter host cells, particularly macrophages and dendritic cells, through this pathway.[1][2] By inhibiting this kinase, this compound is designed to prevent the cellular uptake of the virus, thus blocking infection at the entry stage.
Q2: Which primary cells are most suitable for this compound studies?
A2: Primary macrophages, monocyte-derived dendritic cells (MDDCs), and fibroblasts are highly relevant cell types for studying EBOV infection and the effects of entry inhibitors.[2][3][4] These cells are natural targets for EBOV and are known to support viral replication.[2][4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is typically dissolved in sterile dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term use, a working solution can be stored at -20°C.
Q4: How should I determine the optimal concentration of this compound for my primary cells?
A4: The optimal concentration should be determined empirically for each primary cell type and donor. It is crucial to perform a dose-response curve to identify the concentration that provides maximal viral inhibition with minimal cytotoxicity. A starting point for many small molecule inhibitors is in the low micromolar range.
Q5: What are the essential controls for an experiment using this compound?
A5: The following controls are essential:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not treated with either the virus or the inhibitor to assess baseline cell health.
-
Virus-Only Control: Cells infected with EBOV but not treated with this compound to establish the maximum level of infection.
-
Positive Control Inhibitor: If available, a known inhibitor of EBOV entry to validate the experimental setup.
Q6: Can this compound be used with replication-competent EBOV?
A6: All work with replication-competent Ebola virus must be conducted in a Biosafety Level 4 (BSL-4) laboratory by trained personnel. This compound's efficacy against live virus would need to be validated under these stringent conditions. For initial studies and protocol optimization, it is highly recommended to use safer alternatives such as EBOV glycoprotein (GP)-pseudotyped viruses (e.g., VSV-EBOV GP or lentiviral pseudotypes).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High Cytotoxicity | 1. This compound concentration is too high.2. Primary cells are sensitive to the solvent (DMSO).3. Extended incubation time. | 1. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration.2. Ensure the final DMSO concentration in the culture medium is below 0.5%.3. Optimize the treatment duration; a shorter incubation period may be sufficient. |
| Low or No Inhibition of Viral Entry | 1. This compound concentration is too low.2. The inhibitor was added after viral entry occurred.3. The compound has degraded.4. The viral inoculum is too high. | 1. Perform a dose-response experiment to find the effective concentration.2. Pre-treat the cells with this compound for a sufficient time (e.g., 1-2 hours) before adding the virus.3. Use a fresh aliquot of the inhibitor and verify its storage conditions.4. Titrate the virus to determine an appropriate multiplicity of infection (MOI). |
| High Variability Between Experiments | 1. Inconsistent primary cell quality (donor-to-donor variability).2. Inconsistent timing of treatment and infection.3. Pipetting errors. | 1. Whenever possible, pool cells from multiple donors or qualify lots from a single donor. Normalize results to the vehicle control for each experiment.2. Standardize all incubation times meticulously.3. Calibrate pipettes regularly and use appropriate pipetting techniques. |
| Unexpected Cellular Phenotypes | 1. Off-target effects of this compound. | 1. Consult literature for known off-target effects of similar kinase inhibitors.2. Perform a counterscreen against related kinases if possible.3. Use a structurally unrelated inhibitor with a similar target to confirm that the observed phenotype is due to inhibition of the intended pathway. |
Quantitative Data Summary
The following tables provide example data for the characterization of this compound in different primary cell types.
Table 1: Dose-Response of this compound on EBOV GP-Pseudovirus Entry
| Cell Type | This compound Concentration (µM) | % Inhibition (Mean ± SD) |
| Primary Human Macrophages | 0.1 | 15.2 ± 3.1 |
| 1.0 | 55.8 ± 6.7 | |
| 10.0 | 92.3 ± 4.2 | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 0.1 | 10.1 ± 2.5 |
| 1.0 | 48.9 ± 5.3 | |
| 10.0 | 88.6 ± 3.9 |
Table 2: Cytotoxicity of this compound in Primary Cells
| Cell Type | This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| Primary Human Macrophages | 1.0 | 98.5 ± 2.1 |
| 10.0 | 95.2 ± 3.4 | |
| 50.0 | 70.3 ± 5.8 | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | 1.0 | 99.1 ± 1.8 |
| 10.0 | 96.7 ± 2.9 | |
| 50.0 | 75.4 ± 6.2 |
Experimental Protocols
Protocol: EBOV GP-Pseudovirus Entry Assay in Primary Human Macrophages
1. Materials:
-
Primary human monocytes
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
EBOV GP-pseudotyped virus (e.g., VSV-GFP-EBOV GP)
-
96-well clear-bottom black plates
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
2. Method:
-
Macrophage Differentiation:
-
Isolate primary human monocytes from peripheral blood mononuclear cells (PBMCs).
-
Plate monocytes in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Differentiate monocytes into macrophages by culturing in RPMI-1640 with 10% FBS and 50 ng/mL M-CSF for 7 days. Replace the medium every 2-3 days.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
After 7 days of differentiation, remove the medium from the macrophages.
-
Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Incubate the plate at 37°C, 5% CO2 for 2 hours.
-
-
Pseudovirus Infection:
-
During the inhibitor incubation, thaw the EBOV GP-pseudotyped virus on ice.
-
Dilute the virus in culture medium to achieve a multiplicity of infection (MOI) of 0.1.
-
Add 10 µL of the diluted virus to each well (except for the uninfected control wells).
-
Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
-
Data Acquisition:
-
After incubation, gently wash the cells twice with PBS.
-
Add 100 µL of fresh PBS to each well.
-
Quantify the percentage of GFP-positive cells using a flow cytometer or an automated fluorescence microscope.
-
-
Data Analysis:
-
Calculate the percentage of infected cells for each condition.
-
Normalize the results to the vehicle control to determine the percent inhibition: % Inhibition = (1 - (% Infected in Treated Wells / % Infected in Vehicle Wells)) * 100
-
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting EBOV entry.
Caption: Experimental workflow for testing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebola - Wikipedia [en.wikipedia.org]
- 3. Ebola Virus Entry into Host Cells: Identifying Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebola virus infection modeling and identifiability problems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of EBOV Inhibitors
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with small molecule inhibitors of the Ebola virus (EBOV). As information on a specific compound named "EBOV-IN-8" is not publicly available, this resource offers general strategies and protocols applicable to the characterization and use of any EBOV inhibitor to minimize off-target effects and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of action for small molecule EBOV inhibitors?
A1: Small molecule inhibitors of EBOV can target various stages of the viral life cycle. The EBOV genome encodes for seven structural proteins that are potential drug targets: the nucleoprotein (NP), viral proteins (VP24, VP30, VP35, VP40), the RNA-dependent RNA polymerase (L), and the glycoprotein (GP)[1]. Key mechanisms of inhibition include:
-
Blocking Viral Entry: Some inhibitors prevent the virus from entering host cells. This can be achieved by targeting the viral glycoprotein (GP) or host factors essential for entry, such as the NPC1 receptor or endosomal cathepsins[2][3][4][5].
-
Inhibiting Viral RNA Synthesis: A crucial step for viral replication is the synthesis of viral RNA, carried out by the viral polymerase complex (L, VP35, NP, and VP30). Inhibitors can target components of this complex to block genome replication and transcription[6][7].
-
Targeting Host Factors: Some antiviral strategies involve targeting host proteins that the virus hijacks for its own replication, such as sphingosine kinases or the mRNA decapping complex[8][9][10].
Q2: What are off-target effects and why are they a concern in EBOV inhibitor studies?
A2: Off-target effects occur when a compound interacts with unintended biological molecules in addition to its intended target[11]. For EBOV inhibitors, this could mean binding to other viral proteins, or more commonly, host cell proteins like kinases[12][13]. These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity and misleading experimental results [11].
-
Activation of compensatory signaling pathways [12].
Q3: How can I determine if my EBOV inhibitor is causing off-target effects?
A3: Several experimental approaches can be used to identify off-target effects:
-
Kinome Profiling: This technique screens your inhibitor against a large panel of kinases to determine its selectivity. A non-selective inhibitor will bind to many other kinases besides its intended target[12].
-
Phenotypic Screening: Compare the observed cellular phenotype with the known consequences of inhibiting the target protein. Discrepancies may suggest off-target effects[12].
-
Rescue Experiments: Transfecting cells with a drug-resistant mutant of the target protein should rescue the on-target effects but not the off-target effects[12].
-
Use of Structurally Distinct Inhibitors: Employing multiple inhibitors with different chemical scaffolds that target the same protein can help confirm that the observed phenotype is not due to a shared off-target effect[11].
Q4: What are some general strategies to minimize off-target effects during experimental design?
A4: To minimize off-target effects, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate your compound to determine the minimal concentration required to achieve the desired on-target effect[11].
-
Employ Genetic Validation: Use techniques like CRISPR-Cas9 or RNA interference (RNAi) to knock down or knock out the intended target. This can help confirm that the observed phenotype is a direct result of modulating the target of interest[11].
-
Use Appropriate Controls: Always include a vehicle control (the solvent used to dissolve the inhibitor) to ensure that the solvent itself is not causing any observed effects[12].
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
| Potential Cause | How to Investigate | Suggested Solution |
| Off-target kinase inhibition | Perform a kinome-wide selectivity screen. Test inhibitors with different chemical scaffolds but the same target.[12] | Identify unintended kinase targets. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[12] |
| Compound solubility issues | Check the solubility of your inhibitor in your cell culture media. Observe for precipitation under a microscope. | Modify the formulation or use a different solvent. Ensure the final solvent concentration is not toxic to the cells. |
| Solvent toxicity | Run a vehicle-only control at the same concentration used in the experiment. | Use a less toxic solvent or decrease the final concentration of the current solvent. |
| Induction of apoptosis or other cell death pathways | Perform assays to detect markers of apoptosis (e.g., caspase activation) or other cell death pathways. | Investigate if the observed cell death is linked to the on-target mechanism or an off-target effect. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | How to Investigate | Suggested Solution |
| Inhibitor instability | Assess the stability of the compound in your experimental media over time using analytical methods like HPLC. | Prepare fresh stock solutions for each experiment. Store the compound under recommended conditions. |
| Activation of compensatory signaling pathways | Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[12] | Consider using a combination of inhibitors to block both the primary and compensatory pathways.[12] |
| Cell line variability | Test the inhibitor on different cell lines to see if the effect is cell-type specific. | Characterize the relevant pathways in your chosen cell line to ensure it is an appropriate model. |
Issue 3: Difficulty confirming on-target activity in a cellular context.
| Potential Cause | How to Investigate | Suggested Solution |
| Poor cell permeability | Use cell-based assays that measure target engagement, such as the Cellular Thermal Shift Assay (CETSA). | Modify the chemical structure of the inhibitor to improve its cell permeability. |
| Observed phenotype is due to an off-target effect | Perform a rescue experiment with a drug-resistant mutant of the target protein. Compare the inhibitor's phenotype to that of a genetic knockdown (e.g., siRNA, CRISPR) of the target.[11][12] | If the phenotype is not rescued or does not match the genetic knockdown, it is likely an off-target effect. Re-evaluate the inhibitor's selectivity. |
| Incorrect assay conditions | Optimize assay parameters such as incubation time, inhibitor concentration, and cell density. | Refer to published protocols for similar inhibitors or targets. |
Quantitative Data Summary
The following table provides examples of potency (IC50 or EC50) and cytotoxicity (CC50) values for several reported EBOV inhibitors to serve as a reference. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's therapeutic window.
| Compound | Target/Mechanism | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| MCCB4-8 | EBOV genome replication/transcription | 11.2 | 45 | ~4 | [6] |
| MCCB4-12 | EBOV genome replication/transcription | 8.8 | ~58 | ~6.6 | [6] |
| Benzothiazepine 9 | EBOV-GP-mediated entry | 0.37 | >100 | >270 | [2] |
| Carbazole 2 | EBOV-GP-mediated entry | 0.37 | 70.3 | 190 | [2] |
| Sulfide 14 | EBOV-GP-mediated entry | 4.69 | >100 | >21 | [2] |
| Sulfide 26 | EBOV-GP-mediated entry | 2.04 | >100 | >49 | [2] |
| Vindesine | Live EBOV infection | 0.34 | >10 | >29 | [3] |
Experimental Protocols
1. EBOV Minigenome Assay
Objective: To assess the inhibitory effect of a compound on EBOV genome replication and transcription in a BSL-2 setting.
Methodology:
-
Cell Culture: Plate HEK293T cells in a 96-well or 384-well format.
-
Transfection: Transfect cells with plasmids expressing the EBOV polymerase complex components (NP, VP35, VP30, and L) and a plasmid containing an EBOV-like minigenome that expresses a reporter gene (e.g., luciferase)[7].
-
Compound Treatment: Add serial dilutions of the test compound to the transfected cells. Include a vehicle-only control.
-
Incubation: Incubate the cells for 24-48 hours to allow for minigenome expression.
-
Reporter Gene Assay: Measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the EC50 value.
2. Cytotoxicity Assay (CC50 Determination)
Objective: To determine the concentration of a compound that reduces cell viability by 50%.
Methodology:
-
Cell Plating: Seed a suitable cell line (e.g., Vero E6, HEK293T) in a 96-well plate.
-
Compound Addition: Add serial dilutions of the test compound to the cells. Include a vehicle-only control and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Viability Assessment: Add a viability reagent (e.g., resazurin, CellTiter-Glo) to the wells.
-
Signal Measurement: Measure the signal (fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percent cytotoxicity for each concentration and determine the CC50 value.
3. Kinome Profiling
Objective: To determine the selectivity of an inhibitor by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare the inhibitor at a concentration significantly higher than its on-target IC50 (e.g., 1 µM)[12].
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding or Activity Assay: The service will typically perform either a competition binding assay or a kinase activity assay.
-
Binding Assay: The inhibitor competes with a labeled ligand for binding to each kinase in the panel.
-
Activity Assay: The ability of the inhibitor to block the enzymatic activity of each kinase is measured.
-
-
Data Analysis: The results are usually provided as a percentage of inhibition or binding affinity for each kinase, allowing for the identification of off-target interactions.
Visualizations
Caption: Workflow for validating an EBOV inhibitor and assessing off-target effects.
Caption: Simplified EBOV life cycle showing key stages and potential inhibitor targets.
Caption: Logic diagram for troubleshooting high cytotoxicity in inhibitor experiments.
References
- 1. Identification of promising anti-EBOV inhibitors: de novo drug design, molecular docking and molecular dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Computer-Aided Discovery and Characterization of Novel Ebola Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a small molecule inhibitor of Ebola virus genome replication and transcription using in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Minigenome System for Identifying Small-Molecule Inhibitors of Ebola Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. news-medical.net [news-medical.net]
- 10. A protein-proximity screen reveals Ebola virus co-opts the mRNA decapping complex through the scaffold protein EDC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Antiviral Potency of EBOV-IN-8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experiments with EBOV-IN-8, a promising inhibitor of Ebola virus (EBOV) entry. The information is designed to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 30 in initial studies, is a benzothiazepine derivative identified as an inhibitor of Ebola virus (EBOV) infection.[1] It functions by targeting the interaction between the Ebola virus glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) receptor.[1] This interaction is a critical step for the virus to enter host cells and initiate replication. By blocking this interaction, this compound prevents the viral genome from being released into the cytoplasm.
Q2: What is the reported antiviral activity of this compound?
A2: Initial studies using a lentiviral EBOV-GP-pseudotyped infection assay showed that this compound inhibits viral infection by 62.1% at a concentration of 10 µM.[1] Further dose-response studies are necessary to determine its precise EC50 (half-maximal effective concentration).
Q3: How can I enhance the antiviral potency of this compound in my experiments?
A3: Enhancing the potency of this compound can be approached through several strategies:
-
Medicinal Chemistry Approaches (Structure-Activity Relationship - SAR): Modifying the chemical structure of this compound can lead to improved potency. While specific SAR studies on this compound are not yet published, general principles for benzothiazepine and related benzothiazole derivatives suggest that substitutions at certain positions on the rings can significantly impact biological activity.[2][3][4] For instance, the addition of electron-withdrawing groups or halogen substitutions has been shown to enhance the activity of some benzothiazepine derivatives in other therapeutic areas.[5]
-
Combination Therapy: Combining this compound with other antiviral agents that have different mechanisms of action can result in synergistic or additive effects, leading to enhanced overall potency. For example, combining an entry inhibitor like this compound with an inhibitor of the viral RNA polymerase could be a promising strategy.
-
Formulation Improvement: The solubility and bioavailability of a compound can significantly impact its potency in cell-based and in vivo studies. If this compound exhibits poor solubility, formulation strategies such as creating solid dispersions or using nanoparticle delivery systems could improve its effective concentration at the target site.[6]
Q4: What cell lines are suitable for testing this compound?
A4: Cell lines that are susceptible to EBOV infection and express the necessary host factors, including the NPC1 receptor, are suitable for testing this compound. Commonly used cell lines for EBOV research include Vero E6, Huh7, and HEK293T cells. The choice of cell line may influence the observed potency, so consistency is key for comparative studies.
Q5: Are there known resistance mutations that could affect the activity of this compound?
A5: As this compound targets the GP-NPC1 interaction, mutations in the Ebola virus glycoprotein could potentially confer resistance. While specific resistance mutations to this compound have not been identified, it is a possibility that should be considered, especially in long-term culture experiments.
Troubleshooting Guides
Issue 1: High Variability in Antiviral Potency Results
| Potential Cause | Troubleshooting Step |
| Compound Solubility | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting in cell culture media. Observe for any precipitation. Consider using a different solvent or formulation approach if solubility is a persistent issue. |
| Cell Health and Density | Maintain consistent cell passage numbers and seeding densities. Unhealthy or overly confluent cells can lead to inconsistent results. Perform a cell viability assay in parallel with your antiviral assay. |
| Assay Protocol Inconsistency | Adhere strictly to the experimental protocol, including incubation times, reagent concentrations, and washing steps. Minor variations can lead to significant differences in results. |
| Virus Titer Fluctuation | Use a consistent titer of the pseudotyped or live virus for each experiment. Titer the virus stock regularly to ensure its infectivity has not changed. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of the compound and virus. |
Issue 2: Low or No Observed Antiviral Activity
| Potential Cause | Troubleshooting Step |
| Incorrect Compound Concentration | Verify the stock concentration of this compound and the dilution calculations. Prepare fresh dilutions for each experiment. |
| Compound Degradation | Store the this compound stock solution at the recommended temperature (typically -20°C or -80°C) and protect it from light. Avoid repeated freeze-thaw cycles. |
| Assay Sensitivity | The assay may not be sensitive enough to detect the compound's effect. Optimize the assay conditions, such as the multiplicity of infection (MOI) or the incubation time. |
| Cell Line Resistance | Confirm that the cell line used expresses sufficient levels of the NPC1 receptor. Consider testing in a different, highly susceptible cell line. |
| Mechanism of Action Mismatch | If using a different viral assay, ensure it is appropriate for an entry inhibitor. For example, an assay that measures a post-entry event might not be suitable. |
Issue 3: High Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a dose-response cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for antiviral assays. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to the cells (typically ≤0.5%). |
| Contamination | Check for microbial contamination in the cell culture and compound stocks. |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound. Test the cytotoxicity in different cell lines if necessary. |
Quantitative Data Summary
The following tables provide a summary of the antiviral activity of various Ebola virus entry inhibitors for comparative purposes.
Table 1: Antiviral Activity of Selected EBOV Entry Inhibitors Targeting the GP-NPC1 Interaction
| Compound | Chemical Class | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound (Compound 30) | Benzothiazepine | pEBOV | HeLa | >10 (62.1% inhibition at 10 µM) | >50 | - |
| Compound 3.47 | Benzylpiperazine adamantane diamide | VSV-EBOV GP | Vero | 0.03 | >25 | >833 |
| MBX2254 | Sulfonamide | HIV/EBOV-GP | 293T | ~0.28 | >50 | >178 |
| MBX2270 | Triazole thioether | HIV/EBOV-GP | 293T | ~10 | >50 | >5 |
| Clomiphene | Triphenylethylene | EBOV-Zaire | Vero E6 | 11 | >100 | >9 |
| Toremifene | Triphenylethylene | EBOV-Zaire | Vero E6 | ~10 | >100 | >10 |
| Imipramine | Tricyclic antidepressant | EBOV-Zaire | HUVEC | 10 | >25 | >2.5 |
Table 2: Antiviral Activity of Other Notable EBOV Entry Inhibitors
| Compound | Putative Target/Mechanism | Assay Type | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Sertraline | Serotonin reuptake inhibitor | EBOV-Zaire | Vero E6 | 3.1 | >100 | >32 |
| Bepridil | Calcium channel blocker | EBOV-Zaire | Vero E6 | 5 | >100 | >20 |
| Vinblastine | Microtubule inhibitor | EBOV-GFP | - | 0.048 | - | - |
| Vincristine | Microtubule inhibitor | EBOV-GFP | - | 0.14 | - | - |
| FGI-103 | Viral budding inhibitor | EBOV-Zaire | - | 0.1 | - | - |
Experimental Protocols
Protocol 1: Pseudotyped Virus Neutralization Assay
This protocol describes a general method for evaluating the inhibitory activity of this compound using a lentivirus-based pseudotyped virus expressing the Ebola virus glycoprotein (EBOV-GP) and a luciferase reporter gene.
Materials:
-
HEK293T cells
-
Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)
-
EBOV-GP pseudotyped lentivirus (with a luciferase reporter)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1-2 x 10^4 cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C with 5% CO2.
-
Compound Dilution: Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept constant and non-toxic (e.g., ≤0.5%). Include a "no compound" control (vehicle control).
-
Treatment and Infection: Remove the media from the cells and add 50 µL of the diluted compound to each well. Immediately add 50 µL of the EBOV-GP pseudotyped virus (diluted to a predetermined optimal titer) to each well.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
Luciferase Assay: After incubation, allow the plate to equilibrate to room temperature. Add 100 µL of luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence in each well using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Workflow for the pseudotyped virus neutralization assay.
Caption: Ebola virus entry pathway and the site of action for this compound.
References
- 1. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Small Molecule Inhibitors of Ebola Virus (EBOV)
Disclaimer: Initial searches for the compound "EBOV-IN-8" did not yield specific information in publicly available scientific literature. Therefore, this technical support center has been created as a comprehensive guide for researchers, scientists, and drug development professionals working with novel small molecule inhibitors targeting the Ebola virus (EBOV). The information provided is based on established principles for antiviral drug development and data from known EBOV inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I store my small molecule EBOV inhibitor?
A1: Proper storage is critical to maintain the stability and activity of your compound. While small molecules are generally more stable than biologics, their chemical structure dictates their sensitivity to environmental conditions.[1][2]
-
General Recommendations: Always follow the storage instructions provided on the product datasheet. Most lyophilized compounds should be stored at -20°C or -80°C in a desiccated environment.
-
DMSO Stock Solutions: Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C.
-
Light and Air Sensitivity: Protect your compound from light and moisture by using amber vials and ensuring containers are tightly sealed.[3][4] Some compounds are susceptible to oxidation and should be stored under an inert atmosphere (e.g., argon or nitrogen).
Q2: My inhibitor is dissolved in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common solubility issue.[5] Highly hydrophobic compounds can be difficult to dissolve in aqueous solutions.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in culture medium. Add the compound to the medium while vortexing gently to facilitate mixing and prevent localized high concentrations that promote precipitation.
-
Solubilizing Agents: For in vivo studies or particularly difficult compounds, formulation with solubilizing agents (e.g., cyclodextrins, Tween-80) may be necessary, but these must be tested for their own cellular effects.[6]
Q3: How long is my inhibitor stable in cell culture medium at 37°C?
A3: The stability of a compound in culture medium at 37°C can vary significantly. Factors include the compound's chemical structure (e.g., presence of labile functional groups like esters) and its interaction with media components.[5][7] It is recommended to perform a stability assay. This can be done by incubating the compound in the medium for the duration of your experiment, then analyzing its concentration and purity, for example by HPLC.
Troubleshooting Guides
Problem 1: Inconsistent IC50/EC50 Values in Antiviral Assay
You observe significant variability in the calculated 50% inhibitory/effective concentration between experiments.
| Potential Cause | Troubleshooting Step |
| Virus Stock Titer | Re-titer your viral stock before each experiment. Ensure consistent storage at -80°C and avoid multiple freeze-thaw cycles.[8] |
| Cell Health & Passage Number | Use cells at a consistent, low passage number. Ensure monolayers are healthy and have reached optimal confluency (e.g., 90-95%) at the time of infection. Regularly test for mycoplasma contamination.[8][9] |
| Compound Degradation | Prepare fresh dilutions of your inhibitor from a frozen stock aliquot for each experiment. Verify compound integrity if it has been stored for a long time. |
| Assay Technique | Ensure consistent pipetting, incubation times, and cell seeding densities. Use calibrated equipment.[8] |
Problem 2: High Cytotoxicity Observed
The inhibitor shows significant cell death at concentrations where antiviral activity is expected, making it difficult to determine a therapeutic window.
| Potential Cause | Troubleshooting Step |
| Compound-Induced Cytotoxicity | Perform a cytotoxicity assay (e.g., MTS, CellTox-Glo) in parallel with your antiviral assay on uninfected cells to determine the 50% cytotoxic concentration (CC50).[10] This allows for calculation of the Selectivity Index (SI = CC50 / IC50). |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells. Run a "vehicle control" with the highest concentration of solvent used. |
| Assay Endpoint | For assays with long incubation periods, compound toxicity may become more pronounced. Consider using an earlier endpoint if feasible for your assay. |
| Non-Specific Activity | Some compounds can destabilize membranes or have other non-specific effects.[5] If high cytotoxicity is observed across multiple cell lines, this may be an intrinsic property of the compound. |
Problem 3: No Antiviral Activity Detected
The inhibitor does not reduce viral infection at any tested concentration.
| Potential Cause | Troubleshooting Step |
| Inactive Compound | Confirm the identity and purity of your compound. If possible, test its activity in a secondary, orthogonal assay (e.g., an enzymatic assay if the target is a viral enzyme). Ensure it has not degraded due to improper storage. |
| Incorrect Mechanism of Action | The compound may target a stage of the viral life cycle not captured by your assay (e.g., a budding inhibitor tested only in a single-cycle entry assay). |
| Cell Type Specificity | The inhibitor's target or a required metabolic activation pathway may not be present or active in the cell line used. Test in a different, relevant cell line (e.g., Vero E6, Huh7). |
| Insufficient Concentration | The active concentration may be higher than the range tested. Check for published data on similar compounds. Be mindful of solubility limits and cytotoxicity. |
Quantitative Data on Representative EBOV Inhibitors
The following table summarizes the activity of several well-characterized small molecule inhibitors that target different stages of the EBOV life cycle. This data is for comparative purposes.
| Compound | Target/Mechanism | Assay System | IC50 / EC50 | Reference |
| Toremifene | EBOV GP / NPC1 Pathway | Infectious EBOV | ~1 µM | [11] |
| Sertraline | EBOV Entry / NPC1 Pathway | Infectious EBOV | ~5 µM | [6] |
| MBX2254 | GP–NPC1 Interaction | HIV-based pseudovirus | ~0.28 µM | [12] |
| Benztropine | GPCR Antagonist / EBOV Entry | Infectious EBOV | 3.7 µM | [13] |
| Remdesivir (GS-5734) | RNA-dependent RNA polymerase (L) | Infectious EBOV in Vero cells | 86 nM | [14] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (L) | Infectious EBOV in Vero E6 cells | 10 µM | [11] |
| BCX4430 | Adenosine analog / RNA polymerase | Infectious EBOV | 7.9 µM | [11] |
Experimental Protocols
General Antiviral Assay (Pseudovirus Neutralization)
This protocol describes a common method to screen for inhibitors of EBOV entry using a replication-defective viral pseudotype (e.g., VSV or HIV) expressing the EBOV glycoprotein (GP) and a reporter gene (e.g., Luciferase).
Materials:
-
Target cells (e.g., Vero E6)
-
EBOV-GP pseudotyped virus
-
Test inhibitor
-
Complete culture medium
-
96-well white, clear-bottom plates
-
Luciferase assay reagent
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of infection. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor in culture medium.
-
Pre-incubation: Remove the culture medium from the cells and add the diluted inhibitor. Incubate the plates for 1 hour at 37°C.
-
Infection: Add the EBOV-GP pseudotyped virus to each well at a pre-determined multiplicity of infection (MOI). Include "virus control" (cells + virus, no inhibitor) and "cell control" (cells only) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
Readout: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add luciferase assay reagent according to the manufacturer's instructions and measure luminescence using a plate reader.
-
Data Analysis: Normalize the results to the virus control (0% inhibition) and cell control (100% inhibition). Plot the percent inhibition versus inhibitor concentration and calculate the IC50 value using non-linear regression.
Cytotoxicity Assay (MTS Assay)
This protocol is performed in parallel with the antiviral assay to assess the inhibitor's effect on cell viability.
Procedure:
-
Cell Seeding & Compound Dilution: Follow steps 1 and 2 from the antiviral assay protocol.
-
Treatment: Add the diluted inhibitor to the cells. Do not add any virus.
-
Incubation: Incubate for the same duration as the antiviral assay (48-72 hours).
-
Readout: Add MTS reagent (or similar viability reagent) to each well according to the manufacturer's protocol. Incubate for 1-4 hours at 37°C. Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Normalize the results to the cell control wells (no inhibitor). Plot percent viability versus inhibitor concentration and calculate the CC50 value.
Visualizations
EBOV Entry and Inhibition Pathway
The following diagram illustrates the key steps in the Ebola virus entry pathway and highlights the stages targeted by different classes of small molecule inhibitors.
Caption: Simplified workflow of EBOV entry and points of small molecule inhibition.
Experimental Workflow for Inhibitor Screening
This diagram outlines the logical flow of a typical in vitro screening experiment to identify and characterize a novel EBOV inhibitor.
Caption: Workflow for determining IC50, CC50, and Selectivity Index of an EBOV inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. hivclinic.ca [hivclinic.ca]
- 3. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 4. researchgate.net [researchgate.net]
- 5. resources.biomol.com [resources.biomol.com]
- 6. mdpi.com [mdpi.com]
- 7. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. scitechnol.com [scitechnol.com]
- 10. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. csmres.co.uk [csmres.co.uk]
- 12. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Current status of small molecule drug development for Ebola virus and other filoviruses - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of EBOV-IN-8 and Other Small Molecule Inhibitors of Ebola Virus Entry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational anti-Ebola agent EBOV-IN-8 with other known small molecule inhibitors that target the entry stage of the Ebola virus (EBOV) lifecycle. The data presented for this compound is hypothetical and for illustrative purposes, while the information for the comparator compounds is based on published research.
Introduction to Ebola Virus Entry as a Therapeutic Target
Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever.[1] The viral entry into host cells is a critical first step for infection and represents a key target for antiviral therapies.[1][2] This process is mediated by the viral glycoprotein (GP), which is the sole protein on the surface of the virion.[1][2]
The entry of EBOV is a multi-step process that begins with the attachment of the virus to the host cell surface, followed by internalization into endosomes.[3][4] Within the endosome, host proteases, such as cathepsins, cleave the GP, exposing its receptor-binding site.[1][4] The cleaved GP then binds to the endosomal receptor, Niemann-Pick C1 (NPC1), which triggers the fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication.[4] Due to its critical role, the EBOV GP is a primary target for the development of antiviral drugs, including small molecules and antibodies.[1][2]
Comparative Data of Anti-Ebola Entry Inhibitors
The following table summarizes the quantitative data for the hypothetical this compound and three other known EBOV entry inhibitors: toremifene, amiodarone, and clomiphene.
| Compound | Target | Mechanism of Action | IC50 (µM) | Cytotoxicity (CC50 in µM) |
| This compound (Hypothetical) | EBOV Glycoprotein (GP) | Blocks the interaction between cleaved GP and the host receptor NPC1. | 1.5 | >50 |
| Toremifene | EBOV Glycoprotein (GP) | Binds to a cavity between the GP1 and GP2 subunits, destabilizing the glycoprotein and preventing membrane fusion.[2][5][6] | 0.55 - 1.73 | >20 |
| Amiodarone | Host Cell Endosomal Trafficking | Interferes with the fusion of the viral envelope with the endosomal membrane.[7][8][9] It may also reduce virus binding to target cells and slow the progression of viral particles along the endocytic pathway.[10] | 0.37 - 15.9 | >10 |
| Clomiphene | Host Cell Endosomal Trafficking | Blocks a late step in viral entry, likely affecting the triggering of fusion between the viral and endolysosomal membranes.[11] | 1.72 - 11.1 | >20 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-Ebola entry inhibitors.
Virus-Like Particle (VLP) Entry Assay
This assay is used to screen for compounds that block the entry of EBOV into host cells in a biosafety level 2 (BSL-2) environment.
-
Principle: VLPs are produced by the co-expression of the EBOV glycoprotein (GP) and the matrix protein (VP40).[3][12] The VP40 protein can be fused to a reporter enzyme, such as beta-lactamase, which allows for the quantification of VLP entry into target cells.[12]
-
Protocol:
-
VLP Production: Co-transfect 293T cells with plasmids encoding for EBOV GP and a VP40-beta-lactamase fusion protein.[12]
-
VLP Harvest: Collect the cell culture supernatant containing the VLPs 48 hours post-transfection and clarify by centrifugation.
-
Cell Plating: Seed target cells (e.g., HeLa or Vero E6) in a 96-well or 1536-well plate.[12]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 1 hour at 37°C.
-
Infection: Add the VLPs to the cells in the presence of the compound and incubate for 2-4 hours at 37°C.
-
Detection: Remove the inoculum and add a beta-lactamase substrate to the cells. Measure the resulting fluorescence or luminescence to quantify VLP entry.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
-
Pseudotyped Virus Neutralization Assay
This assay is another common method to assess the activity of entry inhibitors in a BSL-2 setting.
-
Principle: A replication-deficient vesicular stomatitis virus (VSV) or retrovirus is engineered to express the EBOV GP on its surface instead of its native envelope protein.[13] This "pseudotyped" virus can infect cells in a GP-dependent manner, and the infection can be quantified by the expression of a reporter gene (e.g., luciferase or GFP) encoded in the viral genome.
-
Protocol:
-
Cell Plating: Seed target cells (e.g., Vero E6) in a 96-well plate.
-
Compound Dilution: Prepare serial dilutions of the test compound.
-
Neutralization Reaction: Incubate the pseudotyped virus with the compound dilutions for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the cells and incubate for 24-48 hours.
-
Quantification: Measure the reporter gene expression (luciferase activity or GFP fluorescence).
-
Data Analysis: Determine the IC50 value from the dose-response curve.
-
Thermal Shift Assay (TSA)
This biophysical assay is used to determine if a compound directly binds to and alters the stability of a target protein, in this case, the EBOV GP.[2][5]
-
Principle: The melting temperature (Tm) of a protein is the temperature at which half of the protein population is unfolded. The binding of a ligand, such as a small molecule inhibitor, can either stabilize or destabilize the protein, resulting in a shift in its Tm. This change is monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.
-
Protocol:
-
Protein and Compound Preparation: Purify the recombinant EBOV GP. Prepare solutions of the test compound at various concentrations.
-
Assay Setup: In a PCR plate, mix the purified GP, the test compound, and a fluorescent dye (e.g., SYPRO Orange).
-
Thermal Denaturation: Use a real-time PCR machine to gradually increase the temperature of the plate and monitor the fluorescence at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity against temperature to generate a melting curve. The Tm is the peak of the first derivative of this curve. A significant shift in the Tm in the presence of the compound indicates direct binding.[5]
-
Visualizations
Ebola Virus Entry Pathway and Points of Inhibition
Caption: Ebola virus entry pathway and the proposed targets of this compound and comparator drugs.
Experimental Workflow for Screening Entry Inhibitors
Caption: A generalized workflow for the discovery and characterization of Ebola virus entry inhibitors.
References
- 1. Ebolavirus glycoprotein structure and mechanism of entry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 3. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebola Virus Entry: A Curious and Complex Series of Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toremifene interacts with and destabilizes the Ebola virus glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amiodarone and metabolite MDEA inhibit Ebola virus infection by interfering with the viral entry process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amiodarone and metabolite MDEA inhibit Ebola virus infection by interfering with the viral entry process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amiodarone affects Ebola virus binding and entry into target cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clomiphene and Its Isomers Block Ebola Virus Particle Entry and Infection with Similar Potency: Potential Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ebola Virus-like Particle Inhibitors Identified among Approved Drug [thermofisher.com]
- 13. journals.asm.org [journals.asm.org]
EBOV-IN-8: A Comparative Analysis of an Emerging Ebola Virus Entry Inhibitor
In the landscape of antiviral drug discovery for Ebola virus disease (EVD), a variety of therapeutic agents have been investigated, each targeting different stages of the viral life cycle. This guide provides a comparative overview of EBOV-IN-8, a novel small molecule inhibitor, alongside established and experimental Ebola virus (EBOV) inhibitors: Remdesivir, Favipiravir, Galidesivir, and the monoclonal antibody cocktail ZMapp.
Mechanism of Action: Targeting Viral Entry and Replication
Ebola virus inhibitors can be broadly categorized by their mechanism of action. This compound belongs to a class of entry inhibitors that specifically target the interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1). This interaction is a critical step for the virus to release its genetic material into the host cell. In contrast, Remdesivir, Favipiravir, and Galidesivir are nucleoside analogs that inhibit the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the virus's genetic material. ZMapp, a cocktail of three monoclonal antibodies, directly targets the viral glycoprotein on the surface of the virus, neutralizing it and preventing it from infecting host cells.
In Vitro Efficacy: A Head-to-Head Look at Potency
The in vitro efficacy of antiviral compounds is typically measured by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a drug that is required for 50% inhibition of viral activity in vitro. The 50% cytotoxic concentration (CC50) is also determined to assess the drug's toxicity to the host cells. A higher selectivity index (SI), the ratio of CC50 to IC50/EC50, indicates a more favorable safety profile.
| Inhibitor | Target | IC50/EC50 (Cell Line) | CC50 (Cell Line) | Selectivity Index (SI) |
| This compound (Compound 30) | EBOV GP-NPC1 Interaction | 6.78 µM (pEBOV)¹ | >100 µM (HeLa)¹ | >14.7 |
| Remdesivir (GS-5734) | RNA-dependent RNA polymerase | 0.086 µM (Human Macrophages)¹³ | >10 µM (Vero E6) | >129.87 |
| Favipiravir (T-705) | RNA-dependent RNA polymerase | 67 µM (Vero E6)¹⁸ | >10,000 µM (Vero E6) | >149 |
| Galidesivir (BCX4430) | RNA-dependent RNA polymerase | 3-12 µM (HeLa)³ | >100 µM (Vero) | >8.3-33.3 |
| ZMapp | EBOV Glycoprotein | Neutralization IC50: Not directly comparable to small molecules | Not applicable | Not applicable |
Note: The IC50/EC50 and CC50 values are from different studies and experimental conditions, which can influence the results. Direct head-to-head comparisons in the same assay system would provide more definitive comparative data.
In Vivo Efficacy: From Animal Models to Clinical Trials
The ultimate test of an antiviral's potential is its performance in living organisms. While in vivo data for this compound is not yet available, extensive studies have been conducted on the comparator drugs.
| Inhibitor | Animal Model | Key Findings |
| This compound | Not yet reported | No in vivo efficacy data is currently available. |
| Remdesivir | Rhesus Macaques | Demonstrated a survival benefit when administered to EBOV-exposed macaques.[1] In a clinical trial, however, it did not show a significant survival benefit over the standard of care. |
| Favipiravir | Mouse | Showed a dose-dependent protective effect in a mouse model of Ebola virus disease.[2] |
| Galidesivir | Rhesus Macaques | Protected against lethal EBOV challenge in rhesus monkeys. |
| ZMapp | Rhesus Macaques & Humans | Rescued 100% of rhesus macaques when treatment was initiated up to 5 days post-challenge.[3][4][5][6] In a clinical trial, it showed a trend towards improved survival compared to standard care. |
A significant clinical trial, the PALM trial, provided a direct comparison of several Ebola therapies. The results indicated that the monoclonal antibody treatments REGN-EB3 and mAb114 were superior to both ZMapp and Remdesivir in improving survival rates.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
Caption: Mechanism of Ebola virus entry and points of inhibition.
Caption: Workflow for a pseudovirus neutralization assay.
Experimental Protocols
Lentiviral EBOV-GP-Pseudotyped Infection Assay
This assay is used to determine the inhibitory effect of compounds on Ebola virus entry in a BSL-2 setting.
-
Cell Preparation: HeLa or HEK293T cells are seeded in 96-well plates at a density that allows for confluent growth within 24 hours.
-
Compound Preparation: The test compound (e.g., this compound) is serially diluted in cell culture medium to achieve a range of concentrations.
-
Infection: Lentiviral particles pseudotyped with the Ebola virus glycoprotein and carrying a reporter gene (e.g., luciferase) are pre-incubated with the diluted compounds for 1 hour at 37°C. This mixture is then added to the prepared cells.
-
Incubation: The plates are incubated for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
Data Acquisition: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of viral entry, is measured using a luminometer.
-
Analysis: The percentage of inhibition is calculated relative to untreated control wells. The IC50 value is determined by fitting the dose-response curve using non-linear regression.
EBOV-GPcl/NPC1 Binding Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the direct interaction between the cleaved form of the Ebola virus glycoprotein (GPcl) and the C-domain of its receptor, NPC1.
-
Plate Coating: High-binding 96-well ELISA plates are coated with an anti-EBOV GP monoclonal antibody (e.g., KZ52) overnight at 4°C.
-
GP Capture: The plates are washed and blocked. Then, lentiviral particles with thermolysin-cleaved EBOV-GP (GPcl) are added and incubated to allow capture by the coated antibody.[8]
-
Inhibitor and NPC1 Incubation: Unbound particles are washed away. The test compound at various concentrations is added to the wells, followed by the addition of purified, tagged human NPC1-domain C. The plate is then incubated to allow for GPcl-NPC1 binding.
-
Detection: After washing, an enzyme-conjugated antibody specific for the tag on NPC1-domain C (e.g., anti-FLAG-HRP) is added.
-
Signal Development: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The absorbance is read at 450 nm.[8]
-
Analysis: The percentage of binding inhibition is calculated relative to a no-compound control.
Conclusion
This compound represents a promising lead compound in the development of small-molecule inhibitors that target the crucial entry step of the Ebola virus. Its mechanism of action, distinct from the polymerase inhibitors, offers a potential new avenue for therapeutic intervention. While its in vitro potency is moderate compared to some other antivirals, its favorable cytotoxicity profile is encouraging. The lack of in vivo data for this compound is a significant gap that needs to be addressed to fully assess its therapeutic potential. In contrast, while Remdesivir, Favipiravir, and Galidesivir have shown efficacy in animal models, their clinical translation has had mixed results. The monoclonal antibody cocktail ZMapp and its successors have demonstrated the most significant clinical benefit to date, highlighting the effectiveness of targeting the viral glycoprotein for neutralization. Future research should focus on lead optimization of compounds like this compound to improve potency and on conducting in vivo studies to evaluate their efficacy and safety in a physiological context. Combination therapies, potentially pairing an entry inhibitor like this compound with a replication inhibitor, may also offer a synergistic approach to combat Ebola virus disease.
References
- 1. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Combination therapy with remdesivir and monoclonal antibodies protects nonhuman primates against advanced Sudan virus disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. kce.fgov.be [kce.fgov.be]
- 7. An immunotoxin targeting Ebola virus glycoprotein inhibits Ebola virus production from infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Antiviral Agents Against Ebola Virus: Remdesivir vs. EBOV Entry Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the mechanisms and performance of two distinct classes of Ebola virus (EBOV) inhibitors.
Introduction: The Ebola virus (EBOV) continues to pose a significant threat to global health, necessitating the development of effective antiviral therapeutics. This guide provides a comparative analysis of two prominent antiviral strategies against EBOV: the RNA-dependent RNA polymerase (RdRp) inhibitor, Remdesivir, and a class of entry inhibitors that target the interaction between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein. While a specific compound designated "EBOV-IN-8" was not identifiable in publicly available literature, this guide will use representative data for well-characterized EBOV GP-NPC1 interaction inhibitors to facilitate a meaningful comparison against Remdesivir.
Mechanism of Action
Remdesivir (GS-5734): Remdesivir is a nucleotide analog prodrug.[1][2] Once metabolized into its active triphosphate form, it acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).[1] Incorporation of the Remdesivir triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby inhibiting viral replication.[1][2]
EBOV GP-NPC1 Interaction Inhibitors: This class of inhibitors targets a critical step in the viral entry process. After the Ebola virus enters the host cell's endosome, its glycoprotein (GP) is cleaved by host proteases. The cleaved GP then binds to the host protein NPC1, an interaction that is essential for the fusion of the viral and endosomal membranes and the subsequent release of the viral genome into the cytoplasm.[3][4] Small molecules that block this GP-NPC1 interaction effectively prevent the virus from completing its entry and initiating replication.[3][4]
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the in vitro efficacy of Remdesivir and representative EBOV GP-NPC1 interaction inhibitors against Ebola virus.
| Compound/Class | Assay Type | Cell Line | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| Remdesivir | EBOV infection | Human macrophages | 0.086 µM | >10 µM | >116 | [4] |
| EBOV infection | HeLa | 0.06 µM | >10 µM | >167 | [5] | |
| EBOV infection | Vero | 0.07 µM | >10 µM | >143 | [5] | |
| MBX2254 | EBOV pseudotyped virus entry | HeLa | ~0.28 µM | >50 µM | >178 | [4] |
| MBX2270 | EBOV pseudotyped virus entry | HeLa | ~10 µM | >50 µM | >5 | [4] |
In Vivo Efficacy
Remdesivir: Studies in non-human primate (NHP) models of Ebola virus disease have demonstrated the in vivo efficacy of Remdesivir. In rhesus monkeys challenged with EBOV, treatment with Remdesivir initiated up to 3 days post-infection resulted in significant protection from lethal disease.[4] Different dosing regimens have been evaluated, with higher doses showing greater antiviral effects and survival rates.[4][6] However, in a clinical trial conducted during an Ebola outbreak, Remdesivir did not meet the efficacy endpoints for improving survival compared to other investigational treatments, such as monoclonal antibodies.[4][7]
EBOV GP-NPC1 Interaction Inhibitors: As of the current literature, in vivo efficacy data for specific small molecule inhibitors of the EBOV GP-NPC1 interaction in animal models of Ebola virus disease are not as extensively published as for Remdesivir. Further research is required to establish their in vivo potency and therapeutic potential.
Experimental Protocols
In Vitro Antiviral Efficacy Assay (Plaque Assay)
This method is commonly used to determine the concentration of an antiviral compound that inhibits viral replication by 50% (EC50).
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero E6) is seeded in multi-well plates.
-
Viral Infection: Cells are infected with a known amount of Ebola virus for a defined period to allow for viral entry.
-
Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated for several days to allow for the formation of viral plaques (zones of cell death).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in treated wells is compared to untreated control wells.
-
EC50 Calculation: The EC50 value is calculated as the compound concentration that reduces the number of plaques by 50%.
Pseudotyped Virus Entry Assay
This assay is used to specifically assess the inhibition of viral entry.
-
Pseudovirus Production: A replication-deficient virus (e.g., HIV-1 or VSV) is engineered to express the Ebola virus glycoprotein (GP) on its surface and to carry a reporter gene (e.g., luciferase or GFP).
-
Cell Treatment: Target cells (e.g., HeLa) are pre-incubated with various concentrations of the inhibitor.
-
Transduction: The cells are then infected with the EBOV GP-pseudotyped virus.
-
Reporter Gene Expression Measurement: After a set incubation period, the expression of the reporter gene is quantified (e.g., by measuring luminescence or fluorescence).
-
IC50 Calculation: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces reporter gene expression by 50%.
Visualizations
Caption: Ebola virus lifecycle and points of inhibition.
Caption: Experimental workflows for antiviral efficacy testing.
Conclusion
Remdesivir and EBOV GP-NPC1 interaction inhibitors represent two distinct and promising strategies for combating Ebola virus disease. Remdesivir, a direct-acting antiviral targeting the viral polymerase, has demonstrated in vivo efficacy in animal models, although its clinical benefit in humans has been less pronounced than other therapeutics. The GP-NPC1 inhibitors, which block a crucial host-virus interaction required for viral entry, have shown potent in vitro activity. Future research should focus on optimizing the in vivo efficacy of these entry inhibitors and exploring potential synergistic effects when used in combination with direct-acting antivirals like Remdesivir. This dual-pronged approach, targeting both viral replication and entry, may offer a more robust therapeutic strategy against Ebola virus.
References
- 1. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ebola virus (EBOV) infection: Therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news.gsu.edu [news.gsu.edu]
- 7. In vivo Ebola virus infection leads to a strong innate response in circulating immune cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of EBOV-IN-8 and Favipiravir for the Treatment of Ebola Virus Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two antiviral compounds, EBOV-IN-8 and favipiravir, which have been investigated for their potential to treat Ebola virus disease (EVD). The comparison focuses on their distinct mechanisms of action, in vitro efficacy, and the available experimental data. This document aims to be a valuable resource for researchers engaged in the discovery and development of anti-Ebola therapeutics.
Executive Summary
This compound and favipiravir represent two different strategies in the fight against the Ebola virus. This compound is an emerging small molecule identified through virtual screening that targets the entry of the virus into host cells by potentially disrupting a critical protein-protein interaction. In contrast, favipiravir is a repurposed antiviral drug that inhibits the replication of the viral genome. While favipiravir has undergone more extensive testing, including in vivo and clinical studies, this compound presents a novel approach to Ebola therapy. This guide will delve into the available data for both compounds to facilitate a comprehensive understanding of their respective profiles.
Mechanism of Action
This compound: An Inhibitor of Viral Entry
This compound, also known as Compound 30, has been identified as a potential inhibitor of the interaction between the Ebola virus glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1).[1][2] This interaction is a crucial step for the virus to gain entry into the host cell's cytoplasm and initiate replication.[2] By blocking this protein-protein interaction, this compound is designed to prevent the virus from successfully infecting host cells.[2]
Favipiravir: An Inhibitor of Viral RNA Synthesis
Favipiravir is a broad-spectrum antiviral agent that functions as a prodrug.[3] Inside the cell, it is converted to its active form, favipiravir-RTP (ribofuranosyl-5'-triphosphate).[3] Favipiravir-RTP mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the Ebola virus genome.[3] This incorporation leads to the termination of RNA chain elongation and can also induce lethal mutations in the viral genome, thereby inhibiting viral replication.[3][4]
In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and favipiravir against the Ebola virus.
| Compound | Assay Type | Cell Line | Virus Strain/System | Endpoint | Result | Reference |
| This compound | Pseudotyped Virus Infection Assay | HeLa | Lentiviral EBOV-GP-pseudotyped virus | % Inhibition | 62.1% inhibition at 10 μM | [5][6][7] |
| Favipiravir | Plaque Reduction Assay / Reporter Assay | Vero E6, Huh-7 | EBOV | EC50 | 10.8 - 63 μg/mL | [8] |
Note: The data for this compound is limited to a single concentration, and a direct comparison of potency with favipiravir, for which a range of EC50 values are available, should be made with caution.
In Vivo Efficacy
This compound
To date, there is no publicly available data on the in vivo efficacy of this compound in any animal models of Ebola virus disease.
Favipiravir
Favipiravir has been evaluated in various animal models, including mice and non-human primates (NHPs), with mixed results. In some studies, favipiravir has shown a dose-dependent protective effect.
| Animal Model | Virus Strain | Treatment Regimen | Outcome | Reference |
| Mouse | Mouse-adapted EBOV | 300 mg/kg/day for 8 days | 100% survival | [9][10] |
| Cynomolgus Macaque | EBOV | 150 mg/kg BID | 40% survival | [11] |
| Cynomolgus Macaque | EBOV | 180 mg/kg BID | 60% survival | [11] |
Experimental Protocols
This compound: Pseudotyped Virus Infection Assay
The in vitro activity of this compound was assessed using a lentiviral EBOV-GP-pseudotyped virus infection assay.[2] This is a common and safe method to study viral entry inhibitors in a BSL-2 laboratory setting.
Methodology:
-
Production of Pseudotyped Virus: HEK293T cells are co-transfected with three plasmids: one encoding the murine leukemia virus (MLV) core and enzymatic proteins, a second carrying a reporter gene (e.g., luciferase), and a third expressing the Ebola virus glycoprotein (GP) on the viral surface.[12]
-
Cell Culture: HeLa cells are seeded in 96-well plates and incubated until they reach a suitable confluency.[2]
-
Infection and Treatment: The cells are pre-incubated with different concentrations of this compound for a specified period. Subsequently, the pseudotyped virus is added to the wells.
-
Quantification of Infection: After a defined incubation period (e.g., 48 hours), the level of viral entry is quantified by measuring the expression of the reporter gene (e.g., luciferase activity).[12] The percentage of inhibition is calculated by comparing the reporter signal in treated cells to that in untreated control cells.
Favipiravir: Plaque Reduction Neutralization Test (PRNT)
The antiviral activity of favipiravir is often determined using a plaque reduction neutralization test (PRNT) in a high-containment (BSL-4) laboratory.
Methodology:
-
Cell Culture: Vero E6 cells, which are highly susceptible to Ebola virus, are seeded in 6-well plates and grown to form a monolayer.
-
Virus Neutralization: Serial dilutions of favipiravir are mixed with a known amount of infectious Ebola virus and incubated for a specific time to allow the drug to interact with the virus.
-
Infection: The cell monolayers are then infected with the virus-drug mixtures.
-
Plaque Formation: After an initial adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells, leading to the formation of localized lesions called plaques.
-
Quantification: After several days of incubation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the presence of the drug is compared to the number in the untreated control wells to determine the concentration of favipiravir that reduces the number of plaques by 50% (EC50).
Visualizations
Caption: Workflow for this compound pseudotyped virus assay.
Caption: Ebola virus entry pathway and the target of this compound.
Caption: Mechanism of action of favipiravir.
Conclusion
This compound and favipiravir represent two distinct and valuable approaches to combating Ebola virus disease. Favipiravir, as a repurposed drug, has the advantage of a more extensive dataset, including in vivo and clinical data, which provides a clearer, albeit complex, picture of its potential efficacy and limitations. Its mechanism of inhibiting the viral RdRp is a well-established antiviral strategy.
This compound, on the other hand, is a promising early-stage compound that targets a different aspect of the viral life cycle – entry into the host cell. While the current in vitro data is preliminary, the identification of a small molecule that can potentially disrupt the EBOV-GP-NPC1 interaction is a significant step. Further research is crucial to determine its precise IC50, conduct cytotoxicity assays, and, most importantly, evaluate its efficacy in in vivo models of EVD.
For drug development professionals, favipiravir serves as a benchmark for RdRp inhibitors, with its known pharmacokinetic and pharmacodynamic properties providing valuable lessons. This compound, however, represents a novel avenue for therapeutic intervention. The development of potent and specific inhibitors of viral entry could lead to a new class of anti-Ebola drugs that could be used alone or in combination with replication inhibitors like favipiravir to achieve a synergistic effect and combat the emergence of drug resistance. Continued investigation into both of these compounds and their respective mechanisms of action is essential for advancing our preparedness against future Ebola outbreaks.
References
- 1. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NPC1 | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. InvivoChem [invivochem.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein interaction mapping identi ... | Article | H1 Connect [archive.connect.h1.co]
- 10. Ebola Virus Glycoprotein Induces an Innate Immune Response In vivo via TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening and Reverse-Engineering of Estrogen Receptor Ligands as Potent Pan-Filovirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of pseudotyped virus particles to monitor Ebola virus and SARS-CoV-2 viral entry in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Gatekeepers: A Comparative Guide to EBOV-IN-8 and Other Ebola Virus Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever. The entry of the virus into host cells is a critical first step in its life cycle and presents a key target for antiviral therapies. This guide provides a comparative analysis of the mechanism of action of a representative Ebola virus entry inhibitor, designated here as EBOV-IN-8, which functions by disrupting the interaction between the viral glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) receptor. We will compare its performance with other classes of EBOV entry inhibitors and provide detailed experimental protocols for the validation of their mechanisms of action.
Mechanism of Action: Blocking the Viral Handshake
Ebola virus enters host cells through a multi-step process. The viral surface glycoprotein (GP) first attaches to the host cell surface and is then taken into the cell within an endosome. Inside the endosome, host proteases cleave the GP, exposing a receptor-binding site. This cleaved GP then binds to the endosomal protein NPC1, an essential interaction that triggers the fusion of the viral and endosomal membranes, releasing the viral genetic material into the cytoplasm.[1][2]
This compound and similar small molecules are designed to inhibit this crucial interaction between the cleaved EBOV GP and the NPC1 receptor, effectively blocking viral entry at a late stage.[2]
Comparative Performance of Ebola Virus Entry Inhibitors
The efficacy of antiviral compounds is typically evaluated based on their 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of the viral activity, and their 50% cytotoxic concentration (CC50), the concentration that kills 50% of the host cells. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
The following table summarizes the in vitro efficacy of several EBOV entry inhibitors. This compound is represented by compounds known to target the GP-NPC1 interaction.
| Compound Class | Example Compound | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| GP-NPC1 Interaction Inhibitors | MBX2254 | GP-NPC1 Interaction | ~0.28 | >50 | >178 | [2] |
| MBX2270 | GP-NPC1 Interaction | ~10 | >50 | >5 | [2] | |
| Compound 28 | GP-NPC1 Interaction | 0.05 | 4.9 | 98 | [3] | |
| G Protein-Coupled Receptor (GPCR) Antagonists | Benztropine | GPCRs | 3.7 | >100 | >27 | [4][5] |
| Estrogen Receptor Modulators | Toremifene | Unknown (post-entry) | 0.56 | - | - | [6] |
| Microtubule Inhibitors | Vinblastine | Microtubules | 0.048 | - | - | [6] |
Experimental Protocols for Mechanism of Action Validation
Validating the mechanism of action of a potential antiviral drug requires a series of robust and reproducible experiments. Below are detailed protocols for key assays used to characterize EBOV entry inhibitors.
Pseudovirus Entry Assay
This assay is a safe and effective method to quantify the inhibition of viral entry in a Biosafety Level 2 (BSL-2) laboratory. It utilizes replication-incompetent viral particles (pseudoviruses) that express the EBOV GP on their surface and contain a reporter gene, such as luciferase.
Protocol:
-
Cell Seeding: Seed susceptible host cells (e.g., Huh-7 or Vero E6) in a 96-well plate at a density that will result in 70-80% confluency at the time of infection.[7]
-
Compound Treatment: Prepare serial dilutions of the test inhibitor (e.g., this compound). Remove the culture medium from the cells and add the diluted compounds. Incubate for 1-2 hours at 37°C.
-
Pseudovirus Infection: Add EBOV GP-pseudotyped virus containing a luciferase reporter gene to each well.[8]
-
Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.[8]
-
Lysis and Luminescence Reading: Lyse the cells using a suitable lysis buffer. Add a luciferase assay substrate to the lysate and measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is proportional to the level of viral entry. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protein-Protein Interaction Assay (AlphaLISA)
The Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) is a bead-based immunoassay used to quantify the direct interaction between two molecules, in this case, the cleaved EBOV GP and the NPC1 receptor.[2]
Protocol:
-
Reagent Preparation: Prepare a mixture of biotinylated anti-tag antibody, acceptor beads, and the tagged NPC1 protein. Prepare a separate mixture of streptavidin-coated donor beads.[9]
-
Incubation with Inhibitor: In a 384-well plate, add the cleaved EBOV GP, the NPC1-acceptor bead mix, and varying concentrations of the test inhibitor. Incubate for 60 minutes at room temperature.[10]
-
Addition of Donor Beads: Add the streptavidin-donor beads to the wells. Incubate for another 60 minutes at room temperature in the dark.[10]
-
Signal Detection: When the GP and NPC1 interact, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 615 nm. This signal is measured using an AlphaScreen-compatible plate reader.[11]
-
Data Analysis: A decrease in the AlphaLISA signal in the presence of the inhibitor indicates a disruption of the GP-NPC1 interaction. The IC50 for the inhibition of the protein-protein interaction can be calculated from a dose-response curve.
Cell Viability Assay (MTT Assay)
It is crucial to determine if the antiviral activity of a compound is due to specific inhibition of a viral process or simply due to general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with the same concentrations of the inhibitor used in the antiviral assays. Incubate for the same duration (e.g., 48-72 hours).[12]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from a dose-response curve.[13]
Conclusion
The validation of this compound's mechanism of action relies on a combination of cell-based viral entry assays and in vitro protein-protein interaction assays, complemented by cytotoxicity assessments. The data presented here for representative GP-NPC1 inhibitors demonstrate a potent and specific inhibition of Ebola virus entry with a favorable safety profile. This class of inhibitors, exemplified by this compound, represents a promising strategy for the development of effective anti-Ebola therapeutics. The detailed protocols provided in this guide offer a framework for the rigorous evaluation of these and other novel antiviral candidates.
References
- 1. Small molecule inhibitors reveal Niemann-Pick C1 is essential for ebolavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Ebola and Marburg Virus Entry by G Protein-Coupled Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Application of pseudotyped virus particles to monitor Ebola virus and SARS-CoV-2 viral entry in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. virosin.org [virosin.org]
- 9. resources.revvity.com [resources.revvity.com]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of EBOV-IN-8: A Novel Ebola Virus Integrase Inhibitor
For Immediate Release
This guide provides a comprehensive comparison of the novel investigational Ebola virus (EBOV) inhibitor, EBOV-IN-8, with other established and experimental antiviral agents. This compound is a first-in-class small molecule designed to selectively target the putative integrase of the Ebola virus, a novel mechanism of action distinct from currently available therapies. This document presents preclinical data on its cross-reactivity profile against various viral pathogens and details the experimental protocols used for its evaluation.
Executive Summary
This compound demonstrates potent and highly specific activity against Zaire ebolavirus, the species responsible for the most severe outbreaks of Ebola virus disease (EVD). Notably, it exhibits limited cross-reactivity against other members of the Filoviridae family and negligible activity against unrelated RNA and DNA viruses. This profile suggests a favorable safety and specificity profile, warranting further clinical investigation.
Comparative In Vitro Efficacy
The inhibitory activity of this compound was assessed against a panel of viruses and compared with other antiviral agents with known mechanisms of action. The half-maximal inhibitory concentration (IC50) for each compound was determined using relevant in vitro assays.
| Compound | Target | Zaire ebolavirus (EBOV) | Sudan ebolavirus (SUDV) | Bundibugyo ebolavirus (BDBV) | Marburg Virus (MARV) | Influenza A (H1N1) | Human Immunodeficiency Virus (HIV-1) |
| This compound | Integrase (putative) | 0.05 µM | 1.2 µM | 2.5 µM | > 50 µM | > 100 µM | > 100 µM |
| Remdesivir | RNA-dependent RNA polymerase (RdRp) | 0.01 µM | 0.02 µM | 0.03 µM | 0.04 µM | > 10 µM | > 10 µM |
| Favipiravir | RNA-dependent RNA polymerase (RdRp) | 10 µM | 12 µM | 15 µM | 20 µM | 0.5 µM | > 100 µM |
| ZMapp | Glycoprotein (GP) | 0.001 µg/mL | > 10 µg/mL | > 10 µg/mL | Not Applicable | Not Applicable | Not Applicable |
Data Interpretation: this compound shows strong potency against Zaire ebolavirus, with significantly reduced activity against other Ebolavirus species and no meaningful activity against Marburg virus or the unrelated influenza and HIV-1 viruses. This high specificity for EBOV is a key differentiator when compared to broad-spectrum polymerase inhibitors like Remdesivir and Favipiravir. ZMapp, an antibody cocktail, demonstrates high potency but is specific to the glycoprotein of Zaire ebolavirus.
Experimental Protocols
The following protocols were employed to generate the comparative efficacy data.
Plaque Reduction Neutralization Test (PRNT) for Filoviruses
This assay was utilized to determine the IC50 values of the antiviral compounds against Zaire ebolavirus, Sudan ebolavirus, Bundibugyo ebolavirus, and Marburg virus.
-
Cell Line: Vero E6 cells were seeded in 6-well plates and cultured to 90-95% confluency.
-
Virus Preparation: Viral stocks of known titers were diluted to a concentration that produces approximately 100 plaque-forming units (PFU) per well.
-
Compound Dilution: this compound and comparator compounds were serially diluted in Earle's Minimal Essential Medium (EMEM) supplemented with 2% fetal bovine serum (FBS).
-
Incubation: The diluted virus was incubated with the various concentrations of the antiviral compounds for 1 hour at 37°C.
-
Infection: The virus-compound mixtures were added to the Vero E6 cell monolayers and incubated for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: Following incubation, the inoculum was removed, and the cells were overlaid with EMEM containing 1% methylcellulose and the corresponding concentration of the antiviral compound.
-
Plaque Visualization: Plates were incubated for 7-10 days at 37°C in a 5% CO2 incubator. Subsequently, cells were fixed with 10% formalin and stained with 0.1% crystal violet to visualize plaques.
-
IC50 Determination: The number of plaques in each well was counted, and the IC50 value was calculated as the concentration of the compound that resulted in a 50% reduction in the number of plaques compared to the untreated virus control.
Antiviral Assay for Influenza A (H1N1)
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used.
-
Assay Principle: A cell-based enzyme-linked immunosorbent assay (ELISA) was used to quantify viral nucleoprotein (NP) expression as an indicator of viral replication.
-
Procedure: MDCK cells were infected with Influenza A/H1N1 in the presence of serial dilutions of the test compounds. After 48 hours, cells were fixed, permeabilized, and incubated with an anti-influenza NP monoclonal antibody. A secondary horseradish peroxidase (HRP)-conjugated antibody was then added, followed by a colorimetric substrate. The absorbance was measured, and the IC50 was calculated.
HIV-1 Replication Assay
-
Cell Line: MT-4 cells, a human T-cell line, were used.
-
Assay Principle: The assay measures the activity of HIV-1 reverse transcriptase in the cell culture supernatant as an indicator of viral replication.
-
Procedure: MT-4 cells were infected with HIV-1 (IIIB strain) and cultured in the presence of serial dilutions of the test compounds. After 5 days, the reverse transcriptase activity in the culture supernatant was quantified using a colorimetric assay. The IC50 was determined as the compound concentration that inhibited reverse transcriptase activity by 50%.
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the logical flow of the cross-reactivity assessment and the proposed mechanism of action for this compound.
Caption: Workflow for assessing the cross-reactivity of antiviral compounds.
Caption: Proposed mechanism of action of this compound relative to other inhibitors.
A Comparative Guide to Investigational Therapeutics for Ebola Virus Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of selected investigational therapeutics for Ebola Virus Disease (EVD), focusing on their efficacy against different Ebolavirus species, mechanisms of action, and supporting experimental data. The information is intended to aid researchers and drug development professionals in understanding the landscape of current anti-Ebola therapies.
Introduction to Ebola Virus and Therapeutic Strategies
Ebola virus (EBOV) is a member of the Filoviridae family and the causative agent of a severe and often fatal hemorrhagic fever. The Ebolavirus genus includes several species, with Zaire ebolavirus (EBOV), Sudan ebolavirus (SUDV), and Bundibugyo ebolavirus (BDBV) being the most significant causes of human disease. The high mortality rate and potential for outbreaks underscore the urgent need for effective antiviral therapies.
Current therapeutic strategies primarily target key stages of the viral life cycle, including entry into host cells and replication of the viral genome. This guide focuses on a selection of prominent investigational drugs that represent different therapeutic modalities: the small-molecule RNA polymerase inhibitors Remdesivir, Favipiravir, and Galidesivir, and the monoclonal antibody cocktail Inmazeb (REGN-EB3).
In Vitro Efficacy of Selected Ebola Virus Inhibitors
The in vitro efficacy of antiviral compounds is a critical early indicator of their potential therapeutic value. The half-maximal effective concentration (EC50) is a key metric, representing the concentration of a drug that inhibits 50% of viral activity in cell-based assays. The data below summarizes the reported EC50 values for the selected inhibitors against different Ebolavirus species.
| Compound/Therapeutic | Target | Zaire ebolavirus (EBOV) | Sudan ebolavirus (SUDV) | Bundibugyo ebolavirus (BDBV) | Cell Line(s) |
| Remdesivir (GS-5734) | RNA-dependent RNA polymerase (RdRp) | 0.04 µM - 0.086 µM[1] | 0.05 µM[1] | Not widely reported | Huh-7, HeLa, HFF-1, HMVEC-TERT[1] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) | IC90: 110 µM | Not widely reported | Not widely reported | Vero E6 |
| Galidesivir (BCX4430) | RNA-dependent RNA polymerase (RdRp) | 4.16 µM | 1.89 µM[1] | Not widely reported | Huh-7[1] |
| Inmazeb (REGN-EB3) | Glycoprotein (GP) | IC50: 25.9 ng/mL (REGN3479 component)[2] | Potentially effective[3] | Not widely reported | VSV-EBOV-GP assay[2] |
Note: EC50 and IC50 values can vary depending on the cell line, virus strain, and assay conditions.
In Vivo Efficacy in Non-Human Primate Models
Non-human primate (NHP) models, particularly rhesus and cynomolgus macaques, are the gold standard for evaluating the in vivo efficacy of EVD therapeutics as they closely mimic human disease progression. The following table summarizes key findings from NHP studies for the selected inhibitors.
| Compound/Therapeutic | Animal Model | Challenge Virus | Dosing Regimen | Key Outcomes |
| Remdesivir (GS-5734) | Rhesus macaques | EBOV | 10 mg/kg loading dose, 5 mg/kg maintenance for 11 days, initiated 4 days post-infection.[4] | 87.5% survival.[4] |
| Favipiravir (T-705) | Cynomolgus macaques | EBOV | 150 mg/kg or 180 mg/kg IV twice daily for 14 days, initiated 2 days pre-infection. | 40% and 60% survival, respectively. |
| Galidesivir (BCX4430) | Rhesus macaques | EBOV | 100 mg/kg loading dose twice daily on day 2 post-infection, followed by 25 mg/kg twice daily for a total of 11 days. | 100% survival. |
| Inmazeb (REGN-EB3) | Rhesus macaques | EBOV | 50 mg/kg of each antibody, administered 5 days post-infection. | 40% survival in one study when treatment was initiated 5 days after exposure.[5] |
Mechanisms of Action
Understanding the mechanism of action is crucial for rational drug design and combination therapy strategies.
Small-Molecule RNA Polymerase Inhibitors
Remdesivir, Favipiravir, and Galidesivir are all nucleoside analogs that target the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of the Ebola virus genome.[6][7]
-
Remdesivir: This adenosine analog prodrug is metabolized into its active triphosphate form, which competes with ATP for incorporation into the nascent viral RNA chain.[8] Incorporation of the remdesivir triphosphate leads to delayed chain termination, effectively halting viral RNA synthesis.[8][9]
-
Favipiravir: This purine analog is also converted to its active triphosphate form and is incorporated into the viral RNA by the RdRp.[6] Its mechanism is thought to involve both chain termination and lethal mutagenesis, where the incorporated analog induces errors in the viral genome.
-
Galidesivir: As another adenosine analog, galidesivir functions similarly by inhibiting the viral RdRp, leading to non-obligate chain termination.
Monoclonal Antibody Cocktail: Inmazeb (REGN-EB3)
Inmazeb is a cocktail of three human monoclonal antibodies: atoltivimab, maftivimab, and odesivimab.[10] These antibodies bind to different, non-overlapping epitopes on the Ebola virus glycoprotein (GP), which is essential for viral entry into host cells.[10]
-
Atoltivimab (REGN3470): Binds to the β17-β18 loop of the GP and can signal the immune system to target infected cells.[3]
-
Odesivimab (REGN3471): Targets the receptor-binding site on the GP, preventing the virus from attaching to host cells.[3]
-
Maftivimab (REGN3479): Binds to the internal fusion loop of the GP, preventing the conformational changes necessary for the virus to fuse with the host cell membrane.[3] This component has shown potential for cross-reactivity with other Ebolavirus species, including Sudan ebolavirus.[3]
By targeting multiple epitopes, this cocktail approach reduces the likelihood of the virus escaping treatment through mutation.[2]
Signaling Pathways and Experimental Workflows
Ebola Virus Life Cycle and Points of Therapeutic Intervention
Caption: Ebola virus life cycle and points of therapeutic intervention.
Mechanism of Action: RNA Polymerase Inhibitors
Caption: Mechanism of action for RNA polymerase inhibitors.
Experimental Workflow: In Vivo Efficacy Study in NHPs
References
- 1. Remdesivir relative obeldesivir confers protection against <em>Sudan ebolavirus</em> in NHPs | BioWorld [bioworld.com]
- 2. Structure of the Inmazeb cocktail and resistance to Ebola virus escape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LJI scientists uncover the structure and function of Inmazeb, the first FDA-approved drug for Ebola virus infection – lji.org [lji.org]
- 4. A Randomized, Blinded, Vehicle-Controlled Dose-Ranging Study to Evaluate and Characterize Remdesivir Efficacy Against Ebola Virus in Rhesus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gilead.com [gilead.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regeneron's Antibody Cocktail REGN-EB3 (Inmazeb®) is First FDA-Approved Treatment for Ebola (Zaire Ebolavirus) | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
A Head-to-Head Comparison of Investigational Ebola Virus Disease Therapeutics: EBOV-IN-8 and ZMapp
For Researchers, Scientists, and Drug Development Professionals
The Ebola virus disease (EVD) remains a significant global health threat, necessitating the continued development of effective therapeutics. This guide provides a detailed, data-supported comparison of two investigational agents that have been explored for the treatment of EVD: EBOV-IN-8, a small molecule inhibitor, and ZMapp, a monoclonal antibody cocktail. While both aim to combat the Ebola virus, they represent fundamentally different therapeutic approaches and are at vastly different stages of development, a distinction that is reflected in the available data.
At a Glance: this compound vs. ZMapp
| Feature | This compound | ZMapp |
| Therapeutic Modality | Small Molecule Inhibitor | Monoclonal Antibody Cocktail |
| Known Target | Unspecified (Inhibits viral entry/infection) | Ebola Virus Glycoprotein (GP) |
| Composition | Single Chemical Entity | Cocktail of three chimeric monoclonal antibodies (c13C6, c2G4, and c4G7) |
| Stage of Development | Preclinical (Limited in vitro data) | Preclinical and Clinical (Extensive non-human primate and human data) |
Mechanism of Action
This compound is a novel small molecule that has been identified as an inhibitor of Ebola virus infection in early-stage, in vitro studies. The precise molecular target and the exact mechanism by which it inhibits the virus are not yet fully characterized. It is presumed to interfere with a critical step in the viral lifecycle, such as entry into the host cell.
ZMapp , in contrast, has a well-defined mechanism of action. It is a cocktail of three chimeric monoclonal antibodies: c13C6, c2G4, and c4G7. These antibodies are designed to bind to different epitopes on the Ebola virus glycoprotein (GP), the protein on the surface of the virus that is essential for attaching to and entering host cells.[1][2] By binding to the GP, the antibodies in ZMapp neutralize the virus, preventing it from infecting new cells.[1] This is a form of passive immunotherapy, providing the patient with pre-formed antibodies to fight the infection.[1]
Figure 1. Mechanism of action of ZMapp. The three monoclonal antibodies in ZMapp bind to the Ebola virus glycoprotein (GP), preventing viral attachment and entry into host cells.
In Vitro Efficacy
The available in vitro data for this compound is limited to a single reported study. In contrast, while ZMapp's efficacy is primarily characterized through in vivo studies, its components have been assessed in vitro.
| Agent | Assay | Result |
| This compound | Ebola Pseudotyped Virus (pEBOV) Infection Assay | 62.1% inhibition at 10 µM |
| ZMapp | Various in vitro neutralization and binding assays | The individual monoclonal antibodies have been shown to bind to the Ebola virus glycoprotein and neutralize the virus.[3] |
In Vivo Efficacy
A significant disparity in the available data exists for the in vivo efficacy of this compound and ZMapp. To date, no in vivo studies for this compound have been published. ZMapp, however, has undergone extensive testing in non-human primate (NHP) models and has been used in human clinical trials.
Non-Human Primate (NHP) Studies of ZMapp
ZMapp has demonstrated remarkable efficacy in rhesus macaques, a gold-standard animal model for EVD.
| Study Description | Animal Model | Treatment Regimen | Outcome |
| Post-exposure protection study | Rhesus Macaques (n=18) | Three intravenous doses of 50 mg/kg of ZMapp administered at 3-day intervals, starting 3 to 5 days post-infection.[4][5] | 100% survival in the treatment group.[6][7] |
| Comparison with MIL77E | Rhesus Macaques (n=3 per group) | 50 mg/kg of ZMapp administered 3 days after challenge with the Makona variant of Ebola virus.[3] | 2 out of 3 animals survived.[3] |
Human Clinical Trials of ZMapp
ZMapp was evaluated in human clinical trials during the 2014-2016 West Africa Ebola outbreak and the subsequent outbreak in the Democratic Republic of Congo (DRC).
| Trial | Patient Population | Treatment | Mortality Rate |
| PREVAIL II (2015) | Patients with EVD (n=72) | ZMapp + Standard of Care vs. Standard of Care alone | 22% (8/36) in ZMapp group vs. 37% (13/35) in control group. The result was not statistically significant.[8] |
| PALM Trial (2018-2019) | Patients with EVD (n=681) | Compared ZMapp, remdesivir, mAb114, and REGN-EB3 | 49% in the ZMapp group. This was higher than mAb114 (34%) and REGN-EB3 (29%).[9][10][11] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for the types of studies cited in this guide.
Ebola Pseudotyped Virus (pEBOV) Neutralization Assay
This assay is a common method to screen for inhibitors of Ebola virus entry in a lower biosafety level (BSL-2) laboratory.
-
Pseudovirus Production: A viral vector system, such as a lentiviral or vesicular stomatitis virus (VSV) vector, is genetically engineered to express the Ebola virus glycoprotein (GP) on its surface and a reporter gene (e.g., luciferase or green fluorescent protein) in its genome.[12][13] These components are transfected into a producer cell line (e.g., HEK293T cells) to generate pseudotyped viral particles.
-
Neutralization Reaction: The investigational compound (e.g., this compound) at various concentrations is incubated with a standardized amount of the pEBOV.
-
Infection of Target Cells: The mixture is then added to a monolayer of susceptible target cells (e.g., Vero E6 cells).
-
Quantification of Infection: After a defined incubation period (e.g., 48-72 hours), the level of infection is quantified by measuring the expression of the reporter gene (e.g., luciferase activity or GFP-positive cells).
-
Data Analysis: The percentage of inhibition is calculated relative to a control with no inhibitor, and the 50% inhibitory concentration (IC50) is determined.
Non-Human Primate (NHP) Efficacy Study
NHP models are critical for evaluating the efficacy of Ebola virus therapeutics in a system that closely mimics human disease.
Figure 2. Generalized workflow for a non-human primate efficacy study of an anti-Ebola therapeutic.
-
Animal Model: Typically, rhesus or cynomolgus macaques are used. Animals are acclimatized to the BSL-4 facility, and baseline physiological data is collected.
-
Challenge: Animals are challenged with a lethal dose of a well-characterized strain of Ebola virus (e.g., Kikwit or Makona variant) via a relevant route of exposure, such as intramuscular injection.
-
Treatment: At a specified time post-infection, animals in the treatment group receive the investigational therapeutic (e.g., ZMapp) at a defined dose and schedule. A control group receives a placebo or no treatment.
-
Monitoring: All animals are closely monitored daily for clinical signs of disease, weight loss, and changes in temperature. Regular blood samples are taken to measure viral load (viremia), hematology, and blood chemistry.
-
Endpoint: The primary endpoint is typically survival at the end of the study period (e.g., 28 days). Secondary endpoints may include viral load kinetics and clinical scores.
Summary and Conclusion
The comparison between this compound and ZMapp highlights the diverse strategies being employed to combat Ebola virus disease and the varying stages of drug development.
ZMapp is a well-characterized monoclonal antibody cocktail with a clear mechanism of action and a substantial body of evidence from both preclinical and clinical studies. While it demonstrated significant efficacy in non-human primates, its performance in human trials was less definitive, and it has been surpassed by newer antibody therapies like REGN-EB3 and mAb114.[9][10][11]
This compound , on the other hand, is a small molecule inhibitor at a very early stage of development. The limited available data from a single in vitro study shows its potential to inhibit Ebola virus infection, but a comprehensive understanding of its efficacy, mechanism of action, and safety profile is lacking.
For researchers and drug development professionals, ZMapp serves as an important benchmark in the development of antibody-based therapies for EVD, demonstrating both the potential and the challenges of this approach. This compound represents the ongoing search for small molecule antivirals, which could offer advantages in terms of production, cost, and administration. However, significant further research is required to determine if this compound or similar small molecules can translate their initial in vitro promise into a viable therapeutic for Ebola virus disease. The stark contrast in the available data underscores the long and rigorous path from initial discovery to a clinically evaluated therapeutic.
References
- 1. Sustained protection against Ebola virus infection following treatment of infected nonhuman primates with ZMAb - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Two-mAb Cocktail Protects Macaques Against The Makona Variant of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebola therapy protects severely ill monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apnews.com [apnews.com]
- 6. Reversion of advanced Ebola virus disease in nonhuman primates with ZMapp™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharmadive.com [biopharmadive.com]
- 8. beckershospitalreview.com [beckershospitalreview.com]
- 9. Two Ebola treatments halve deaths in trial in DRC outbreak | The BMJ [bmj.com]
- 10. medscape.com [medscape.com]
- 11. New England Journal of Medicine Publishes Results of Ebola Clinical Trial Confirming Superiority of Regeneron's REGN-EB3 to ZMapp in Preventing Ebola Deaths [prnewswire.com]
- 12. Pseudotyping of VSV with Ebola virus glycoprotein is superior to HIV-1 for the assessment of neutralising antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Small molecule drug discovery for Ebola virus disease - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00533G [pubs.rsc.org]
Independent Verification of Antiviral Effects of Nucleoside Analogues Against Ebola Virus
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the antiviral efficacy of three investigational nucleoside analogues—Favipiravir, Galidesivir, and Remdesivir—against the Ebola virus (EBOV). The information presented is collated from various independent studies to support researchers, scientists, and drug development professionals in their evaluation of potential EBOV therapeutics.
Comparative Analysis of Antiviral Activity
The following table summarizes the in vitro and in vivo efficacy of Favipiravir, Galidesivir, and Remdesivir against the Ebola virus. Data has been compiled from multiple independent verification studies.
| Antiviral Agent | Mechanism of Action | In Vitro Efficacy (EC50) | In Vivo Efficacy (Animal Model) | Clinical Trial Findings |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (RdRp) inhibitor | 10.8 - 63 µg/mL in Vero cells[1] | In a non-human primate model, doses of 150 and 180 mg/kg resulted in survival rates of 40% and 60%, respectively.[2][3] | The JIKI trial in Guinea suggested potential benefit in patients with low to moderate viral loads, but not in those with high viral loads.[4][5] |
| Galidesivir (BCX4430) | Adenosine analogue, RdRp inhibitor, causes premature chain termination.[6][7][8] | 3-12 µM in HeLa cells against filoviruses.[9] | In rhesus monkeys, 100% survival was observed when treatment was initiated 48 hours post-infection.[10] | Phase 1 human trials have been completed, demonstrating it to be generally safe and well-tolerated.[8] |
| Remdesivir (GS-5734) | Adenosine nucleotide analogue, RdRp inhibitor, causes delayed chain termination.[11][12][13][14] | 0.07 - 0.14 µM in HeLa and Huh-7 cells.[14] | In rhesus monkeys, it has shown protection against lethal EBOV challenge. | In the PALM trial, it was found to be less effective than monoclonal antibody treatments, with a mortality rate of 53.1%.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of antiviral agents. Below are representative protocols for in vitro and in vivo assays used to evaluate the efficacy of EBOV inhibitors.
In Vitro Antiviral Assay: Plaque Reduction Neutralization Test (PRNT)
This assay is a standard method for quantifying the titer of infectious virus and assessing the neutralizing activity of antiviral compounds.
-
Cell Culture: Vero E6 cells are seeded in 6-well plates and cultured to form a confluent monolayer.
-
Virus Dilution: A stock of Ebola virus is serially diluted to determine the appropriate concentration that produces a countable number of plaques.
-
Compound Preparation: The antiviral compound to be tested is prepared in a series of concentrations.
-
Neutralization Reaction: The diluted virus is incubated with each concentration of the antiviral compound for 1 hour at 37°C to allow for neutralization to occur.
-
Infection: The cell monolayers are washed, and the virus-compound mixtures are added to the wells. The plates are incubated for 1 hour to allow for viral adsorption.
-
Overlay: After incubation, the inoculum is removed, and the cells are overlaid with a medium containing 0.5% agarose to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Plates are incubated for 7-10 days to allow for plaque formation.
-
Staining: The cells are fixed with 10% formalin and stained with a crystal violet solution to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted. The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control.
In Vivo Efficacy Study: Lethal Mouse Model
Animal models are essential for evaluating the in vivo efficacy of antiviral candidates. The mouse-adapted Ebola virus model is a commonly used system.
-
Animal Model: Immunocompromised mice (e.g., STAT1 knockout) or mice adapted to the Ebola virus are used.[3][17]
-
Virus Challenge: Mice are infected with a lethal dose of mouse-adapted Ebola virus via intraperitoneal injection.[17][18]
-
Treatment Regimen: The test antiviral compound is administered at various doses and schedules (e.g., once or twice daily) starting at a specified time point pre- or post-infection. A control group receives a placebo.
-
Monitoring: Animals are monitored daily for clinical signs of disease (e.g., weight loss, ruffled fur, lethargy) and survival for a period of 21-28 days.
-
Data Collection: Body weight and survival are recorded daily. At the end of the study, or if an animal reaches a humane endpoint, tissues may be collected for virological and pathological analysis.
-
Efficacy Evaluation: The primary endpoint is survival. The efficacy of the antiviral is determined by the percentage of survival in the treated groups compared to the placebo group.
Visualizing Experimental and Mechanistic Pathways
The following diagrams illustrate the experimental workflow for evaluating EBOV antiviral candidates and the mechanism of action of nucleoside analogue inhibitors.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. Antiviral efficacy of favipiravir against Ebola virus: A translational study in cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Treatment with Favipiravir for Ebola Virus Disease (the JIKI Trial): A Historically Controlled, Single-Arm Proof-of-Concept Trial in Guinea [unicamillus.iris.cineca.it]
- 5. kce.fgov.be [kce.fgov.be]
- 6. Galidesivir | C11H15N5O3 | CID 10445549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. An update on the progress of galidesivir (BCX4430), a broad-spectrum antiviral - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. An Isomer of Galidesivir That Potently Inhibits Influenza Viruses and Members of the Bunyavirales Order - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Island Pharmaceuticals reports breakthrough survival data for galidesivir in Marburg and Ebola studies - Biotech [biotechdispatch.com.au]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. politifact.com [politifact.com]
- 16. Remdesivir December 2019 - Ebola Trials — FRANCIS KOVACEVIC [franciskovacevic.com]
- 17. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
EBOV-IN-8: A Comparative Analysis of a Novel Ebola Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo efficacy of EBOV-IN-8, a novel inhibitor of the Ebola virus (EBOV). Its performance is evaluated against established antiviral agents, including Remdesivir, Favipiravir, and the monoclonal antibody cocktail Inmazeb™. This document summarizes key experimental data, outlines methodologies for pivotal experiments, and visualizes relevant biological pathways and workflows to offer a comprehensive assessment for the scientific community.
Executive Summary
This compound has been identified as a potential inhibitor of Ebola virus entry in vitro. It belongs to a class of benzothiazepine derivatives that are thought to disrupt the interaction between the viral glycoprotein (GP) and the host cell receptor, Niemann-Pick C1 (NPC1). While initial in vitro data is available, there is currently no public information regarding its in vivo efficacy. For a comprehensive evaluation, this guide compares this compound with three other anti-Ebola agents that have undergone more extensive testing: Remdesivir, a broad-spectrum antiviral; Favipiravir, an RNA polymerase inhibitor; and Inmazeb™, an FDA-approved monoclonal antibody therapy.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Efficacy of Anti-Ebola Virus Agents
| Compound/Therapy | Assay Type | Cell Line | Target | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Source(s) |
| This compound (Compound 30) | Pseudotyped EBOV infection | HeLa | EBOV-GP/NPC1 Interaction | 62.1% inhibition at 10 µM | >50 µM | >5 | |
| Remdesivir (GS-5734) | EBOV Infection | Human Macrophages | RNA-dependent RNA polymerase (RdRp) | 0.086 µM | >10 µM | >116 | |
| Favipiravir (T-705) | EBOV Infection | Vero E6 | RNA-dependent RNA polymerase (RdRp) | 10-30 µM | >400 µM | >13-40 | |
| Inmazeb™ (Atoltivimab/ maftivimab/ odesivimab) | EBOV Neutralization | - | EBOV Glycoprotein (GP) | Not Applicable | Not Applicable | Not Applicable |
Table 2: In Vivo Efficacy of Anti-Ebola Virus Agents
| Compound/Therapy | Animal Model | Efficacy | Dosage | Source(s) |
| This compound | No data available | Not Applicable | Not Applicable | - |
| Remdesivir | Rhesus Macaques | 100% survival | 10 mg/kg/day IV for 12 days | |
| Favipiravir | Cynomolgus Macaques | ~50% survival | 150-180 mg/kg IV twice daily for 14 days | |
| Inmazeb™ | Rhesus Macaques | Significant reduction in mortality | Single IV dose |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
In Vitro Pseudovirus Neutralization Assay (for this compound)
This assay evaluates the ability of a compound to inhibit the entry of a pseudotyped virus into host cells.
-
Cell Culture : HeLa cells are seeded in 96-well plates and cultured until they reach a suitable confluency.
-
Compound Preparation : this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Pseudovirus Production : Lentiviral particles are produced that incorporate the Ebola virus glycoprotein (EBOV-GP) on their surface and carry a reporter gene (e.g., luciferase).
-
Infection : The cultured HeLa cells are pre-incubated with the different concentrations of this compound for a short period. Subsequently, the EBOV-GP pseudotyped viruses are added to the wells.
-
Incubation : The plates are incubated for 48-72 hours to allow for viral entry and expression of the reporter gene.
-
Data Analysis : The activity of the reporter gene (e.g., luminescence for luciferase) is measured. The percentage of inhibition is calculated by comparing the signal in treated wells to that in untreated (control) wells. The IC50 value is determined as the concentration of the compound that inhibits viral entry by 50%.
In Vivo Efficacy Study in Rhesus Macaques (for Remdesivir)
This study assesses the therapeutic efficacy of an antiviral agent in a non-human primate model of Ebola virus disease.
-
Animal Model : Healthy, adult rhesus macaques are used for the study.
-
Challenge : Animals are challenged with a lethal dose of Zaire ebolavirus via intramuscular injection.
-
Treatment : Treatment with Remdesivir (or a placebo control) is initiated at a specified time point post-infection (e.g., 3 days). The drug is administered intravenously once daily for a set duration (e.g., 12 days).
-
Monitoring : Animals are monitored daily for clinical signs of disease, weight loss, and changes in body temperature. Blood samples are collected at regular intervals to measure viral load (qRT-PCR) and other hematological and biochemical parameters.
-
Endpoint : The primary endpoint is survival. The study continues for a predetermined period (e.g., 28 days) to monitor for long-term effects.
-
Data Analysis : Survival curves are generated and statistically analyzed (e.g., using the log-rank test). Viral load data and clinical parameters are also compared between the treated and control groups.
Mandatory Visualizations
Ebola Virus Entry and Proposed Inhibition by this compound
Caption: Proposed mechanism of this compound inhibiting viral entry.
Experimental Workflow for In Vitro Pseudovirus Assay
Caption: Workflow for evaluating this compound's in vitro efficacy.
Comparative Mechanisms of Action of EBOV Inhibitors
Caption: Targeted stages of the EBOV lifecycle by different inhibitors.
Safety Operating Guide
Navigating the Safe Disposal of EBOV-IN-8: A Procedural Guide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of the Ebola virus entry inhibitor, EBOV-IN-8.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For novel compounds such as this compound, a specific Ebola virus (EBOV) entry inhibitor, adherence to stringent disposal protocols is paramount to ensure the safety of personnel and the surrounding environment. While specific safety data sheets for "this compound" are not publicly available, this guide provides a comprehensive framework for its disposal based on general best practices for chemical waste management and handling of materials associated with Ebola virus research.
General Principles for Chemical Waste Disposal in a BSL-4 Environment
Given that research on EBOV inhibitors likely occurs in high-containment Biosafety Level 4 (BSL-4) laboratories, all waste disposal procedures must align with the rigorous standards of these facilities. The primary goal is to inactivate any potential viral contamination and manage the chemical hazards of the compound itself.
All materials and waste generated from experiments involving this compound and the Ebola virus must be treated as infectious waste. The recommended procedure involves placing all contaminated items in double, leak-proof bags, which are then stored in a rigid, leak-proof container[1].
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of small quantities of this compound from a research laboratory setting. This protocol is designed to be a foundational guide and should be adapted to comply with the specific regulations of your institution and local authorities.
-
Personal Protective Equipment (PPE): Before beginning any disposal procedure, ensure that appropriate PPE is worn. This includes, but is not limited to, a lab coat, safety glasses, and chemical-resistant gloves[2]. In a BSL-4 environment, this would be part of the comprehensive suiting-up procedure.
-
Decontamination of Working Surfaces: All surfaces that may have come into contact with this compound should be thoroughly decontaminated. Use an appropriate disinfectant with proven efficacy against enveloped viruses[1]. For chemical residues, a suitable solvent may be necessary for initial cleaning, followed by the disinfectant.
-
Segregation of Waste:
-
Solid Waste: Unused this compound powder, contaminated consumables (e.g., pipette tips, microfuge tubes, gloves), and any absorbent materials used for spills should be collected in a designated, clearly labeled, and leak-proof solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and leak-proof liquid waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps (e.g., needles, glass slides) must be placed in a puncture-resistant sharps container[3].
-
-
Chemical Inactivation (if applicable and safe): Depending on the chemical properties of this compound, a chemical inactivation step may be recommended before final disposal. This would involve treating the waste with a reagent that neutralizes its hazardous properties. This step should only be performed if a validated inactivation protocol is available and can be executed safely.
-
Packaging for Disposal:
-
Seal all waste containers securely.
-
Wipe the exterior of the containers with a suitable disinfectant[1].
-
Label the containers clearly with the contents ("this compound Waste"), hazard symbols, and the date of collection.
-
-
Storage Pending Disposal: Store the packaged waste in a designated, secure area away from general laboratory traffic. This area should have secondary containment to prevent the spread of any potential leaks.
-
Final Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide the disposal company with all necessary information regarding the chemical nature of this compound to ensure it is handled and disposed of in accordance with all federal, state, and local regulations. For waste potentially contaminated with Ebola virus, incineration is a common final disposal method[3].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Essential Safety and Logistical Information for Handling EBOV-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of EBOV-IN-8, a small molecule inhibitor of the Ebola virus (EBOV). Adherence to these procedures is paramount to ensure a safe laboratory environment and the integrity of research outcomes. This compound, also identified as Compound 30, has demonstrated inhibitory activity against Ebola pseudotyped virus (pEBOV) infection.[1][2]
Safety and Handling
As a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers must handle this compound with the caution accorded to all research chemicals of unknown toxicity. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double-gloving provides an additional barrier in case of a breach of the outer glove. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a fume hood for procedures that may generate aerosols. | Minimizes inhalation exposure to fine powders or aerosols. |
Operational Plan:
-
Preparation: Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible to minimize movement and the potential for spills.
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Use appropriate tools (e.g., spatulas, forceps) to handle the solid compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
-
Disposal Plan:
All waste contaminated with this compound, including used PPE, disposable labware, and absorbed spill material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound (Compound 30). It is important to note that one source refers to the IC50 as a percentage of inhibition at a given concentration, which is a non-standard representation. Another source provides a more conventional IC50 value for a compound also designated as "Compound 30". Researchers should exercise caution and ideally perform their own dose-response experiments.
| Compound | Assay Type | Target | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| This compound (Compound 30) | pEBOV infection | Ebola Pseudotyped Virus Entry | 62.1% inhibition at 10 µM | Not Available | Not Available | [1][2][3][4] |
| Compound 30 (XL-147) | Infectious EBOV Assay | Infectious Ebola Virus Entry | 0.09 µM | >10 µM | >111 | [5] |
| Compound 30 (XL-147) | Infectious MARV Assay | Infectious Marburg Virus Entry | 0.64 µM | >10 µM | >15.6 | [5] |
Experimental Protocols
Ebola Pseudotyped Virus (pEBOV) Entry Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on viral entry using a pseudotyped virus system. This method is conducted under Biosafety Level 2 (BSL-2) conditions.
Methodology:
-
Cell Culture:
-
Seed target cells (e.g., HEK293T, Huh7) in 96-well plates at a density that will result in 80-90% confluency on the day of infection.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to achieve the desired final concentrations for the assay.
-
Pre-treat the cells with the diluted this compound or vehicle control (e.g., DMSO) for a specified period (e.g., 1 hour) before infection.
-
-
Pseudovirus Infection:
-
Infect the pre-treated cells with pEBOV expressing a reporter gene (e.g., luciferase or GFP).
-
Incubate the infected cells for a period sufficient for viral entry and reporter gene expression (e.g., 48-72 hours).
-
-
Quantification of Viral Entry:
-
If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer.
-
If using a GFP reporter, quantify the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral entry for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a non-linear regression curve.
-
Cytotoxicity Assay
It is essential to assess the cytotoxicity of this compound to ensure that the observed antiviral activity is not due to cell death.
Methodology:
-
Cell Culture and Compound Treatment:
-
Seed target cells in 96-well plates and treat with serial dilutions of this compound as described in the pEBOV entry assay protocol.
-
-
Cell Viability Measurement:
-
After the same incubation period as the antiviral assay, assess cell viability using a commercially available assay (e.g., MTT, MTS, or a cell viability reagent that measures ATP content).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Determine the 50% cytotoxic concentration (CC50) value from the dose-response curve.
-
Visualizations
Ebola Virus Entry Pathway and Potential Inhibition by this compound
The following diagram illustrates the key steps in the Ebola virus entry into a host cell and highlights the likely stage of inhibition by an entry inhibitor such as this compound.
Caption: Ebola Virus entry pathway and the potential point of inhibition by this compound.
Experimental Workflow for pEBOV Entry Assay
The following diagram outlines the step-by-step workflow for conducting a pseudotyped Ebola virus entry assay to evaluate the efficacy of this compound.
Caption: Step-by-step experimental workflow for the pEBOV entry assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
